Ethyl 3-(pyridin-2-YL)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOKKDYGYSPXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324180 | |
| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-74-4 | |
| Record name | 2739-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(pyridin-2-YL)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(pyridin-2-YL)propanoate (CAS Number: 2739-74-4), a key heterocyclic building block. Intended for professionals in chemical research and pharmaceutical development, this document delves into the compound's properties, synthesis, spectral characteristics, and safe handling protocols, offering insights grounded in established scientific principles.
Core Compound Identification and Properties
This compound is a substituted pyridine derivative featuring an ethyl propanoate group attached to the second position of the pyridine ring. Its unique structural arrangement makes it a valuable intermediate in organic synthesis.
CAS Number: 2739-74-4[1][2][3]
Molecular Formula: C₁₀H₁₃NO₂[3]
Molecular Weight: 179.22 g/mol [3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental design and process development. The data presented below has been aggregated from verified sources.
| Property | Value | Source |
| IUPAC Name | ethyl 3-pyridin-2-ylpropanoate | PubChem |
| Synonyms | ethyl 3-(2-pyridinyl)propanoate, 2-Pyridinepropanoic acid, ethyl ester | |
| Physical Form | Solid or Semi-solid or liquid | |
| Purity | 97-98% (typical commercial grade) | |
| Storage Temperature | Ambient, in an inert atmosphere |
Synthesis and Mechanistic Considerations
The synthesis of 2-substituted pyridines is a cornerstone of heterocyclic chemistry, with various methodologies developed to achieve regioselective functionalization. While specific, detailed protocols for the direct synthesis of this compound are not as widely published as for its amino-substituted analogue, its preparation can be approached through established organometallic and radical-based methodologies.
Conceptual Synthetic Pathways
The introduction of an alkyl chain at the C2 position of the pyridine ring is often achieved through cross-coupling reactions or the functionalization of pyridine N-oxides. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a characteristic that can be exploited in its synthesis.
A plausible synthetic approach involves the reaction of a pyridine derivative with a suitable three-carbon building block. For instance, a Grignard reagent prepared from a 3-halopropanoate could be coupled with a 2-halopyridine in the presence of a suitable catalyst.
Alternatively, radical coupling reactions, potentially initiated by light, can be employed to introduce the propanoate side chain onto the pyridine ring.
Diagram: Conceptual Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the propanoate chain adjacent to the pyridine ring and the ester group will appear as distinct multiplets, likely in the δ 2.5-4.5 ppm range. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the carbonyl carbon of the ester (around 170 ppm), and the carbons of the ethyl and propanoate side chain.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:
-
C=O stretch (ester): A strong absorption band is expected around 1730 cm⁻¹.
-
C=N and C=C stretching (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic pyridine ring.[4]
-
C-O stretch (ester): A strong band in the 1300-1000 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.22).[3]
-
Fragmentation Pattern: Common fragmentation pathways for 2-substituted pyridines involve cleavage of the side chain. The loss of the ethyl group (-CH₂CH₃) or the ethoxy group (-OCH₂CH₃) from the ester functionality are also expected fragmentation patterns. The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN.[5][6]
Applications in Drug Discovery and Development
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[7] While the direct therapeutic application of this compound is not extensively documented, its role as a versatile chemical intermediate is of significant interest to the pharmaceutical industry.
A Versatile Building Block
The structure of this compound offers multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. The pyridine nitrogen can be quaternized or oxidized, and the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations open up a wide range of possibilities for creating libraries of compounds for drug screening.
The related family of pyridine-3-propanoic acids has been investigated for their potential as dual PPARα/γ agonists, suggesting that pyridylpropanoates are a promising scaffold for metabolic disease research.[8]
Diagram: Potential Derivatization Pathways
Caption: Potential chemical transformations of this compound.
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in an inert atmosphere at room temperature.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a compound of interest for researchers and scientists. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. combi-blocks.com [combi-blocks.com]
- 3. This compound | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3-(pyridin-2-ylamino)propanoate chemical structure and molecular weight
An In-Depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: Synthesis, Properties, and Applications
Introduction
Ethyl 3-(pyridin-2-ylamino)propanoate, identified by CAS number 103041-38-9, is a pivotal chemical intermediate in the landscape of modern pharmaceutical synthesis.[1] While its utility extends to various areas of fine chemical manufacturing, it is most renowned for its critical role as a building block in the production of Dabigatran etexilate, a potent direct thrombin inhibitor used as an oral anticoagulant.[1][2][3] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's chemical and physical properties, a validated synthesis protocol, and its primary applications.
Chemical Identity and Physicochemical Properties
The molecular structure of Ethyl 3-(pyridin-2-ylamino)propanoate features a pyridine ring linked via a secondary amine to an ethyl propanoate chain. This configuration provides specific reactive sites that are essential for its function as a synthetic intermediate.[1][4]
Chemical Structure:
A summary of its key identifiers and physicochemical properties is presented below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-(pyridin-2-ylamino)propanoate | [5] |
| Synonyms | 3-(2-Pyridylamino)propionic Acid Ethyl Ester, N-2-Pyridinyl-β-alanine Ethyl Ester | [5][6][7][8] |
| CAS Number | 103041-38-9 | [1][2][5] |
| Molecular Formula | C10H14N2O2 | [2][5][6] |
| Molecular Weight | 194.23 g/mol | [1][2][5][6] |
| Appearance | White to off-white powder or flaky crystals.[2][5] | [2][5] |
| Melting Point | 48-55 °C | [5][7] |
| Boiling Point | 125 °C at 0.2 mmHg; 337.8 °C at 760 mmHg | [2][7] |
| Density | 1.132 g/cm³ | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [10] |
| Storage | Store sealed in a dry place at room temperature or under refrigeration. | [5] |
Synthesis and Purification
The most efficient and widely adopted synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate involves a direct, one-step Michael addition reaction.[11] This approach is favored for its operational simplicity and high yield.
Synthetic Pathway Overview
The core of the synthesis is the reaction between 2-aminopyridine and ethyl acrylate.[1][2] This reaction is effectively catalyzed by a strong Brønsted acid, such as trifluoromethanesulfonic acid, in an anhydrous ethanol solvent.[1][2][3][11] The reaction is conducted under an inert nitrogen atmosphere at elevated temperatures to drive the reaction to completion and prevent oxidative side reactions. The use of trifluoromethanesulfonic acid is critical as it protonates the carbonyl group of ethyl acrylate, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the exocyclic amine of 2-aminopyridine.
Visualization of Synthesis Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of Ethyl 3-(pyridin-2-ylamino)propanoate.
Detailed Experimental Protocol
This protocol is based on established methods and is designed to be self-validating with clear benchmarks for yield and purity.[3]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous Ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 100g of 2-aminopyridine in 100mL of anhydrous ethanol.[3]
-
Reagent Addition: While stirring, add 113 mL of ethyl acrylate to the solution.[3] Following this, slowly add 15 mL of trifluoromethanesulfonic acid dropwise. The addition should be controlled to manage any exotherm.
-
Reaction: Place the flask under a nitrogen atmosphere and heat the mixture in an oil bath to a temperature between 120-160°C.[3][11] Maintain stirring and reflux for 16-20 hours.[3]
-
Initial Workup: After the reaction is complete, cool the mixture. Wash the reaction liquid with petroleum ether at a temperature of 35-40°C.[2][3]
-
Concentration: Concentrate the washed solution under reduced pressure to remove the solvent.[2][3]
-
Purification: To the concentrated residue, add a mixture of petroleum ether and ethyl acetate (a common ratio is 8:1 by volume).[3] Heat to dissolve, then allow to cool slowly to induce recrystallization.
-
Isolation: Collect the resulting white, flaky crystals by suction filtration.[3] Wash the crystals with a small amount of cold petroleum ether and dry under vacuum.
-
Validation: The expected yield of the final product, Ethyl 3-(pyridin-2-ylamino)propanoate, is between 80-85%, with a purity of approximately 99% as determined by HPLC.[3]
Key Applications in Drug Development
The primary significance of Ethyl 3-(pyridin-2-ylamino)propanoate lies in its role as a direct precursor to sophisticated active pharmaceutical ingredients (APIs).
Cornerstone Intermediate for Dabigatran Etexilate
Ethyl 3-(pyridin-2-ylamino)propanoate is an essential intermediate in the multi-step synthesis of Dabigatran etexilate.[1][2][3] Dabigatran etexilate is an orally administered direct thrombin inhibitor, which functions by blocking the activity of thrombin, a key enzyme in the blood coagulation cascade.[1][3] This mechanism of action makes it a highly effective anticoagulant for preventing strokes and systemic embolism in patients with atrial fibrillation, and for treating and preventing deep vein thrombosis and pulmonary embolism.[3]
Visualization of Application Pathway
Caption: Role as a key precursor in the synthesis of the anticoagulant Dabigatran Etexilate.
Emerging Research Areas
Beyond its established role, research suggests that Ethyl 3-(pyridin-2-ylamino)propanoate and its derivatives may possess intrinsic biological activities. Some studies indicate it acts as a thrombin inhibitor itself and may have potential applications in cancer treatment.[7] Furthermore, related compounds have shown anti-inflammatory properties, possibly through the inhibition of platelet aggregation, opening new avenues for therapeutic exploration.[7]
Safety and Handling
As with any chemical reagent, proper handling of Ethyl 3-(pyridin-2-ylamino)propanoate is essential. The compound is classified with a GHS07 pictogram, indicating potential hazards.
| Safety Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Ethyl 3-(pyridin-2-ylamino)propanoate is a compound of significant industrial and research interest. Its well-defined structure, high-yield synthesis, and crucial role in the production of the life-saving anticoagulant Dabigatran etexilate underscore its importance in medicinal chemistry. This guide provides the foundational knowledge required for its synthesis, handling, and application, serving as a valuable resource for professionals in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. reignpharma.com [reignpharma.com]
- 6. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]
- 7. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 [biosynth.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Spectroscopic data for Ethyl 3-(pyridin-2-YL)propanoate (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectroscopic signature of Ethyl 3-(pyridin-2-yl)propanoate, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Pyridine scaffolds are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and their bioisosteric relationship with other functional groups, often enhancing solubility and bioavailability.[1] A thorough understanding of the spectroscopic properties of molecules like this compound is fundamental for unambiguous identification, purity assessment, and structural elucidation during the research and development process.
This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will provide a detailed interpretation of the spectral features, grounded in established principles of chemical spectroscopy. Furthermore, standardized protocols for data acquisition are presented to ensure reproducibility and adherence to best practices in an analytical laboratory setting.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, with its aromatic pyridine ring, an ethyl ester group, and a propyl chain, give rise to a distinct and predictable spectroscopic fingerprint. The following sections will deconstruct this fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR (Proton NMR) Analysis
The proton NMR spectrum of this compound is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the ester carbonyl group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Doublet of doublets | 1H | H-6' | The proton at the 6-position of the pyridine ring is deshielded by the adjacent nitrogen atom and will show coupling to H-4' and H-5'. |
| ~7.6 | Triplet of doublets | 1H | H-4' | This proton is in the middle of the pyridine ring and will be coupled to H-3', H-5', and H-6'. |
| ~7.2 | Doublet | 1H | H-3' | Coupled to the proton at the 4-position (H-4'). |
| ~7.1 | Triplet | 1H | H-5' | Coupled to the protons at the 4- and 6-positions. |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split by the methyl protons. |
| ~3.2 | Triplet | 2H | Py-CH₂ - | These methylene protons are adjacent to the electron-withdrawing pyridine ring, resulting in a downfield shift. They are coupled to the other methylene group in the propyl chain. |
| ~2.8 | Triplet | 2H | -CH₂ -COO- | These methylene protons are adjacent to the carbonyl group and are coupled to the methylene group attached to the pyridine ring. |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are in a typical aliphatic region and are split by the adjacent methylene protons. |
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~172.0 | C =O | The carbonyl carbon of the ester group is highly deshielded. |
| ~159.0 | C -2' | The carbon atom of the pyridine ring bonded to the propyl chain. |
| ~149.0 | C -6' | The carbon at the 6-position of the pyridine ring is deshielded by the adjacent nitrogen. |
| ~136.0 | C -4' | Aromatic carbon in the pyridine ring. |
| ~123.0 | C -3' | Aromatic carbon in the pyridine ring. |
| ~121.0 | C -5' | Aromatic carbon in the pyridine ring. |
| ~60.5 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group is deshielded by the oxygen atom. |
| ~36.0 | Py-CH₂ - | The methylene carbon attached to the pyridine ring. |
| ~31.0 | -CH₂ -COO- | The methylene carbon adjacent to the carbonyl group. |
| ~14.0 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1590, 1570, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250-1050 | Strong | C-O stretch (ester) |
The most characteristic peak in the IR spectrum of this compound will be the strong absorption band around 1735 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group. The presence of the pyridine ring will be indicated by the aromatic C-H stretching above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 179 | [M]⁺: Molecular ion |
| 150 | [M - C₂H₅]⁺: Loss of the ethyl group |
| 134 | [M - OC₂H₅]⁺: Loss of the ethoxy group |
| 106 | [M - COOC₂H₅]⁺: Loss of the ethyl carboxylate group |
| 93 | [C₅H₄NCH₂]⁺: Pyridylmethyl cation |
| 78 | [C₅H₄N]⁺: Pyridine radical cation |
The molecular ion peak [M]⁺ is expected at m/z 179, corresponding to the molecular weight of this compound.[2] Common fragmentation pathways would involve the loss of the ethyl and ethoxy groups from the ester moiety, as well as cleavage of the propyl chain.
Experimental Protocols
The following are standard operating procedures for the acquisition of spectroscopic data for compounds such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Processing: Perform a background scan of the clean salt plate and subtract it from the sample scan.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion.
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-500
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Conclusion
The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data presented in this guide provide a comprehensive spectroscopic profile for this compound. This information is invaluable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling confident structural verification and purity assessment. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and quality in analytical characterization.
References
Solubility and stability of Ethyl 3-(pyridin-2-YL)propanoate in common lab solvents
An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-(pyridin-2-YL)propanoate
Authored by: Senior Application Scientist
Publication Date: January 1, 2026
This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure consistency, efficacy, and safety in their work. This document details the compound's solubility profile in common laboratory solvents, explores its potential degradation pathways, and furnishes detailed, field-proven experimental protocols for both solubility assessment and stability testing. The methodologies are presented with a focus on the scientific rationale behind experimental choices, aiming to equip the reader with a robust framework for handling this and similar chemical entities.
Introduction: The Critical Role of Physicochemical Characterization
This compound (C₁₀H₁₃NO₂) is a heterocyclic compound featuring a pyridine ring and an ethyl ester functional group. Its structural attributes make it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. However, the successful transition of such a compound from the laboratory to a viable application is critically dependent on a thorough understanding of its physical and chemical behavior.
The solubility of a compound governs its bioavailability, dictates the choice of solvents for reactions and formulations, and impacts purification strategies. Concurrently, its chemical stability—the resistance to degradation under various environmental conditions—determines its shelf-life, storage requirements, and the integrity of the final product.[1][2] Neglecting these parameters can lead to failed experiments, inconsistent results, and potential safety concerns.
This guide serves as a senior-level resource, moving beyond simple data presentation to explain the why behind the how. It is designed to be a self-validating system of protocols and insights, grounded in authoritative scientific principles.
Physicochemical Properties of this compound
A foundational understanding begins with the compound's basic properties. The following table summarizes key computed descriptors for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[3] |
| Molecular Weight | 179.22 g/mol | PubChem[3] |
| XLogP3 | 1.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
XLogP3 is a computed measure of hydrophobicity. A value of 1.1 suggests moderate lipophilicity.
Solubility Profile: A Solvent-by-Solvent Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The structure of this compound, with its polar pyridine ring and ester group, alongside a nonpolar ethyl chain and propylene bridge, suggests a nuanced solubility profile. It is expected to be soluble in a range of organic solvents but may exhibit limited solubility in highly polar or nonpolar extremes.
Causality of Solvent Selection
To build a comprehensive profile, solvents are chosen to represent a spectrum of polarities and functionalities:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These can engage in hydrogen bonding. The nitrogen atom on the pyridine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipoles but do not donate hydrogen bonds. They are effective at solvating polar molecules.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These are unlikely to be effective solvents due to the polar nature of the molecule.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Often effective for moderately polar organic compounds.
Predicted and Reported Solubility Data
While specific quantitative solubility data for this compound is not widely published, data from structurally analogous compounds provide a strong predictive basis. For instance, the related compound Ethyl 3-(pyridin-2-ylamino)propanoate is reported to be soluble in DMSO, Acetone, Chloroform, and Dichloromethane.[5] Another similar molecule, ethyl 3-oxo-3-(2-pyridyl)propanoate, is soluble in ethanol, ether, and chloroform but has poor water solubility.[6]
Based on this, the following table presents a qualitative prediction, which must be confirmed experimentally.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Insoluble | The hydrophobic ethyl and propylene groups likely dominate over the polar functional groups. |
| Methanol/Ethanol | Polar Protic | Soluble | The alcohol's alkyl chain can interact with the nonpolar parts of the molecule, while the hydroxyl group interacts with the polar pyridine and ester. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent solvent for a wide range of organic compounds, capable of solvating both polar and nonpolar moieties. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Common solvent for moderately polar compounds. |
| Acetone | Polar Aprotic | Soluble | Good general-purpose solvent for molecules of this type. |
| Dichloromethane (DCM) | Chlorinated | Soluble | Effective at dissolving moderately polar organic molecules. |
| Hexane/Heptane | Nonpolar | Insoluble | The high polarity of the pyridine and ester groups prevents dissolution in nonpolar alkanes. |
Experimental Protocol for Solubility Determination
To obtain quantitative data, a thermodynamic (shake-flask) solubility assay is recommended. This method is considered the gold standard for determining the intrinsic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a selected solvent. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator. The system should be allowed to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution process has reached its maximum.[4]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand, letting the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
-
Sampling & Dilution: Carefully pipette a precise aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the concentration of the compound in the original saturated solution by back-calculating from the diluted sample concentration and comparing it to a standard curve of known concentrations. The result is typically expressed in mg/mL or µg/mL.
This self-validating protocol ensures accuracy by confirming saturation with excess solid and using a precise quantitative technique.
Caption: Thermodynamic Solubility Assay Workflow.
Chemical Stability and Degradation Pathways
The stability of a pharmaceutical product is its capacity to retain its properties and characteristics throughout its storage and use.[7] For this compound, the primary points of chemical vulnerability are the ester linkage and the pyridine ring.
Potential Degradation Pathways
-
Hydrolysis: The ester functional group is susceptible to cleavage via hydrolysis, a reaction catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 3-(pyridin-2-yl)propanoic acid and ethanol.
-
Base-Catalyzed Saponification: Under basic conditions, the ester undergoes saponification to yield the carboxylate salt of 3-(pyridin-2-yl)propanoic acid and ethanol. This reaction is typically irreversible.
-
-
Oxidation: The pyridine ring, while aromatic, can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products, especially in the presence of strong oxidizing agents or under oxidative stress conditions (e.g., exposure to peroxides).
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV light, which can lead to photochemical reactions and degradation. Photostability testing is crucial to determine if the compound requires protection from light.[8]
Caption: Potential Degradation Pathways.
Experimental Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2] The protocol involves subjecting the compound to conditions more severe than accelerated stability testing.[9]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl).
-
Basic Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH).
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60-80 °C). A solid sample should also be tested for thermal stability.
-
Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Incubation & Sampling: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). Samples should be withdrawn at appropriate time points. For acid/base hydrolysis, samples may need to be neutralized before analysis.
-
Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Identify and, if possible, characterize major degradation products.
-
The goal is typically to achieve 5-20% degradation to ensure that the stability-indicating method is effective.
-
Caption: Forced Degradation Experimental Workflow.
Conclusion and Recommendations
This guide has outlined the critical importance of evaluating the solubility and stability of this compound. While predictive data based on chemical structure and analogous compounds is valuable for initial planning, it is not a substitute for rigorous experimental verification.
-
For Solubility: The provided thermodynamic solubility protocol will yield precise, quantitative data essential for formulation, reaction optimization, and purification development.
-
For Stability: The forced degradation study is a cornerstone of drug development, providing indispensable information about the compound's intrinsic stability.[1] The results dictate necessary storage conditions (e.g., protection from light, inert atmosphere), packaging requirements, and help in defining a preliminary shelf-life.
By implementing these self-validating and scientifically grounded protocols, researchers can ensure the generation of reliable, high-quality data, thereby accelerating their research and development efforts while maintaining the highest standards of scientific integrity.
References
- 1. japsonline.com [japsonline.com]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. This compound | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. chembk.com [chembk.com]
- 7. hudsonlabautomation.com [hudsonlabautomation.com]
- 8. testinglab.com [testinglab.com]
- 9. www3.paho.org [www3.paho.org]
The Pyridin-2-yl Propanoate Scaffold: A Strategic Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, endowed with a unique combination of electronic properties and hydrogen bonding capabilities that render it a cornerstone in the design of a multitude of therapeutic agents.[1] This guide delves into the medicinal chemistry applications of a specific, yet highly significant, pyridine derivative: the ethyl 3-(pyridin-2-yl)propanoate scaffold. While direct therapeutic applications of this precise molecule are not extensively documented, its true value emerges in its role as a critical structural motif and a key synthetic intermediate. The narrative will pivot to its closely related and commercially significant analog, Ethyl 3-(pyridin-2-ylamino)propanoate, a pivotal building block in the synthesis of the blockbuster anticoagulant, Dabigatran etexilate. We will explore the synthetic rationale, the mechanism of action of the final drug product, and the broader potential of this scaffold in drug discovery. This guide aims to provide a comprehensive technical overview, blending established knowledge with practical insights for the drug development professional.
The Pyridine Nucleus: A Foundation of Therapeutic Diversity
The pyridine moiety, an aromatic heterocycle, is a recurring motif in a vast array of pharmaceuticals and natural products.[1] Its nitrogen atom imparts a dipole moment and the ability to act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets. Pyridine derivatives have demonstrated a remarkable spectrum of biological activities, including but not limited to:
-
Anticancer
-
Anti-inflammatory
-
Antifungal
-
Antimicrobial
-
Antiviral [1]
This inherent versatility has cemented the pyridine scaffold as a valuable starting point for the design of novel enzyme inhibitors and other therapeutic agents.[1]
This compound: A Scaffold of Latent Potential
This compound, with the chemical formula C₁₀H₁₃NO₂, serves as a fundamental building block in organic synthesis. While it may not be a household name in terms of direct biological activity, its structural features – a pyridine ring linked to a propanoate ester chain – offer multiple avenues for chemical modification and elaboration into more complex, biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |
| IUPAC Name | ethyl 3-pyridin-2-ylpropanoate | --INVALID-LINK-- |
The true potential of this scaffold is vividly illustrated by its amino-substituted derivative, Ethyl 3-(pyridin-2-ylamino)propanoate.
The Pivotal Role of Ethyl 3-(pyridin-2-ylamino)propanoate in Anticoagulant Therapy
The introduction of an amino linker at the 3-position of the propanoate chain transforms the molecule into a high-value intermediate for the synthesis of Dabigatran etexilate (marketed as Pradaxa®), a potent, direct thrombin inhibitor.[2][3]
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Industrial Process
The efficient and scalable synthesis of this intermediate is of paramount importance for the pharmaceutical industry. A commonly employed method involves the reaction of 2-aminopyridine with ethyl acrylate.
Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol (solvent)
-
Trifluoromethanesulfonic acid (catalyst)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.
-
To the stirred solution, add ethyl acrylate.
-
Slowly add trifluoromethanesulfonic acid as a catalyst.
-
Heat the reaction mixture to 120-160°C and maintain for 16-20 hours.
-
After cooling, the reaction mixture is washed with petroleum ether.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[2][3]
Caption: Synthetic workflow for Ethyl 3-(pyridin-2-ylamino)propanoate.
From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Dabigatran Etexilate
Ethyl 3-(pyridin-2-ylamino)propanoate serves as a crucial precursor in the multi-step synthesis of Dabigatran etexilate. The synthesis involves the coupling of this intermediate with another key fragment, followed by a series of transformations to construct the final complex molecule.[4][5]
Caption: Simplified synthetic pathway to Dabigatran etexilate.
Mechanism of Action: Direct Thrombin Inhibition
Dabigatran etexilate is a prodrug that, after oral administration, is rapidly converted to its active form, dabigatran. Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[6][7][8]
Thrombin plays a central role in hemostasis by:
-
Converting fibrinogen to fibrin, the primary component of a blood clot.
-
Activating factors V, VIII, XI, and XIII, which amplify the coagulation cascade.
-
Inducing platelet aggregation.
By binding to the active site of thrombin, dabigatran blocks its enzymatic activity, thereby preventing the formation of blood clots.[6][8] This mechanism is distinct from that of traditional anticoagulants like warfarin, which inhibit the synthesis of vitamin K-dependent clotting factors.[7]
Caption: Mechanism of action of Dabigatran in the coagulation cascade.
Broader Applications and Future Perspectives
The successful development of Dabigatran underscores the potential of the (pyridin-2-yl)propanoate scaffold in medicinal chemistry. The structural features of this scaffold can be exploited for the design of inhibitors for other enzymes, particularly proteases, where the pyridine ring can engage in crucial interactions within the active site.
Furthermore, the principles of bioisosteric replacement and scaffold hopping can be applied to design novel analogs of Dabigatran with improved pharmacokinetic or pharmacodynamic profiles.[9] Studies on fluorinated dabigatran analogues have already shown promising results in terms of anticoagulant activity.[10]
Conclusion
While this compound may not be a therapeutic agent in its own right, its structural framework is of undeniable importance in medicinal chemistry. Its amino-derivative, Ethyl 3-(pyridin-2-ylamino)propanoate, stands as a testament to the power of strategic molecular design, serving as an indispensable intermediate in the synthesis of the life-saving anticoagulant, Dabigatran etexilate. This in-depth guide has illuminated the synthetic pathways, the mechanism of action of the final drug, and the broader potential of this scaffold. For researchers and drug development professionals, the pyridin-2-yl propanoate core represents a validated and versatile platform for the discovery and development of future generations of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]
- 6. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ahajournals.org [ahajournals.org]
- 9. Design, synthesis and antithrombotic evaluation of novel dabigatran etexilate analogs, a new series of non-peptides thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular design, synthesis and anticoagulant activity evaluation of fluorinated dabigatran analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Dabigatran etexilate using Ethyl 3-(pyridin-2-ylamino)propanoate
An In-depth Technical Guide to the Synthesis of Dabigatran Etexilate Utilizing Ethyl 3-(pyridin-2-ylamino)propanoate
Abstract
Dabigatran etexilate, marketed as Pradaxa®, is a potent, orally administered direct thrombin inhibitor crucial for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[1] Its synthesis is a multi-step process requiring precise control over reaction conditions and purification of key intermediates. This guide provides a comprehensive technical overview of a well-established synthetic pathway to Dabigatran etexilate, commencing with the key starting material, Ethyl 3-(pyridin-2-ylamino)propanoate. The narrative emphasizes the causality behind experimental choices, validation of protocols, and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.
Overall Synthetic Strategy
The synthesis of Dabigatran etexilate from Ethyl 3-(pyridin-2-ylamino)propanoate is a linear sequence that strategically builds the complex molecule. The core of the strategy involves:
-
Amide Bond Formation: Coupling Ethyl 3-(pyridin-2-ylamino)propanoate with a substituted benzoic acid derivative.
-
Reduction: Conversion of a nitro group to a primary amine, setting the stage for the core ring formation.
-
Benzimidazole Construction: A condensation and subsequent cyclization reaction to form the pivotal benzimidazole scaffold.
-
Amidine Formation: Transformation of a nitrile group into the required amidine functionality via the Pinner reaction.
-
Prodrug Moiety Installation: Final acylation of the amidine to attach the n-hexyloxycarbonyl group, yielding the final active pharmaceutical ingredient (API).
Each step involves a critical intermediate, the purity of which is paramount for the success of the subsequent reaction and the quality of the final product.
Caption: Overall synthetic pathway for Dabigatran Etexilate.
Step-by-Step Synthesis: Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate (Intermediate II)
This initial step involves the formation of a stable amide bond, which constitutes the backbone of the molecule. The reaction couples the commercially available 4-methylamino-3-nitrobenzoic acid with our key starting material, Ethyl 3-(pyridin-2-ylamino)propanoate.
-
Causality and Reagent Rationale: The carboxylic acid of 4-methylamino-3-nitrobenzoic acid is not sufficiently electrophilic to react directly with the secondary amine of the propanoate ester. Therefore, activation is required. A common and effective method is the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂).[2][3] This creates a highly reactive electrophile. An organic base, such as triethylamine, is used to scavenge the hydrochloric acid (HCl) byproduct generated during the subsequent amidation.[2] Alternatively, coupling agents like N,N'-carbonyldiimidazole (CDI) can be employed for a milder reaction.[4]
-
Experimental Protocol:
-
Suspend 4-methylamino-3-nitrobenzoic acid (1.0 eq.) in dichloromethane (DCM, approx. 10 volumes).
-
Cool the suspension to 0-5 °C under a nitrogen atmosphere.
-
Add thionyl chloride (1.2-1.5 eq.) dropwise over 1 hour, maintaining the temperature below 10 °C.
-
Warm the mixture to reflux and maintain for 5-6 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove excess thionyl chloride by co-distillation with DCM under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh DCM (10 volumes) and cool again to 0-5 °C.
-
In a separate vessel, dissolve Ethyl 3-(pyridin-2-ylamino)propanoate (1.0 eq.) and triethylamine (1.5 eq.) in DCM.
-
Add the solution from step 7 to the acid chloride solution slowly, keeping the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 6-12 hours until completion.[2][3]
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent like hexane or by conversion to its HCl salt to achieve high purity (>98%).[2][3]
-
-
Trustworthiness and Validation: The purity of Intermediate II is critical, as impurities can carry through to subsequent steps. Many prior art processes report tedious purification methods, indicating the challenge in obtaining this intermediate in high purity.[5] HPLC analysis is essential to confirm purity before proceeding.
Step 2: Synthesis of Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propanoate (Intermediate III)
This step creates the o-phenylenediamine moiety required for the subsequent benzimidazole ring formation. It involves the selective reduction of the aromatic nitro group in Intermediate II.
-
Causality and Reagent Rationale: Several methods are effective for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean method but requires specialized pressure equipment.[5] A more common laboratory and industrial method is the use of sodium dithionite (Na₂S₂O₄) in a mixed solvent system like dioxane and water.[2] The dithionite ion is a powerful reducing agent capable of reducing the nitro group to an amine. Other reagents like zinc powder in the presence of an acid have also been reported.[4]
-
Experimental Protocol (using Sodium Dithionite):
-
Dissolve Intermediate II (1.0 eq.) in a mixture of dioxane and water (e.g., 9:1 v/v, 10 volumes).
-
Add potassium carbonate (0.3 eq.) to the solution.
-
Heat the mixture to approximately 50 °C.
-
Add sodium dithionite (4.0-4.5 eq.) portion-wise, maintaining the temperature. The reaction is exothermic and care should be taken.
-
Stir at 50 °C for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate III, which is often a viscous liquid used directly in the next step.[2][5]
-
-
Trustworthiness and Validation: Complete reduction is essential. Any remaining nitro-compound will not participate in the cyclization and will become a difficult-to-remove impurity. The literature notes that this intermediate is sometimes a dark, viscous liquid, making purification challenging; hence, a high-purity starting material (Intermediate II) is crucial.[5]
Step 3: Synthesis of Ethyl 3-[2-[(4-cyanophenylamino)methyl]-1-methyl-1H-benzimidazol-5-carbonylamino]propanoate (Intermediate IV)
This is a cornerstone transformation where the benzimidazole core is constructed in a one-pot, two-stage process involving amide coupling followed by acid-catalyzed cyclization.
-
Causality and Reagent Rationale: The diamine (Intermediate III) is reacted with N-(4-cyanophenyl)glycine. A coupling agent is required to form the initial amide bond. N,N'-Carbonyldiimidazole (CDI) is highly effective as it forms a reactive acyl-imidazole intermediate that readily reacts with the primary amino group of Intermediate III.[4] Following the amidation, the addition of a protic acid, typically glacial acetic acid, catalyzes the intramolecular condensation between the remaining secondary amine and the newly formed amide carbonyl, eliminating a molecule of water to form the stable, aromatic benzimidazole ring.
Caption: Mechanism of Benzimidazole Formation.
-
Experimental Protocol (One-Pot):
-
To a solution of N-(4-cyanophenyl)glycine (1.2 eq.) in a suitable solvent like dichloromethane or THF, add CDI (1.4 eq.) portion-wise and stir for 30 minutes.
-
Add a solution of Intermediate III (1.0 eq.) in the same solvent to the reaction mixture.
-
Stir for 8 hours at room temperature to complete the amide formation.
-
Monitor completion by TLC. After completion, add water and separate the organic layer.
-
Concentrate the organic layer under reduced pressure to obtain the crude acyclic amide intermediate.
-
To the residue, add glacial acetic acid (10 volumes) and heat the mixture to reflux (80-85 °C) for 2-4 hours.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
For purification, the crude product is often dissolved in ethyl acetate, and an oxalic acid solution is added to precipitate the highly pure oxalate salt of Intermediate IV, which can be filtered and dried.
-
-
Trustworthiness and Validation: The isolation of Intermediate IV as a crystalline salt (e.g., oxalate or hydrobromide) is a key strategy for achieving industrial-scale purity and stability, which is often difficult with the free base.[6]
Step 4: Synthesis of the Amidine Hydrochloride (Intermediate VI)
This step converts the electronically stable nitrile group into a strongly basic amidine, which is the functional group that will interact with the thrombin enzyme. The Pinner reaction is the classical method for this transformation.
-
Causality and Reagent Rationale: The Pinner reaction proceeds in two stages. First, anhydrous hydrogen chloride in ethanol reacts with the nitrile (Intermediate IV) to form a highly electrophilic imidate ester hydrochloride, also known as a Pinner salt.[1][5] It is critical that this step is performed under strictly anhydrous conditions to prevent hydrolysis of the imidate back to an amide. In the second stage, the isolated Pinner salt is treated with an ammonia source, typically ammonium carbonate in ethanol, which displaces the ethoxy group to form the final amidine hydrochloride salt.[3][5]
-
Experimental Protocol (Pinner Reaction):
-
Suspend Intermediate IV (free base or after neutralization of its salt) in a mixture of dichloromethane and ethanol (e.g., 10:1 v/v) and cool to 0 °C.
-
Bubble dry HCl gas through the solution for 5-7 hours, maintaining the temperature below 10 °C.
-
Seal the vessel and stir the mixture at room temperature for 24-36 hours.
-
Monitor the formation of the imidate intermediate. Once complete, remove the solvent under vacuum.
-
To the crude Pinner salt, add ethanol (10 volumes) and ammonium carbonate (5-10 eq.).
-
Stir the resulting suspension at room temperature for 24 hours.[3]
-
Filter the inorganic salts and concentrate the filtrate under vacuum.
-
The crude amidine hydrochloride (Intermediate VI) is then purified by recrystallization from a solvent mixture like ethanol/ethyl acetate.[3]
-
-
Trustworthiness and Validation: The Pinner reaction can be low-yielding if conditions are not optimized. The isolation and purification of the amidine salt is crucial for the final step.[6] Characterization by NMR is important to confirm the conversion of the nitrile.
Step 5: Synthesis of Dabigatran Etexilate
This is the final convergent step where the prodrug moiety is attached to the amidine group of Intermediate VI.
-
Causality and Reagent Rationale: The amidine (Intermediate VI) acts as a nucleophile, attacking the electrophilic carbonyl carbon of n-hexyl chloroformate. This reaction attaches the hexyloxycarbonyl group, which masks the polar amidine and improves the molecule's oral bioavailability.[7] The reaction requires a base, such as potassium carbonate or triethylamine, to neutralize the generated HCl and to deprotonate the amidine, increasing its nucleophilicity.[3][8]
-
Experimental Protocol:
-
Dissolve Intermediate VI (1.0 eq.) in a suitable solvent system, such as a mixture of acetone and water or dichloromethane.[3]
-
Cool the solution to 0-5 °C.
-
Add a base, such as potassium carbonate (2.0-3.0 eq.) or triethylamine (2.0 eq.).
-
Slowly add n-hexyl chloroformate (1.1-1.3 eq.) dropwise, maintaining the low temperature.
-
Allow the reaction to stir at room temperature for 1-2 hours until completion.
-
If using a biphasic system, separate the organic layer. If using a single solvent, perform a workup by adding water and extracting with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The crude Dabigatran etexilate is purified by column chromatography or, more commonly on a large scale, by recrystallization.[7]
-
(Optional) To prepare the mesylate salt, dissolve the purified free base in acetone and add a solution of methanesulfonic acid (1.0 eq.) in acetone to precipitate Dabigatran Etexilate Mesylate.[3]
-
Data Summary
| Intermediate No. | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| II | Ethyl 3-[--INVALID-LINK--amino]propanoate | C₁₈H₂₀N₄O₅ | 388.38 |
| III | Ethyl 3-[--INVALID-LINK--amino]propanoate | C₁₈H₂₂N₄O₃ | 358.40 |
| IV | Ethyl 3-[--INVALID-LINK--amino]propanoate | C₂₇H₂₆N₆O₃ | 498.54 |
| VI | Ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | C₂₇H₂₉N₇O₃ | 515.57 |
| Final | Dabigatran Etexilate | C₃₄H₄₁N₇O₅ | 627.73 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]
- 3. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 4. (Open Access) Synthesis of Dabigatran Etexilate (2013) | Chen Huansheng | 1 Citations [scispace.com]
- 5. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 6. US20150203470A1 - Process for the preparation of intermediates for the synthesis of dabigatran etexilate, and crystalline forms of said intermediates - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of Ethyl 3-(pyridin-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage protocols for Ethyl 3-(pyridin-2-yl)propanoate (CAS No. 2739-74-4). As a Senior Application Scientist, the following information is synthesized from established safety data and best laboratory practices to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Compound Identification and Hazard Profile
This compound is a pyridine derivative used as a chemical intermediate in various synthetic applications.[1] Understanding its specific hazard profile is the foundation of safe laboratory practice.
1.1. Chemical and Physical Properties
A summary of the key physical and chemical properties is provided below. This data is essential for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 2739-74-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Solid, Semi-solid, or Liquid | [2] |
| Boiling Point | 125°C at 0.2 mmHg | [3] |
1.2. GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards. The "Warning" signal word indicates a moderate level of hazard.
| GHS Classification | Hazard Statement | Hazard Code |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation | H319 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation | H335 |
The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) .
Core Safety and Handling Protocols
The identified hazards necessitate a multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures.
2.1. Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335) by preventing the inhalation of any dust or vapors.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors. Local exhaust ventilation is preferred.[5]
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible within the immediate work area.[6] Their locations should be clearly marked and known to all personnel.
2.2. Personal Protective Equipment (PPE): Essential Barrier Protection
Proper PPE is mandatory to prevent contact with this irritant and potentially harmful substance.
-
Eye Protection: Chemical safety goggles or a face shield are required at all times to protect against splashes and prevent serious eye irritation (H319).[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or puncture before use. Because the compound causes skin irritation (H315), it is crucial to remove gloves using the proper technique to avoid contaminating your skin and to wash hands thoroughly after handling.[7]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
2.3. Safe Handling Workflow
The following workflow is designed to minimize risk during routine handling of the compound.
Caption: Workflow for Safe Handling of this compound.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend storage at room temperature under an inert atmosphere.[2]
-
Incompatible Materials: While specific incompatibility data for this compound is limited, its chemical structure as a pyridine and an ester suggests avoiding strong oxidizing agents and strong acids.[8][9] Pyridines can react exothermically with strong acids, and esters can be hydrolyzed under acidic or basic conditions.
-
Stability: The compound is generally stable under recommended storage conditions.[10] Avoid exposure to heat, sparks, or open flames.[9]
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be trained on these procedures.
4.1. First Aid Measures
Immediate and appropriate first aid is critical. Always seek medical attention after any exposure and provide the attending physician with the Safety Data Sheet (SDS).
-
In case of Ingestion (H302):
-
In case of Skin Contact (H315):
-
In case of Eye Contact (H319):
-
In case of Inhalation (H335):
4.2. Accidental Release Measures (Spill Protocol)
A spill of this compound should be treated as a moderate hazard. The following protocol is for a small-scale laboratory spill.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if vapors are noticeable.[14]
-
Assess: Evaluate the extent of the spill and ensure you have the necessary training and equipment to handle it. If not, contact your institution's Environmental Health & Safety (EHS) department.[15]
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening windows if safe to do so.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[16]
-
Absorb: Gently cover and mix the absorbent material with the spilled compound.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15]
-
Decontaminate: Clean the spill area with soap and water, and wipe dry.
-
Dispose: Seal the waste container and dispose of it, along with any contaminated PPE, through your institution's hazardous waste program.[17]
Caption: Emergency Response Protocol for a Chemical Spill.
Waste Disposal
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Collection: Collect waste in a clearly labeled, compatible, and sealed container.[18] Do not mix with other waste streams unless instructed to do so by your EHS department.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.[17]
-
Disposal Route: Arrange for pickup and disposal through your institution's certified hazardous waste disposal program. Never dispose of this chemical down the drain or in regular trash.[19][20]
References
- 1. This compound | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.rice.edu [safety.rice.edu]
- 3. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 4. essr.umd.edu [essr.umd.edu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc [chemsrc.com]
- 8. empbiotech.com [empbiotech.com]
- 9. actylislab.com [actylislab.com]
- 10. youtube.com [youtube.com]
- 11. poisons.co.nz [poisons.co.nz]
- 12. sites.allegheny.edu [sites.allegheny.edu]
- 13. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. westlab.com [westlab.com]
- 16. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 17. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 19. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 20. epa.gov [epa.gov]
Methodological & Application
Step-by-step synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine and ethyl acrylate
Application Note: A Robust Protocol for the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, a key pharmaceutical intermediate. The synthesis is achieved via an aza-Michael addition reaction between 2-aminopyridine and ethyl acrylate. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed insights into the reaction mechanism, safety precautions, experimental setup, and product characterization. The protocol emphasizes efficiency, safety, and high purity of the final product, which serves as a critical building block in the synthesis of direct thrombin inhibitors like Dabigatran etexilate.[1][2][3]
Introduction: Significance and Synthetic Strategy
Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No: 103041-38-9) is a vital intermediate in the pharmaceutical industry.[1] Its primary application lies in the multi-step synthesis of Dabigatran etexilate, an oral anticoagulant that functions as a direct thrombin inhibitor.[1][2][3] The efficient and scalable production of this intermediate is therefore of significant interest.
The synthesis route detailed herein is the aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[4][5] In this case, the exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking the electron-deficient alkene of ethyl acrylate. This method is advantageous due to its atom economy and the relatively straightforward one-step synthesis from readily available starting materials.[6] This document outlines a protocol using trifluoromethanesulfonic acid as a catalyst in an anhydrous ethanol solvent, a method shown to produce high yields and purity.[3][6][7]
Reaction Scheme and Mechanism
2.1 Overall Reaction
The reaction involves the addition of 2-aminopyridine to ethyl acrylate, catalyzed by an acid, to form the desired product.
Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.
2.2 Reaction Mechanism: Aza-Michael Addition
The aza-Michael reaction is a conjugate addition that proceeds via a nucleophilic attack from an amine onto an electron-poor alkene. The mechanism can be catalyzed by either acid or base. In this acid-catalyzed protocol, the catalyst activates the ethyl acrylate, making it more electrophilic.
-
Activation of Michael Acceptor: The carbonyl oxygen of ethyl acrylate is protonated by the acid catalyst (trifluoromethanesulfonic acid), increasing the electrophilicity of the β-carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminopyridine attacks the activated β-carbon of the ethyl acrylate. This is the key C-N bond-forming step.
-
Proton Transfer & Tautomerization: A proton is transferred from the nitrogen atom to neutralize the intermediate, and the enol tautomerizes to the more stable keto form, yielding the final product.
Caption: Aza-Michael Reaction Workflow.
Reagent Data and Safety Precautions
3.1 Reagent Specifications
| Reagent | CAS No. | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) |
| 2-Aminopyridine | 504-29-0 | C₅H₆N₂ | 94.12 | 55-60 | 204-210 |
| Ethyl Acrylate | 140-88-5 | C₅H₈O₂ | 100.12 | -71 | 99 |
| Trifluoromethanesulfonic Acid | 1493-13-6 | CF₃SO₃H | 150.08 | -40 | 162 |
| Anhydrous Ethanol | 64-17-5 | C₂H₆O | 46.07 | -114 | 78 |
3.2 Critical Safety and Handling Protocols
This synthesis involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood by personnel trained in handling such chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
2-Aminopyridine:
-
Hazards: Toxic if swallowed or in contact with skin.[8][9] Causes serious eye and skin irritation.[8][10] It is readily absorbed through the skin, and fatal intoxication has been reported from skin contact.[11]
-
Handling: Wear suitable protective clothing and gloves.[10] Avoid creating dust. Store locked up in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[8][11][12]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] If swallowed, call a poison center or doctor immediately.[8] For eye contact, rinse cautiously with water for several minutes.[12]
-
-
Ethyl Acrylate:
-
Hazards: Highly flammable liquid and vapor.[13] Harmful if swallowed, inhaled, or absorbed through the skin.[14] Causes skin and serious eye irritation and may cause an allergic skin reaction.[13][15] Suspected of causing cancer.[16] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[13]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[16] Use explosion-proof electrical equipment and only non-sparking tools.[16] Avoid breathing vapor/spray.[16]
-
First Aid: In case of skin contact, wash with plenty of water.[16] If inhaled, remove the person to fresh air.[16] For eye contact, rinse cautiously with water for several minutes.[16]
-
-
Trifluoromethanesulfonic Acid:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.
-
Handling: Handle with extreme care, using acid-resistant gloves and face shield. Slowly add the acid to the reaction mixture as it can be highly exothermic.
-
Detailed Experimental Protocol
4.1 Materials and Equipment
-
Chemicals: 2-Aminopyridine (>95%), Ethyl Acrylate (stabilized), Trifluoromethanesulfonic Acid, Anhydrous Ethanol, Petroleum Ether, Ethyl Acetate.
-
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen inlet/outlet, dropping funnel, rotary evaporator, Buchner funnel, and filtration flask.
4.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. Ensure the system is dry and can be maintained under an inert nitrogen atmosphere throughout the reaction.[3][6]
-
Charge Reactants: To the flask, add 50g of 2-aminopyridine and 50 mL of anhydrous ethanol. Stir the mixture until the solid is mostly dissolved.[3]
-
Add Ethyl Acrylate: Add 56.5 mL of ethyl acrylate to the flask.[3]
-
Catalyst Addition: Stir the mixture and slowly add 9 mL of trifluoromethanesulfonic acid dropwise via a dropping funnel. An exothermic reaction may be observed.[3]
-
Reaction Conditions: Heat the reaction mixture in an oil bath to a temperature between 120-160°C. Maintain stirring and reflux under a nitrogen atmosphere for 16-20 hours.[3][6][7]
-
Work-up & Initial Purification: After the reaction is complete (monitor by TLC or HPLC if possible), cool the reaction mixture to 35-40°C. Wash the reaction liquid with petroleum ether.[6][7]
-
Solvent Removal: Concentrate the washed solution under reduced pressure using a rotary evaporator at a temperature of 35-40°C to remove the ethanol and excess reagents.[3][6]
-
Recrystallization: To the concentrated residue, add a mixture of petroleum ether and ethyl acetate (e.g., 8:1 volume ratio). Stir to induce crystallization. The product should precipitate as white flaky crystals.[3][6]
-
Isolation and Drying: Collect the crystals by suction filtration using a Buchner funnel. Wash the crystals with a small amount of cold petroleum ether. Dry the product under vacuum to a constant weight. A typical yield is around 83-85%.[3]
Product Characterization
The final product, Ethyl 3-(pyridin-2-ylamino)propanoate, should be characterized to confirm its identity and purity.
5.1 Physical Properties and Analytical Specifications
| Parameter | Specification |
| Appearance | White to off-white powder or flaky crystals[7][17] |
| Melting Point | 48-55 °C[2][17] |
| Purity (by HPLC/GC) | ≥ 99%[3][17] |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Moisture in the reaction. - Incorrect temperature. | - Extend reaction time and monitor by TLC. - Ensure all glassware is oven-dried and use anhydrous solvent. - Verify the oil bath temperature with an external thermometer. |
| Impure Product (Discolored) | - Side reactions due to high temperature. - Incomplete removal of starting materials. | - Maintain the reaction temperature within the specified range (120-160°C). - Ensure efficient washing during work-up. - Perform a second recrystallization if necessary. |
| Product Oily, Fails to Crystallize | - Presence of impurities. - Incorrect solvent ratio for recrystallization. | - Wash the crude product again. - Adjust the petroleum ether/ethyl acetate ratio. Try scratching the inside of the flask or adding a seed crystal. |
Conclusion
The aza-Michael addition of 2-aminopyridine to ethyl acrylate, catalyzed by trifluoromethanesulfonic acid, is an effective and reliable method for synthesizing Ethyl 3-(pyridin-2-ylamino)propanoate. This protocol provides a detailed, step-by-step guide that, when followed with the appropriate safety measures, can consistently yield a high-purity product essential for pharmaceutical development. The raw materials are readily available and the process is straightforward, making it suitable for both laboratory and potential scale-up operations.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 7. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. biochemopharma.fr [biochemopharma.fr]
- 11. alkalimetals.com [alkalimetals.com]
- 12. geneseo.edu [geneseo.edu]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. ayersintl.com [ayersintl.com]
- 16. synerzine.com [synerzine.com]
- 17. reignpharma.com [reignpharma.com]
Application Note: Trifluoromethanesulfonic Acid as a High-Efficacy Catalyst for the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
Abstract & Introduction
Ethyl 3-(pyridin-2-ylamino)propanoate is a critical intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant.[1][2] Efficient and scalable synthesis of this building block is paramount for pharmaceutical manufacturing. Traditional methods can be lengthy or require harsh conditions. This application note details a robust and high-yield protocol utilizing trifluoromethanesulfonic acid (TfOH), a superacid, as a potent catalyst for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine and ethyl acrylate.[3]
The use of TfOH significantly enhances the reaction rate through strong protonation of the acrylate substrate, facilitating a highly efficient aza-Michael addition. Superacids like TfOH offer catalytic activities that can be orders of magnitude greater than traditional acids like sulfuric acid, often leading to shorter reaction times and higher yields.[4][5] This guide provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, safety considerations for handling TfOH, and methods for ensuring the trustworthiness and validation of the final product.
Reaction Scheme & Mechanism
The synthesis proceeds via an aza-Michael addition reaction. 2-aminopyridine acts as the nucleophile, adding to the electron-deficient double bond of ethyl acrylate.
Reaction: 2-Aminopyridine + Ethyl Acrylate --(TfOH, EtOH, Δ)--> Ethyl 3-(pyridin-2-ylamino)propanoate
Catalytic Mechanism: The role of trifluoromethanesulfonic acid (TfOH) is pivotal. As a superacid, it is a powerful proton donor. The catalytic cycle can be understood through the following steps, analogous to general acid catalysis principles seen in reactions like Fischer esterification but applied here to a Michael addition.[6][7]
-
Activation of the Electrophile: The carbonyl oxygen of ethyl acrylate is protonated by TfOH. This protonation creates a highly resonance-stabilized cation, which dramatically increases the electrophilicity of the β-carbon of the double bond.
-
Nucleophilic Attack: The exocyclic amino group of 2-aminopyridine, acting as a nucleophile, attacks the activated β-carbon of the protonated ethyl acrylate.
-
Proton Transfer & Tautomerization: A proton is transferred from the newly formed ammonium ion to the enolate intermediate, leading to the formation of the protonated product.
-
Deprotonation & Catalyst Regeneration: The protonated product is deprotonated, yielding the final ethyl 3-(pyridin-2-ylamino)propanoate and regenerating the TfOH catalyst, allowing it to re-enter the catalytic cycle.
Safety & Handling Precautions
Trifluoromethanesulfonic acid is a corrosive and hygroscopic superacid that requires stringent safety protocols.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield when handling TfOH.[10]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[11]
-
Handling: TfOH is a strong dehydrating agent and reacts violently with water.[12] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, corrosion-resistant container.[9] When dispensing, use caution and add the acid slowly and dropwise to the reaction mixture, as the reaction can be exothermic.
-
Spills & First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[9] Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.
Detailed Experimental Protocol
This protocol is synthesized from established procedures found in the patent literature.[1][13][14]
4.1 Materials and Equipment
-
Reagents: 2-Aminopyridine (≥98%), Ethyl acrylate (≥99%, stabilized), Trifluoromethanesulfonic acid (≥99%), Anhydrous Ethanol (200 proof), Petroleum Ether, Ethyl Acetate.
-
Equipment: Round-bottom flask (sized appropriately for the scale), magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature controller, oil bath, nitrogen inlet/outlet, dropping funnel, rotary evaporator, standard laboratory glassware.
4.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the entire apparatus is dry.
-
Reagent Charging: In the round-bottom flask, combine 2-aminopyridine (e.g., 100 g) and anhydrous ethanol (e.g., 100 mL).[1]
-
Dissolution: Stir the mixture at room temperature until the 2-aminopyridine is mostly or completely dissolved.
-
Substrate Addition: Add ethyl acrylate (e.g., 113 mL) to the reaction mixture.[1]
-
Catalyst Addition: While stirring, slowly add trifluoromethanesulfonic acid (e.g., 15 mL) dropwise to the mixture using a dropping funnel.[1] An exotherm may be observed; control the addition rate to maintain a manageable temperature.
-
Reaction Conditions: Heat the mixture in an oil bath to a reflux temperature of 120-160°C.[15] Maintain the reaction under a gentle flow of nitrogen for 16-20 hours.[13]
-
Work-up - Washing: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to 35-40°C. Wash the reaction liquid with petroleum ether to remove unreacted starting materials and nonpolar impurities.[1]
-
Work-up - Concentration: Concentrate the washed reaction solution under reduced pressure using a rotary evaporator to remove the ethanol solvent.[13]
-
Purification - Recrystallization: The concentrated crude product is then treated with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) to induce crystallization.[13]
-
Isolation: Collect the resulting white, flaky crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure ethyl 3-(pyridin-2-ylamino)propanoate.
Data Summary & Workflow
Table 1: Summary of Reaction Scales and Yields The following table summarizes data from various reported scales of the synthesis.[1]
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| 2-Aminopyridine | 50 g | 100 g | 150 g |
| Anhydrous Ethanol | 50 mL | 100 mL | 80 mL |
| Ethyl Acrylate | 56.5 mL | 113 mL | 169.5 mL |
| Trifluoromethanesulfonic Acid | 9 mL | 15 mL | 25 mL |
| Reaction Time | 18 hours | 18 hours | 16 hours |
| Temperature | 120-160°C | 120-160°C | 120-160°C |
| Reported Yield | ~85% | ~85% | ~85% |
| Reported Purity (HPLC) | >99% | >99% | >99% |
Experimental Workflow Diagram
Caption: Workflow for TfOH-catalyzed synthesis.
Trustworthiness: A Self-Validating System
To ensure reproducibility and high purity, the following validation steps are recommended:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A disappearance of the 2-aminopyridine spot/peak and the appearance of a new product spot/peak indicates reaction progression.
-
Product Characterization: The identity and purity of the final product should be confirmed through standard analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point (literature: 48-50°C).[2]
-
HPLC: To confirm purity is >99% as reported in literature.[1]
-
Spectroscopy: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) should be used to confirm the molecular structure of ethyl 3-(pyridin-2-ylamino)propanoate.
-
By integrating these in-process checks and final product analyses, the protocol becomes a self-validating system, ensuring the desired outcome is achieved reliably.
Conclusion
The use of trifluoromethanesulfonic acid as a catalyst provides a highly effective and efficient one-step method for synthesizing ethyl 3-(pyridin-2-ylamino)propanoate.[13] The protocol is scalable, demonstrates high yields and exceptional purity, and relies on readily available starting materials.[1][3] The potent catalytic activity of the superacid streamlines the production of this key pharmaceutical intermediate, making this method highly attractive for both academic research and industrial drug development applications.
References
- 1. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 13. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 14. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 15. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
Synthesis of Ethyl 3-(pyridin-2-yl)propanoate: A Detailed Guide to Reaction Conditions and Protocols
This comprehensive guide provides detailed application notes and protocols for the synthesis of Ethyl 3-(pyridin-2-yl)propanoate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of the reactions, and provide step-by-step protocols to ensure successful and reproducible outcomes.
Introduction
This compound is a pyridine derivative of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its structural motif, featuring a pyridine ring connected to a propanoate chain via a carbon-carbon bond, makes it a versatile intermediate. A clear understanding of its synthesis is crucial for its efficient production and application in research and development.
This guide will focus on a robust and widely applicable two-step synthetic strategy:
-
Synthesis of the Carboxylic Acid Intermediate: Preparation of 3-(pyridin-2-yl)propanoic acid.
-
Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
Synthetic Strategy Overview
The most common and reliable approach to this compound involves the initial synthesis of 3-(pyridin-2-yl)propanoic acid, followed by a classical Fischer esterification. An alternative, though less direct, route involves the synthesis of an unsaturated precursor, (E)-ethyl 3-(pyridin-2-yl)acrylate, followed by catalytic hydrogenation.
Caption: Overview of synthetic routes to this compound.
Part 1: Synthesis of 3-(Pyridin-2-yl)propanoic acid
The synthesis of the carboxylic acid precursor is a critical first step. A common method involves a Knoevenagel condensation followed by hydrogenation.[1]
Step 1a: Knoevenagel Condensation to form 3-(Pyridin-2-yl)acrylic acid
This reaction involves the condensation of pyridine-2-carboxaldehyde with malonic acid. The basic conditions facilitate the deprotonation of malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated carboxylic acid.
Protocol 1: Synthesis of 3-(Pyridin-2-yl)acrylic acid
| Reagent/Solvent | Molar Equiv. | Amount |
| Pyridine-2-carboxaldehyde | 1.0 | (e.g., 10.7 g, 0.1 mol) |
| Malonic Acid | 1.2 | (e.g., 12.5 g, 0.12 mol) |
| Pyridine | - | (e.g., 20 mL) |
| Piperidine | catalytic | (e.g., 0.5 mL) |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add pyridine-2-carboxaldehyde, malonic acid, and pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (e.g., 100 mL) and acidify with concentrated hydrochloric acid to a pH of 4-5.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(pyridin-2-yl)acrylic acid.
Step 1b: Catalytic Hydrogenation to 3-(Pyridin-2-yl)propanoic acid
The double bond in 3-(pyridin-2-yl)acrylic acid is reduced via catalytic hydrogenation to yield the saturated carboxylic acid. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[2]
Protocol 2: Synthesis of 3-(Pyridin-2-yl)propanoic acid
| Reagent/Solvent | Amount |
| 3-(Pyridin-2-yl)acrylic acid | (e.g., 14.9 g, 0.1 mol) |
| 10% Palladium on Carbon (Pd/C) | (e.g., 0.5 g) |
| Ethyl Acetate or Ethanol | (e.g., 150 mL) |
| Hydrogen Gas (H₂) | 1-4 atm |
Procedure:
-
In a hydrogenation vessel, dissolve 3-(pyridin-2-yl)acrylic acid in a suitable solvent such as ethyl acetate or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-(pyridin-2-yl)propanoic acid as a solid. The product can be used in the next step without further purification if the purity is sufficient.
Part 2: Fischer Esterification to this compound
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3][4] To drive the equilibrium towards the product, an excess of the alcohol (ethanol in this case) is typically used.
Caption: Mechanism of Fischer Esterification.
Protocol 3: Synthesis of this compound
| Reagent/Solvent | Molar Equiv. | Amount |
| 3-(Pyridin-2-yl)propanoic acid | 1.0 | (e.g., 15.1 g, 0.1 mol) |
| Ethanol (absolute) | excess | (e.g., 100 mL) |
| Sulfuric Acid (conc.) | catalytic | (e.g., 2-3 mL) |
Procedure:
-
In a round-bottom flask, suspend or dissolve 3-(pyridin-2-yl)propanoic acid in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Summary and Expected Results
| Step | Product | Typical Yield | Purity | Analytical Methods |
| 1a | 3-(Pyridin-2-yl)acrylic acid | 70-85% | >95% | ¹H NMR, ¹³C NMR, m.p. |
| 1b | 3-(Pyridin-2-yl)propanoic acid | >90% | >98% | ¹H NMR, ¹³C NMR, m.p. |
| 2 | This compound | 75-90% | >98% | ¹H NMR, ¹³C NMR, GC-MS |
Troubleshooting and Key Considerations
-
Knoevenagel Condensation: Ensure anhydrous conditions to maximize the yield. The reaction is sensitive to the amount of piperidine catalyst.
-
Hydrogenation: The catalyst can be pyrophoric; handle with care. Ensure complete removal of the catalyst to avoid contamination of the final product.
-
Fischer Esterification: The reaction is an equilibrium. Using a large excess of ethanol and removing water can drive the reaction to completion. The workup must be done carefully to avoid hydrolysis of the ester product.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved with high yields and purity through the protocols outlined in this guide. Careful control of reaction conditions and purification procedures are essential for obtaining a high-quality product suitable for further applications in drug discovery and development.
References
Application Notes and Protocols for the Purification of Ethyl 3-(pyridin-2-ylamino)propanoate by Recrystallization
Abstract: This document provides a comprehensive guide for the purification of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. It outlines the fundamental principles, a detailed step-by-step protocol, methods for purity assessment, and troubleshooting strategies. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high-purity material suitable for downstream applications.
Part 1: Application Note
Introduction and Principle of Recrystallization
Ethyl 3-(pyridin-2-ylamino)propanoate is a solid intermediate crucial in the synthesis of various active pharmaceutical ingredients, including the anticoagulant Dabigatran etexilate.[1][2] The purity of this intermediate is paramount, as impurities can carry through to the final drug substance, affecting its safety and efficacy. Recrystallization is a robust and widely used technique for purifying crude solid organic compounds.[3]
The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point).[4][5] Impurities, conversely, should either be highly soluble at room temperature or completely insoluble at high temperatures.
As a hot, saturated solution of the crude compound is allowed to cool slowly, the solubility of the target compound decreases, and the solution becomes supersaturated. This drives the formation of a crystalline lattice. Due to the specific geometry of the crystal lattice, molecules of the target compound will preferentially incorporate themselves, while impurity molecules remain excluded in the surrounding solution (mother liquor).[6] The purified crystals can then be isolated by filtration.
Physicochemical Properties & Solvent System Rationale
A successful recrystallization protocol is predicated on a thorough understanding of the compound's physical properties and its interaction with various solvents.
| Property | Value | Source(s) |
| Chemical Name | Ethyl 3-(pyridin-2-ylamino)propanoate | [1] |
| CAS Number | 103041-38-9 | [1][7][8][9] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][8] |
| Molecular Weight | 194.23 g/mol | [1][8][10] |
| Appearance | White to pale yellow solid/crystals | [1][10] |
| Melting Point | 48-55 °C | [1][7][8][9][10] |
| Boiling Point | 125 °C at 0.2 mmHg | [1][9] |
| Storage | 2-8°C or Refrigerator, Inert Atmosphere | [1][9] |
Solvent Selection: The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure.[3][11] For Ethyl 3-(pyridin-2-ylamino)propanoate, a mixed solvent system of Ethyl Acetate and a nonpolar co-solvent like Petroleum Ether or Hexane is highly effective, as suggested by synthesis literature.[1][12]
-
Ethyl Acetate (Good Solvent): This polar aprotic solvent effectively dissolves Ethyl 3-(pyridin-2-ylamino)propanoate at elevated temperatures due to favorable dipole-dipole interactions. Its moderate boiling point (77°C) allows for easy handling and removal.
-
Petroleum Ether (Anti-Solvent): This nonpolar solvent has very poor solvating power for the polar target compound. It is used to decrease the overall solubility of the compound in the system upon cooling, thereby inducing precipitation and maximizing yield.
The strategy involves dissolving the crude solid in a minimum amount of hot ethyl acetate to create a saturated solution, followed by the gradual addition of petroleum ether until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation. Re-heating to clarify the solution and then allowing it to cool slowly provides the ideal conditions for high-purity crystal growth.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used: The solution is not saturated upon cooling.[13] Supersaturation: The solution has cooled below its saturation point without nucleation.[13] | Boil off a portion of the solvent to increase concentration and re-cool.[6][13] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6][14] |
| "Oiling Out" | The compound precipitates as a liquid instead of a solid. This often occurs if the solution's temperature is above the compound's melting point (48-55°C) when it becomes supersaturated.[5][13][14] | Re-heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (ethyl acetate) to lower the saturation temperature. Allow the solution to cool much more slowly.[5][13] |
| Low Recovery/Yield | Too much solvent: Excess compound remains dissolved in the mother liquor. Premature crystallization: Crystals formed during hot filtration.[14][15] Washing with warm solvent: The purified crystals were dissolved during the washing step. | Use the minimum amount of hot solvent necessary for dissolution. Cool the filtrate in an ice-water bath to maximize precipitation. Ensure the filtration apparatus is pre-heated.[15] Always wash the collected crystals with a minimal amount of ice-cold solvent.[15] |
| Poor Purity | Crystallization occurred too quickly: Impurities were trapped within the rapidly forming crystal lattice.[6] Incomplete washing: Mother liquor containing impurities remains on the crystal surfaces. | Ensure the solution cools slowly and undisturbed. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) should be avoided.[5] Ensure the filter cake is washed thoroughly with fresh, cold solvent. |
Purity Assessment
Post-recrystallization, it is essential to verify the purity of the isolated material. Several analytical techniques can be employed:
-
Melting Point Determination: This is a rapid and effective method for assessing purity. A pure crystalline solid will exhibit a sharp melting point over a narrow range (typically <2°C).[16][17] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[17][18] The measured melting point should be compared to the literature value (48-55°C).
-
Thin-Layer Chromatography (TLC): TLC can be used to quickly visualize the separation of the target compound from its impurities. The purified sample should ideally show a single spot, while the crude material and mother liquor may show multiple spots.[19]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It can determine the purity of the compound as a percentage (e.g., >99%) and quantify any remaining impurities.[19]
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the purified compound and detect the presence of any structurally different impurities.[16][17]
Part 2: Detailed Experimental Protocol
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Ethyl acetate and petroleum ether are flammable. Keep away from open flames and ignition sources.
-
Handle the hot glassware with appropriate clamps and heat-resistant gloves to prevent burns.
-
Consult the Safety Data Sheet (SDS) for Ethyl 3-(pyridin-2-ylamino)propanoate and all solvents before beginning work.[21][22]
Materials and Reagents
| Item | Specification |
| Crude Ethyl 3-(pyridin-2-ylamino)propanoate | Solid |
| Ethyl Acetate | Reagent Grade, Anhydrous |
| Petroleum Ether (or Hexanes) | Reagent Grade |
| Erlenmeyer Flasks (e.g., 125 mL, 250 mL) | --- |
| Graduated Cylinders | --- |
| Heating Mantle or Hot Plate with Stirring | --- |
| Magnetic Stir Bar | --- |
| Buchner Funnel and Filter Flask | --- |
| Filter Paper (sized for Buchner funnel) | --- |
| Glass Stirring Rod | --- |
| Watch Glass | --- |
| Spatulas | --- |
| Ice-Water Bath | --- |
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude Ethyl 3-(pyridin-2-ylamino)propanoate solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of ethyl acetate, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add ethyl acetate in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent ensures that the solution will be saturated upon cooling, which is essential for maximizing crystal yield.[3]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, particulates) are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents the desired compound from crystallizing prematurely in the funnel.[15]
-
Inducing Crystallization: Remove the flask from the heat source. Slowly add petroleum ether dropwise to the hot solution while swirling. Continue adding until a persistent faint cloudiness appears. Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and achieve a clear solution.
-
Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals and minimizes the inclusion of impurities within the crystal lattice.[5][6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold petroleum ether.
-
Filtration and Washing: Pour the cold crystal slurry into the Buchner funnel and apply vacuum to collect the crystals. Wash the crystals with two small portions of ice-cold petroleum ether. Causality: Washing removes the residual mother liquor, which contains the dissolved impurities. Using an ice-cold anti-solvent (petroleum ether) minimizes the loss of the purified product.[15]
-
Drying: Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to air dry completely in a fume hood or in a vacuum oven at a low temperature.
-
Analysis: Once dry, determine the final mass and calculate the percent recovery. Assess the purity of the crystals using melting point determination and/or other analytical techniques as described in Section 1.4.
Workflow Visualization
Caption: Workflow for the purification of Ethyl 3-(pyridin-2-ylamino)propanoate.
Part 3: References
-
Chemsrc. (2025). Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9. Retrieved from --INVALID-LINK--
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. Retrieved from --INVALID-LINK--
-
Reign Pharma Pvt. Ltd. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from --INVALID-LINK--
-
Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (2023). Safety Data Sheet - Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). ethyl 2-aMino-3-(pyridin-2-yl)propanoate. Retrieved from --INVALID-LINK--
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from --INVALID-LINK--
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from --INVALID-LINK--
-
Wyzant. (2020). Determining Purity of Organic Compounds. Retrieved from --INVALID-LINK--
-
Quiver India. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate - CAS No : [ 103041-38-9]. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET - Ethyl 3-(2-Pyridylamino)propionate. Retrieved from --INVALID-LINK--
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from --INVALID-LINK--
-
MolCore. (2015). SAFETY DATA SHEET - Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from --INVALID-LINK--
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Ethyl 3-(2-Pyridylamino)propionate. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--
-
University of the West Indies. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds. Retrieved from --INVALID-LINK--
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from --INVALID-LINK--
-
Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 103041-38-9|Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from --INVALID-LINK--
References
- 1. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Recrystallization [wiredchemist.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc [chemsrc.com]
- 8. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 [biosynth.com]
- 9. quiverindia.com [quiverindia.com]
- 10. reignpharma.com [reignpharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. tutorchase.com [tutorchase.com]
- 17. wyzant.com [wyzant.com]
- 18. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 19. researchgate.net [researchgate.net]
- 20. chembk.com [chembk.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. kmpharma.in [kmpharma.in]
Application Notes and Protocols: Analytical Methods for Determining the Purity of Ethyl 3-(pyridin-2-YL)propanoate
Introduction: The Critical Role of Purity in Drug Development
Ethyl 3-(pyridin-2-yl)propanoate is a key building block and intermediate in the synthesis of various pharmaceutical compounds. Its structural integrity and purity are paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methods for the comprehensive purity assessment of this compound.
The narrative herein is designed to move beyond simple procedural lists. It explains the causality behind methodological choices, ensuring that the protocols are not just followed, but understood. This approach empowers the analyst to troubleshoot and adapt methods effectively, a cornerstone of good scientific practice. We will explore orthogonal analytical techniques—primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—complemented by spectroscopic methods for definitive structural confirmation and impurity identification.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem CID 347337[1] |
| Molecular Weight | 179.22 g/mol | PubChem CID 347337[1] |
| Appearance | Liquid (Expected) | General chemical knowledge |
| Boiling Point | Not specified, but expected to be relatively high | General chemical knowledge |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Hexane) | General chemical knowledge |
Strategic Approach to Purity Determination
A multi-faceted, or orthogonal, approach is essential for a comprehensive purity profile. No single method can definitively determine the purity of a compound. By employing techniques that rely on different separation principles (e.g., liquid chromatography and gas chromatography), we can be more confident in the detection of a wide range of potential impurities.
Caption: Overall workflow for the comprehensive purity analysis of this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is the workhorse for pharmaceutical purity analysis. It separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and can be effectively separated from more polar or less polar impurities. The pyridine moiety allows for sensitive detection using a UV detector.
Causality of Choices:
-
C18 Column: A C18 (octadecylsilyl) column is chosen for its versatility and excellent resolving power for a wide range of moderately polar compounds.
-
Gradient Elution: A gradient of acetonitrile and water is employed to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and eluted from the column within a reasonable timeframe.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial. As a basic compound, the pyridine nitrogen in the analyte can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing).[2] The acid protonates the silanols and the pyridine nitrogen, minimizing these secondary interactions and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.[3]
HPLC Protocol
1. System Preparation:
- Ensure the HPLC system is clean and free of contaminants.
- Purge all solvent lines thoroughly.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acidified organic phase. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A shallow gradient to resolve closely related impurities, followed by a wash and re-equilibration. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV Diode Array Detector (DAD) at 260 nm | The pyridine ring has a strong UV absorbance around this wavelength. A DAD allows for peak purity analysis. |
3. Sample and Standard Preparation:
- Solvent (Diluent): 50:50 Acetonitrile:Water.
- Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~0.1 mg/mL.
- Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. Analysis Procedure:
- Equilibrate the column with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.
- Perform a blank injection (diluent) to ensure no system peaks interfere.
- Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).
- Inject the sample solution in duplicate.
5. Data Analysis:
- Calculate the purity using the area percent method.
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
- Identify any impurities that are greater than the reporting threshold (typically 0.05%).
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC is an orthogonal technique to HPLC, separating compounds based on their volatility and boiling point. It is particularly effective for identifying and quantifying residual solvents and other volatile or semi-volatile impurities that may not be well-resolved by HPLC.[4][5] A Flame Ionization Detector (FID) is used for its robustness and near-universal response to organic compounds.
Causality of Choices:
-
Split Injection: A high split ratio is used to prevent column overloading and ensure sharp peaks, as the sample will be relatively concentrated.
-
DB-5 or similar column: A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column that provides excellent separation for a wide range of compounds based on their boiling points.
-
Temperature Program: The program starts at a low temperature to resolve volatile impurities (like synthesis solvents) and then ramps up to a high temperature to elute the main analyte and any higher-boiling impurities.
GC Protocol
1. System Preparation:
- Condition the GC column according to the manufacturer's instructions.
- Check for leaks in the gas lines.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column for separating compounds by boiling point. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Detector Temp. | 280 °C (FID) | Prevents condensation of eluted compounds. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Separates volatile solvents at the beginning and elutes the main peak and heavy impurities at higher temperatures. |
| Injection | 1 µL, Split ratio 50:1 | Prevents column overload and ensures sharp peaks. |
3. Sample and Standard Preparation:
- Solvent (Diluent): Dichloromethane or Ethyl Acetate (GC grade).
- Sample Solution: Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Analysis Procedure:
- Perform a blank injection (diluent) to check for solvent impurities or system contamination.
- Inject the sample solution.
5. Data Analysis:
Calculate purity using the area percent method, similar to HPLC.
Pay close attention to peaks eluting before the main analyte, as these are likely volatile impurities or residual solvents from the synthesis.
Caption: Logic for selecting and optimizing chromatographic methods.
Orthogonal Methods for Structural Confirmation and Specific Impurities
Spectroscopic Analysis (¹H NMR and MS)
While chromatography provides quantitative purity data, it does not confirm the identity of the main peak or its impurities. Spectroscopic methods are essential for this.
-
Nuclear Magnetic Resonance (¹H NMR): NMR is a powerful tool for structural elucidation.[6] The ¹H NMR spectrum of this compound should be recorded and compared against a reference standard or theoretical values. The presence of unexpected signals can indicate impurities. Furthermore, quantitative NMR (qNMR) can be used as a primary method for purity determination without the need for a specific reference standard of the analyte.[7][8][9]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), mass spectrometry provides the molecular weight of the eluting peaks.[10] This information is invaluable for the tentative identification of impurities, which can then be confirmed by synthesizing the suspected impurity and co-injecting it.
Karl Fischer Titration for Water Content
Water is a common impurity that is not detected by HPLC-UV or GC-FID. Karl Fischer titration is the gold standard for accurately determining the water content in a sample. The result from this analysis should be incorporated into the final purity calculation.
Final Purity Calculation: Purity (%) = Chromatographic Purity (%) x [(100 - Water Content (%)) / 100]
Summary and Conclusion
The purity determination of this compound requires a diligent, multi-pronged analytical strategy. The primary quantitative assessment should be performed using a validated, stability-indicating RP-HPLC method, which provides separation of non-volatile, structurally related impurities. This must be complemented by an orthogonal GC method to assess volatile impurities and residual solvents. Finally, spectroscopic techniques (NMR, MS) are indispensable for structural confirmation, while Karl Fischer titration provides an accurate measure of water content. By integrating the results from these diverse analytical techniques, a complete and trustworthy purity profile can be established, ensuring the quality and reliability of this critical pharmaceutical intermediate.
References
- 1. This compound | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 3-(pyridin-2-yl)propanoate in the Forge of Heterocyclic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and materials science. These intricate molecular architectures are the foundation of numerous pharmaceuticals, agrochemicals, and functional materials. Within the vast arsenal of synthetic precursors, Ethyl 3-(pyridin-2-yl)propanoate emerges as a molecule of significant, yet underexplored, potential. Its unique structural arrangement, featuring a pyridine core directly linked to a propanoate side chain, presents a versatile platform for the construction of fused bicyclic systems such as indolizines and quinolizines. This application note provides a detailed exploration of the strategic application of this compound in heterocyclic synthesis, offering both mechanistic insights and actionable experimental protocols.
The Architectural Advantage: Why this compound?
The synthetic value of this compound is rooted in the juxtaposition of a nucleophilic pyridine nitrogen and an electrophilic ester functionality, separated by a flexible three-carbon chain. This arrangement is ripe for intramolecular cyclization reactions, enabling the construction of five- and six-membered rings fused to the parent pyridine. The methylene group alpha to the ester is readily deprotonated to form a carbanion, which can then engage in a variety of bond-forming reactions. Furthermore, the pyridine nitrogen can act as a nucleophile or be quaternized to activate the ring system towards cyclization.
This guide will focus on two principal applications of this versatile building block: the synthesis of quinolizinone and indolizine derivatives. These heterocyclic cores are prevalent in a wide array of biologically active natural products and synthetic drugs.
I. The Synthesis of Quinolizinone Scaffolds: A Gateway to Bioactive Molecules
The quinolizine skeleton is a key structural motif in various alkaloids and has been explored for a range of pharmacological activities. A plausible and efficient strategy for the construction of quinolizinone derivatives from this compound involves a base-mediated intramolecular cyclization, akin to a Dieckmann condensation.
Mechanistic Rationale
The synthesis of a tetrahydropyrido[1,2-a]quinolin-6-one derivative can be envisioned through a base-catalyzed intramolecular cyclization. The process is initiated by the deprotonation of the α-carbon of the propanoate chain, followed by a nucleophilic attack of the resulting enolate on a suitable electrophile. In a well-designed synthetic sequence, this electrophile could be an activated carbonyl group introduced onto the pyridine ring. A more direct, albeit hypothetical, approach could involve the activation of the pyridine ring itself.
A highly analogous and documented transformation involves the reaction of ethyl 2-(pyridin-2-yl)acetate derivatives with chromone-3-carboxaldehydes in water to yield quinolizines.[1] This precedent strongly supports the feasibility of engaging the α-carbon of pyridine-2-yl substituted esters in cyclization cascades.
Experimental Workflow: Synthesis of a Quinolizinone Derivative
The following workflow outlines a potential pathway for the synthesis of a quinolizinone derivative, drawing inspiration from established methodologies for related pyridine derivatives.
Caption: Proposed workflow for quinolizinone synthesis.
Protocol: Synthesis of a Functionalized Quinolizinone via Cascade Reaction
This protocol is adapted from a known procedure for the synthesis of quinolizines from related starting materials.[1] It describes a cascade reaction between this compound and a suitable aldehyde, such as a chromone-3-carboxaldehyde, in an environmentally benign solvent.
Materials:
-
This compound
-
Chromone-3-carboxaldehyde (or other suitable aldehyde)
-
Water (deionized)
-
Hydrochloric acid (for pH adjustment if synthesizing the quinolizinium salt)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen aldehyde (e.g., chromone-3-carboxaldehyde, 1.0 eq).
-
Add 20 mL of deionized water to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically several hours), cool the reaction mixture to room temperature.
-
The solid product is expected to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the crude quinolizine derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
For the synthesis of the corresponding quinolizinium salt:
-
Follow steps 1 and 2 as above.
-
Adjust the pH of the reaction mixture to acidic conditions (e.g., pH 2-3) using dilute hydrochloric acid.
-
Proceed with steps 3-9.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Pyridine-containing nucleophile |
| Aldehyde (e.g., Chromone-3-carboxaldehyde) | 1.0 | Electrophilic partner |
| Water | Solvent | Environmentally friendly medium |
| HCl (optional) | Catalytic | Promotes formation of quinolizinium salt |
II. The Construction of Indolizine Frameworks: A Versatile Synthetic Platform
The indolizine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The synthesis of indolizines from 2-substituted pyridines is a well-established field, and this compound can be envisioned as a valuable precursor in this context.[2][3][4]
Mechanistic Considerations
The synthesis of indolizines from 2-alkylpyridine derivatives often proceeds via the formation of a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile.[5] In the case of this compound, the α-carbon can be functionalized to introduce a leaving group, facilitating the formation of the pyridinium salt, a precursor to the ylide.
Alternatively, transition metal-catalyzed reactions offer a powerful avenue for indolizine synthesis. Copper- and palladium-catalyzed cyclizations of 2-alkylazaarenes with various coupling partners have been reported to efficiently yield indolizine derivatives.[6]
Logical Relationship: Pathways to Indolizine Synthesis
Caption: Two potential synthetic routes to indolizines.
Protocol: Copper-Catalyzed Oxidative Annulation for Indolizine Synthesis
This protocol is a proposed adaptation of established methods for the synthesis of indolizines from 2-alkylazaarenes and terminal alkenes.[6]
Materials:
-
This compound
-
Terminal alkene (e.g., styrene)
-
Copper(I) iodide (CuI)
-
Oxidant (e.g., Di-tert-butyl peroxide, DTBP)
-
Solvent (e.g., 1,2-dichloroethane, DCE)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the terminal alkene (2.0 eq), and CuI (10 mol%).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent (DCE) and the oxidant (DTBP, 2.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 120 °C) in an oil bath.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indolizine derivative.
| Reagent | Molar Ratio/Loading | Purpose |
| This compound | 1.0 | Indolizine precursor |
| Terminal Alkene | 2.0 | Coupling partner |
| CuI | 10 mol% | Catalyst |
| DTBP | 2.0 | Oxidant |
| DCE | Solvent | Reaction medium |
Conclusion
This compound represents a promising and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. While its full potential is yet to be exhaustively explored, analogies with structurally similar precursors provide a strong foundation for the development of novel synthetic methodologies. The protocols and workflows outlined in this application note offer a starting point for researchers to harness the synthetic power of this molecule in the creation of diverse quinolizinone and indolizine libraries. The continued exploration of the reactivity of this compound is poised to unlock new avenues in drug discovery and materials science.
References
- 1. An environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Indolizine synthesis [organic-chemistry.org]
Experimental protocol for the N-arylation of Ethyl 3-(pyridin-2-YL)propanoate
<
A Practical Guide to the N-Arylation of Ethyl 3-(pyridin-2-yl)propanoate via Palladium-Catalyzed Buchwald-Hartwig Amination
Abstract: The N-arylation of pyridine-containing scaffolds is a cornerstone transformation in the synthesis of molecules with significant applications in pharmaceutical and materials science.[1] This guide provides a detailed experimental protocol for the N-arylation of this compound, a valuable building block in drug discovery. We will delve into the mechanistic underpinnings of the palladium-catalyzed Buchwald-Hartwig amination, explore the critical parameters influencing reaction success, and offer practical, field-proven insights to guide researchers toward achieving high-yielding and reproducible outcomes.
Introduction: The Significance of N-Aryl Pyridine Derivatives
The pyridine motif is a ubiquitous feature in a vast array of biologically active compounds and functional materials. The introduction of an aryl group onto the pyridine nitrogen atom can profoundly modulate a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. Consequently, the development of robust and versatile methods for the N-arylation of pyridines is of paramount importance in medicinal chemistry and drug development.[1]
The Buchwald-Hartwig amination has emerged as a powerful and broadly applicable method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, traditional methods like the Ullmann condensation.[2][3] This palladium-catalyzed cross-coupling reaction tolerates a wide range of functional groups and allows for the facile synthesis of aryl amines under relatively mild conditions.[2]
This application note will focus on the N-arylation of this compound, a substrate that combines a nucleophilic pyridine nitrogen with an ester functionality, presenting a common scenario encountered in the synthesis of complex molecules.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the N-arylation process. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2] While several variations exist, the generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The pyridine substrate coordinates to the palladium(II) center. In the presence of a base, the pyridine nitrogen is deprotonated to form a more nucleophilic pyridinide anion.
-
Reductive Elimination: The aryl group and the pyridinide anion are eliminated from the palladium center, forming the desired N-aryl pyridine product and regenerating the palladium(0) catalyst.[2]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the arene and formation of an imine product.[2] The choice of ligand and reaction conditions is critical to favor the desired reductive elimination pathway.
Critical Experimental Parameters: A Scientist's Perspective
The success of a Buchwald-Hartwig amination hinges on the careful selection and control of several key parameters. Here, we provide insights into the rationale behind these choices.
The Palladium Catalyst System: Precatalyst and Ligand Selection
The heart of the reaction is the palladium catalyst. While simple palladium salts like Pd(OAc)₂ can be used, the use of well-defined precatalysts is often preferred for cleaner and more reproducible reactions.[4] These precatalysts readily form the active Pd(0) species in situ.
The choice of phosphine ligand is arguably the most critical factor.[5] Bulky, electron-rich phosphine ligands are generally favored as they:
-
Promote Oxidative Addition: The electron-rich nature of the ligand facilitates the initial oxidative addition step.
-
Stabilize the Catalytic Species: The steric bulk of the ligand helps to prevent catalyst decomposition and promotes the formation of monoligated palladium species, which can be more active.[5]
-
Facilitate Reductive Elimination: The steric hindrance can accelerate the final C-N bond-forming step.[2]
For the N-arylation of heteroaromatic amines, biarylphosphine ligands developed by the Buchwald group, such as XPhos and SPhos, have shown remarkable efficacy.[2][6]
The Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, but it can also influence the catalyst's activity and stability. Strong, non-nucleophilic bases are typically employed. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can be substrate-dependent, and screening different bases is often necessary for optimization.[4] For pyridyl substrates, a strong base like NaOtBu is often effective.[7][8]
The Solvent: A Medium for Success
The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species.[9][10] Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Commonly used solvents for Buchwald-Hartwig reactions include:
-
Aromatic hydrocarbons: Toluene and xylene are frequently used and are generally good choices.[7][8]
-
Ethers: Dioxane and tetrahydrofuran (THF) are also common, although some palladium complexes can react with these solvents at high temperatures.[11]
Polar aprotic solvents like DMF and NMP can sometimes be used, but they can also act as ligands and potentially interfere with the catalytic cycle.[11][12] For the N-arylation of this compound, toluene is a reliable starting point.
Reaction Temperature and Time
Buchwald-Hartwig reactions are typically conducted at elevated temperatures, often between 80-120 °C, to drive the reaction to completion. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields, often allowing for significantly shorter reaction times.[13][14] Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.
Experimental Protocol: N-Arylation of this compound with 4-Bromoanisole
This protocol provides a detailed, step-by-step procedure for a representative N-arylation reaction.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| 4-Bromoanisole | Arylating agent |
| Pd₂(dba)₃ | Palladium precatalyst |
| XPhos | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Anhydrous Toluene | Solvent |
| Schlenk flask or reaction vial | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Heating mantle or oil bath | Heating |
| Inert gas (Nitrogen or Argon) | To exclude air and moisture |
| TLC plates and developing chamber | Reaction monitoring |
| LC-MS system | Reaction monitoring and product analysis |
| Rotary evaporator | Solvent removal |
| Column chromatography setup | Product purification |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 mmol) and 4-bromoanisole (1.2 mmol) to the flask.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Expected Results
Following this protocol, a moderate to good yield (typically 60-85%) of the desired N-(4-methoxyphenyl) derivative of this compound can be expected. The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Workflow for the Buchwald-Hartwig N-arylation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate base or solvent | - Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and the solvent is properly dried and degassed.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane). |
| Formation of side products (e.g., hydrodehalogenation) | - Reaction temperature too high- Inefficient ligand | - Lower the reaction temperature.- Try a different ligand (e.g., SPhos, RuPhos). |
| Difficulty in purification | - Incomplete reaction- Formation of closely related byproducts | - Ensure the reaction has gone to completion before workup.- Optimize the column chromatography conditions (e.g., try a different solvent system or a different stationary phase). |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the N-arylation of pyridines and other nitrogen-containing heterocycles. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can reliably synthesize a wide range of N-aryl pyridine derivatives. The protocol detailed in this application note provides a solid foundation for the successful N-arylation of this compound and can be adapted for a variety of other substrates. As with any chemical reaction, careful optimization may be required to achieve the best results for a specific substrate combination.
References
- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Ethyl 3-(pyridin-2-ylamino)propanoate is a key building block in the synthesis of various pharmaceutical compounds, most notably the direct thrombin inhibitor, Dabigatran Etexilate.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles. The information is based on established protocols and field-proven insights to ensure scientific integrity and practical applicability.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate via the aza-Michael addition of 2-aminopyridine to ethyl acrylate.
Issue 1: Low or No Product Yield
Question: I am following the standard protocol of reacting 2-aminopyridine with ethyl acrylate using a catalyst, but I'm observing a very low yield of the desired product. What are the potential causes and how can I fix this?
Answer:
Low or no yield in this aza-Michael addition can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
-
Catalyst Inactivity or Inappropriateness:
-
Explanation: The choice and activity of the catalyst are crucial. While the reaction can proceed without a catalyst, the yield is often low.[3] Both Brønsted and Lewis acids can be used. Trifluoromethanesulfonic acid and glacial acetic acid are commonly employed.[2][4] If using a supported catalyst like a Brønsted acid on silica gel, ensure it has not been deactivated by moisture.[5]
-
Recommendation:
-
Catalyst Verification: If using a previously opened bottle of catalyst, consider titrating it or running a control reaction to confirm its activity.
-
Catalyst Choice: For a robust and scalable reaction, trifluoromethanesulfonic acid is a potent catalyst, often used in amounts of 5-10 mol% relative to ethyl acrylate.[6] Glacial acetic acid is a milder and safer alternative that has also proven effective.[4]
-
Moisture Control: Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive catalysts.
-
-
-
Sub-optimal Reaction Temperature:
-
Explanation: The reaction temperature significantly influences the reaction rate. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to side reactions and decomposition of the product.
-
Recommendation: The optimal temperature range depends on the catalyst used.
-
-
Poor Quality of Starting Materials:
-
Explanation: The purity of 2-aminopyridine and ethyl acrylate is paramount. Impurities in 2-aminopyridine can inhibit the catalyst. Ethyl acrylate can polymerize, especially if not stored properly with an inhibitor.
-
Recommendation:
-
Purity Check: Use fresh, high-purity starting materials. If in doubt, purify the 2-aminopyridine by recrystallization and distill the ethyl acrylate before use.
-
Storage: Store ethyl acrylate in a cool, dark place and check for the presence of a polymerization inhibitor.
-
-
-
Insufficient Reaction Time:
-
Explanation: This reaction can be slow to reach completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time can range from 12 to 24 hours.[3][5] With trifluoromethanesulfonic acid, reaction times of 16-20 hours are common.[2][6]
-
Issue 2: Formation of a Significant Amount of a Bis-adduct Impurity
Question: My reaction is producing a substantial amount of a higher molecular weight side product, which I suspect is the bis-adduct (N,N-bis(2-ethoxycarbonylethyl)-2-aminopyridine). How can I minimize its formation?
Answer:
The formation of the bis-adduct is a common side reaction where the product, Ethyl 3-(pyridin-2-ylamino)propanoate, undergoes a second aza-Michael addition with another molecule of ethyl acrylate.
Minimization Strategies:
-
Molar Ratio of Reactants:
-
Explanation: The stoichiometry of the reactants plays a critical role. An excess of ethyl acrylate will drive the formation of the bis-adduct.
-
Recommendation: Carefully control the molar ratio of 2-aminopyridine to ethyl acrylate. A ratio of 1:1 to 1:1.2 is often optimal to maximize the conversion of 2-aminopyridine while minimizing the bis-adduct formation.[3] Some protocols suggest a ratio of up to 1:5, but this may require careful optimization of other parameters to avoid side reactions.[4]
-
-
Controlled Addition of Ethyl Acrylate:
-
Explanation: Adding all the ethyl acrylate at once can lead to localized high concentrations, promoting the second addition.
-
Recommendation: Add the ethyl acrylate dropwise or in portions over a period of time to the reaction mixture containing 2-aminopyridine and the catalyst. This maintains a low concentration of the acrylate and favors the mono-addition product.
-
-
Reaction Temperature and Time:
-
Explanation: As mentioned previously, higher temperatures and prolonged reaction times can sometimes favor the formation of byproducts.
-
Recommendation: Once the starting material is consumed (as monitored by TLC/HPLC), work up the reaction promptly to avoid further reactions.
-
Issue 3: Difficulty in Product Purification and Isolation
Question: After the reaction, I am struggling to obtain a pure, white solid product. My crude product is an oil or a discolored solid. What purification methods are most effective?
Answer:
Effective purification is key to obtaining high-purity Ethyl 3-(pyridin-2-ylamino)propanoate, which typically presents as a white to pale yellow solid.[7]
Purification Protocol:
-
Initial Work-up:
-
Quenching: After cooling the reaction mixture, it can be washed with a non-polar solvent like petroleum ether to remove unreacted ethyl acrylate and other non-polar impurities.[2][7]
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 2N HCl) to protonate the desired product and any unreacted 2-aminopyridine, transferring them to the aqueous layer.[4]
-
Separate the layers and wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Crystallization:
-
Solvent System: Recrystallization is a highly effective method for obtaining pure, crystalline product. A common solvent system is a mixture of petroleum ether and ethyl acetate.[2][7]
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add petroleum ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the white, flaky crystals by filtration.
-
-
Column Chromatography:
-
When to Use: If crystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.[5][8]
-
Eluent System: A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[8] The exact ratio will depend on the impurity profile and should be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 2-aminopyridine and ethyl acrylate?
A1: The reaction is an aza-Michael addition, a type of conjugate addition.[3] The amino group of 2-aminopyridine acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl acrylate. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the ethyl acrylate, making the β-carbon even more electrophilic and susceptible to nucleophilic attack.
Q2: Can this reaction be performed without a solvent?
A2: Yes, solvent-free conditions are a viable and environmentally friendly option for this synthesis.[3][5] In such cases, using a supported Brønsted acid catalyst on silica gel can be effective.[5] The reaction is typically heated to ensure the mixture remains a homogenous liquid. This approach simplifies the work-up, as the reaction mixture can often be directly subjected to purification.[3]
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Ethyl Acrylate: It is a flammable liquid and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoromethanesulfonic Acid: This is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
-
High Temperatures: The reaction is often run at elevated temperatures. Use a well-calibrated heating mantle and a temperature controller to prevent overheating. Ensure the reaction vessel is properly secured.
-
Nitrogen Atmosphere: The reaction is typically performed under an inert atmosphere of nitrogen to prevent side reactions and oxidation, especially at high temperatures.[2][6]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
HPLC: To determine the purity of the product. A purity of >98% is often required for subsequent steps.[4]
-
NMR Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (194.23 g/mol ).[9]
-
Melting Point: The reported melting point is around 48°C.[9]
Experimental Protocols
Protocol 1: Acetic Acid Catalyzed Synthesis
This protocol is adapted from a method known for its safety and scalability.[4]
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe, add 2-aminopyridine (1.0 eq), ethyl acrylate (1.2 to 1.5 eq), and glacial acetic acid (0.3 to 0.7 eq by mass relative to 2-aminopyridine).
-
Heat the mixture to an internal temperature of 80°C with stirring.
-
Monitor the reaction by HPLC or TLC. The reaction is typically complete within 12-16 hours.
-
Once the 2-aminopyridine is consumed, cool the reaction mixture to room temperature.
-
Proceed with the acid-base work-up and purification as described in the troubleshooting section.
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Amine:Acrylate) | 1:1.2 | Balances conversion and minimizes bis-adduct formation. |
| Temperature | 80°C | Optimal balance between reaction rate and stability.[3] |
| Reaction Time | 12-16 hours | Typical time to achieve high conversion. |
Protocol 2: Trifluoromethanesulfonic Acid Catalyzed Synthesis
This protocol utilizes a more potent catalyst for potentially faster reaction times at higher temperatures.[2][6]
-
In a nitrogen-flushed, three-necked round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.
-
Add ethyl acrylate (1.1 to 1.3 eq).
-
Slowly add trifluoromethanesulfonic acid (0.05 to 0.1 eq) dropwise while stirring. An exotherm may be observed.
-
Heat the reaction mixture to reflux (around 120-140°C) in an oil bath.
-
Maintain the reaction at this temperature for 16-20 hours, monitoring by TLC or HPLC.
-
After completion, cool the mixture and proceed with purification as detailed above.
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 5-10 mol% | Sufficient to catalyze the reaction effectively without excessive side reactions.[6] |
| Temperature | 120-140°C | Higher temperature required for this catalyst system.[2] |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation and side reactions at high temperatures.[2][6] |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 4. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
- 5. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 7. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 8. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 9. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 [biosynth.com]
Common side reactions and byproducts in Ethyl 3-(pyridin-2-YL)propanoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-(pyridin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during its synthesis. The content is structured in a problem-oriented question-and-answer format to provide direct, actionable solutions to issues you may face in the lab.
Section 1: Troubleshooting the Aza-Michael Addition Route
The conjugate (Aza-Michael) addition of 2-aminopyridine to ethyl acrylate is a common and direct route. While conceptually straightforward, it is prone to several side reactions that can complicate the synthesis and purification process.[1][2]
FAQ 1: My Aza-Michael reaction has a very low yield or fails to proceed. What are the likely causes and how can I fix it?
Plausible Causes: The primary cause of low conversion is often insufficient activation of the reactants or suboptimal reaction conditions. The nucleophilicity of the exocyclic amino group of 2-aminopyridine can be modest, and the electrophilicity of ethyl acrylate can be diminished under certain conditions. High temperatures without an effective catalyst can also lead to the polymerization of ethyl acrylate, consuming the starting material in a non-productive pathway.[3]
Troubleshooting & Recommended Protocol:
-
Catalyst Selection is Critical: This reaction often requires an acid catalyst to protonate the pyridine ring, which paradoxically increases the nucleophilicity of the exocyclic amino group, and to activate the acrylate. Trifluoromethanesulfonic acid is reported to be highly effective.[1][4]
-
Temperature Control: The reaction typically requires heating (120-160°C) to proceed at a reasonable rate.[4] However, this must be carefully balanced against the risk of ethyl acrylate polymerization. Use an oil bath for stable and uniform heating.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions and degradation of reagents at high temperatures.[5]
-
Solvent Choice: Anhydrous ethanol is a commonly used solvent that effectively dissolves the reactants.[2] Ensure the solvent is truly anhydrous, as water can interfere with the reaction.
Experimental Protocol: Catalyzed Aza-Michael Addition
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine and anhydrous ethanol under a nitrogen atmosphere.
-
Stir until the solid is fully dissolved.
-
Add ethyl acrylate to the solution. The molar ratio of 2-aminopyridine to ethyl acrylate is typically between 1:1 and 1:2.[4]
-
Slowly add a catalytic amount of trifluoromethanesulfonic acid (5-10 mol%) to the stirring mixture.[4]
-
Heat the reaction mixture in an oil bath to 120-160°C and reflux for 16-20 hours.[2][4]
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate mobile phase).
| Parameter | Recommendation | Rationale | Reference |
| Catalyst | Trifluoromethanesulfonic Acid | Strong acid catalyst activates reactants effectively. | [4],[1] |
| Solvent | Anhydrous Ethanol | Good solubility for reactants. | [2] |
| Temperature | 120-160°C | Provides sufficient energy to overcome activation barrier. | [4] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidative degradation at high temperatures. | [5] |
FAQ 2: I'm observing a significant, less polar byproduct on my TLC that is difficult to separate from my product. What is it?
Plausible Cause: This is a classic case of a double-addition side reaction. The product, ethyl 3-(pyridin-2-ylamino)propanoate, contains a secondary amine. This amine is also nucleophilic and can react with a second molecule of ethyl acrylate to form a tertiary amine byproduct, ethyl 3-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)amino)propanoate. This byproduct is larger and typically less polar than the desired product, making it challenging to separate.
Preventative Measures & Optimization:
-
Control Stoichiometry: Use a slight excess of 2-aminopyridine relative to ethyl acrylate. This ensures the acrylate is more likely to react with the more abundant primary amine starting material rather than the secondary amine product.
-
Slow Addition of Acrylate: Add the ethyl acrylate slowly (e.g., via a syringe pump) to the heated solution of 2-aminopyridine and catalyst. This keeps the instantaneous concentration of the acrylate low, favoring the reaction with the more reactive and concentrated starting material.
-
Monitor Closely: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this will favor the slower formation of the di-addition product.
Diagram: Aza-Michael Primary Reaction vs. Side Reaction
Caption: Desired mono-addition versus the di-addition side reaction.
Section 2: Synthesis via Knoevenagel Condensation and Reduction
An alternative route involves the Knoevenagel condensation of a pyridine-2-carboxaldehyde with an active methylene compound (like diethyl malonate), followed by decarboxylation and reduction of the resulting α,β-unsaturated ester.[6][7]
FAQ 3: My Knoevenagel condensation yields a complex mixture. How can I improve the selectivity?
Plausible Causes: Knoevenagel condensations are susceptible to several competing reactions. The two most common are the self-condensation of the aldehyde (an aldol reaction) and the Michael addition of the active methylene nucleophile to the newly formed α,β-unsaturated product.[6][8]
Troubleshooting & Recommended Protocol:
-
Use a Mild Base: Strong bases can promote the self-condensation of the aldehyde. Weakly basic amines like piperidine or pyrrolidine are often used as catalysts and can be effective.[6][7]
-
Doebner Modification: When using a malonic acid derivative with at least one carboxylic acid group, performing the reaction in pyridine can lead to a clean condensation accompanied by decarboxylation.[6][9]
-
Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials. Using a Dean-Stark apparatus or adding molecular sieves can drive the reaction to completion.[8]
-
Catalyst-Free Conditions: For activated systems like pyridinecarbaldehydes, the reaction can sometimes proceed efficiently without any catalyst in a water:ethanol mixture, which is an environmentally benign option.[10]
FAQ 4: During the hydrogenation of ethyl 3-(pyridin-2-yl)acrylate, I'm reducing the pyridine ring. How can I selectively reduce the double bond?
Plausible Cause: Catalytic hydrogenation is a powerful reduction method, but it can be difficult to control the selectivity between reducing an alkene and a heteroaromatic ring. The pyridine ring can be hydrogenated to a piperidine ring, especially under harsh conditions (high pressure, high temperature, or with highly active catalysts like Rhodium or Ruthenium).[11] Furthermore, the Lewis basic nitrogen of the pyridine can poison the catalyst surface, inhibiting the reaction.[11]
Troubleshooting & Recommended Protocol:
-
Catalyst Choice: Palladium on carbon (Pd/C) is the most common and generally selective catalyst for reducing a carbon-carbon double bond in the presence of a pyridine ring under mild conditions.[11]
-
Reaction Conditions:
-
Pressure: Use low hydrogen pressure (1 atm, i.e., a hydrogen balloon, is often sufficient).
-
Temperature: Conduct the reaction at room temperature.
-
Solvent: Acetic acid is often used as a solvent, as it protonates the pyridine nitrogen, reducing its ability to poison the catalyst.[11]
-
-
Monitor the Reaction: Follow the hydrogen uptake and use TLC or GC-MS to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent over-reduction.
Diagram: Selective Hydrogenation Workflow
Caption: Decision workflow for selective catalytic hydrogenation.
Section 3: General Purification
FAQ 5: My final product is a dark oil or solid. How can I remove the color impurities?
Plausible Causes: Pyridine-containing compounds, especially when heated for extended periods or in the presence of acids, can form colored impurities, often polymeric in nature.
Troubleshooting & Recommended Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (charcoal), typically 1-2% by weight. Stir or gently heat the mixture for 15-30 minutes, then filter through a pad of Celite® to remove the carbon. This is highly effective at adsorbing high molecular weight, colored impurities.
-
Silica Gel Adsorption: A patent for a similar compound, ethyl 3-(pyridin-2-ylamino)propanoate, describes a purification method involving stirring the reaction mother liquor with silica gel to adsorb pigments and byproducts before proceeding with recrystallization.[12]
-
Recrystallization: Choose a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. A mixture like petroleum ether/ethyl acetate is often effective.[5][12] This process helps to exclude impurities from the crystal lattice, resulting in a purer, lighter-colored product.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Buy (E)-ethyl 3-(pyridin-2-yl)acrylate | 70526-11-3 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. researchgate.net [researchgate.net]
- 12. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 3-(pyridin-2-yl)propanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 3-(pyridin-2-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this important synthetic transformation. This compound is a key intermediate in the synthesis of pharmaceuticals like the direct thrombin inhibitor, Dabigatran etexilate.[1][2] Achieving a high yield of this compound is critical for the efficiency and cost-effectiveness of the overall synthetic route.
This document moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to diagnose and resolve issues in your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (30-50%). What are the primary factors I should investigate?
A low yield in the synthesis of this compound, typically performed via a Michael addition of 2-aminopyridine to ethyl acrylate, is a common issue. Historically, uncatalyzed or poorly optimized versions of this reaction have reported yields in the 30-52% range, often requiring lengthy reaction times of 24 to 100 hours.[3] The primary causes can be broken down into three main categories: incomplete reaction, formation of side products, and inefficient purification.
Key Areas to Investigate:
-
Reaction Catalysis: The direct addition of 2-aminopyridine to ethyl acrylate is often slow. The use of an acid catalyst, such as trifluoromethanesulfonic acid, is crucial for protonating the acrylate, making it a more potent electrophile and significantly accelerating the reaction rate.[4][5]
-
Side Product Formation: The most significant side reaction is the double addition of ethyl acrylate to 2-aminopyridine. After the initial desired product is formed, the secondary amine is still nucleophilic and can react with a second molecule of ethyl acrylate. This is particularly problematic if there is a large excess of ethyl acrylate or if the reaction is allowed to run for too long at high temperatures.
-
Reagent Quality: The purity of your starting materials is paramount. 2-aminopyridine can oxidize and darken over time. Ethyl acrylate is prone to polymerization, especially if not stored with an inhibitor. Using fresh, high-purity reagents is essential. The solvent, typically anhydrous ethanol, must be free of water, which can interfere with the catalyst and reaction pathway.[4][5]
Q2: I'm observing multiple spots on my TLC analysis post-reaction. What are these impurities and how can I minimize them?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of starting material, the desired product, and one or more side products.
-
Unreacted 2-Aminopyridine: If you see a spot corresponding to your starting material, it points to an incomplete reaction.
-
Cause: Insufficient reaction time, inadequate temperature, or an inactive/absent catalyst.
-
Solution: Ensure you are using an effective catalyst like trifluoromethanesulfonic acid and that the reaction temperature is maintained within the optimal range of 120-160°C.[4][5] Extending the reaction time (typically 16-20 hours) may also be necessary.[4][5]
-
-
Bis-addition Side Product: A less polar spot (higher Rf value in many solvent systems) is likely the N,N-bis(ethyl propionate) adduct.
-
Cause: This forms when the product, this compound, reacts with a second molecule of ethyl acrylate.[6] This is favored by a high molar ratio of ethyl acrylate to 2-aminopyridine.
-
Solution: Carefully control the stoichiometry. A molar ratio of 2-aminopyridine to ethyl acrylate between 1:1 and 1:1.2 is often optimal. Adding the ethyl acrylate slowly to the reaction mixture can also help maintain a low instantaneous concentration, disfavoring the second addition.
-
-
Ethyl Acrylate Polymer: A streak or baseline material on the TLC may indicate polymerized ethyl acrylate.
-
Cause: Ethyl acrylate can polymerize at elevated temperatures, especially in the absence of inhibitors.[6]
-
Solution: Use ethyl acrylate that contains an inhibitor (like hydroquinone monomethyl ether, MEHQ) or, if using inhibitor-free acrylate, ensure it is fresh and the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent radical-initiated polymerization.[4][5]
-
Q3: What is the specific role of trifluoromethanesulfonic acid, and are there alternatives?
Trifluoromethanesulfonic acid (TfOH) acts as a strong Brønsted acid catalyst. Its primary role is to activate the ethyl acrylate.
Mechanism of Catalysis:
-
The acid protonates the carbonyl oxygen of the ethyl acrylate.
-
This protonation makes the β-carbon of the acrylate significantly more electrophilic.
-
The weakly nucleophilic exocyclic amino group of 2-aminopyridine can then attack this activated β-carbon much more readily, leading to the Michael addition product.
Without a catalyst, the reaction relies on the intrinsic electrophilicity of the acrylate, which is often insufficient for a high-yielding reaction with 2-aminopyridine, leading to very long reaction times and low conversion. While other acids can be used, TfOH is particularly effective due to its high acidity and the non-nucleophilic nature of its conjugate base.
Q4: My final product is a discolored oil or solid. How can I effectively purify it to obtain the desired white crystalline solid?
Color formation is common due to minor impurities and potential degradation at high temperatures. A robust purification strategy is essential for obtaining high-purity, white, crystalline this compound. Column chromatography is one option, but an optimized washing and recrystallization procedure is often more scalable and efficient.[3]
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture. Perform an initial wash with a non-polar solvent like petroleum ether. This helps remove residual ethyl acrylate and some non-polar impurities. The reaction is often concentrated under reduced pressure after this initial wash.[4]
-
Recrystallization: The key step is recrystallization from a mixed solvent system. A common and effective system is petroleum ether/ethyl acetate.[4]
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add petroleum ether until the solution becomes cloudy (the cloud point).
-
Add a drop or two of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly.
-
Slow cooling is crucial for the formation of well-defined crystals, which will exclude impurities more effectively.
-
-
Isolation: Collect the white, flaky crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[4]
Visualized Reaction and Troubleshooting Workflow
Reaction Mechanism
The diagram below illustrates the trifluoromethanesulfonic acid-catalyzed Michael addition of 2-aminopyridine to ethyl acrylate.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 3. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
Effect of temperature on the rate of Ethyl 3-(pyridin-2-YL)propanoate formation
Technical Support Center: Synthesis of Ethyl 3-(pyridin-2-yl)propanoate
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature in controlling reaction rate, yield, and purity. Our goal is to empower you with the expertise to navigate common challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when controlling the temperature for this synthesis?
The primary challenge is balancing reaction rate against the formation of unwanted side products. The synthesis, often a Michael addition involving 2-vinylpyridine, is exothermic. Insufficient cooling can lead to a rapid temperature increase, which significantly accelerates the polymerization of the 2-vinylpyridine starting material, resulting in low yields and a difficult purification process.
Q2: I ran the reaction at a higher temperature to speed it up, but my yield decreased significantly. Why?
While increasing temperature generally increases the rate of the desired reaction according to the Arrhenius equation, it disproportionately accelerates side reactions. For the synthesis of this compound, the most common side reaction is the anionic polymerization of 2-vinylpyridine. This process has a higher activation energy and becomes dominant at elevated temperatures, leading to the formation of a viscous, often dark-colored polymer at the expense of your desired product.
Q3: What is the recommended temperature range for this reaction?
For the conjugate addition of ethyl malonate to 2-vinylpyridine (a common route), the reaction is typically initiated at a low temperature, such as 0-5 °C, to control the initial exotherm. After the initial addition, the reaction can be allowed to slowly warm to room temperature (20-25 °C) to ensure it proceeds to completion. Maintaining this controlled temperature profile is crucial for achieving high yields.
Q4: Can I use a different catalyst, and how would that affect the optimal temperature?
Yes, different catalysts can be used, and this will almost certainly alter the optimal temperature. While a strong base like sodium ethoxide is common, other catalysts may have different activity profiles. A less reactive catalyst might require a slightly higher temperature to achieve a reasonable reaction rate, but the risk of polymerization still needs to be carefully managed. It is always recommended to perform small-scale optimization experiments when changing catalysts.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: The reaction mixture turned dark brown/black and became very viscous shortly after adding the reagents.
-
Primary Suspect: Uncontrolled Polymerization of 2-vinylpyridine.
-
Causality: This is a classic sign of a thermal runaway. The initial addition was likely too fast, or the cooling bath was insufficient to dissipate the heat generated by the exothermic reaction. The resulting temperature spike initiated rapid polymerization of the 2-vinylpyridine monomer.
-
Solutions:
-
Improve Heat Dissipation: Ensure your reaction flask is appropriately sized for the cooling bath (e.g., good surface area contact). Use a reliable cryostat or a well-maintained ice/salt bath.
-
Control Reagent Addition: Add the 2-vinylpyridine dropwise via an addition funnel to the cooled solution of the nucleophile (e.g., diethyl malonate and base). Monitor the internal temperature of the reaction mixture with a thermometer. If the temperature rises more than 2-3 °C, pause the addition until it cools back down.
-
Dilution: Running the reaction at a slightly lower concentration can help manage the heat output, although this may modestly increase reaction time.
-
Problem 2: After 24 hours at room temperature, analysis (TLC/GC-MS) shows a significant amount of unreacted starting material.
-
Primary Suspect: Insufficient Reaction Temperature or Catalyst Deactivation.
-
Causality: While avoiding high temperatures is critical, a temperature that is too low can cause the reaction to stall, especially after the initial exothermic phase has passed. Alternatively, the catalyst (often a strong base) may have been quenched by moisture or acidic impurities in the reagents or solvent.
-
Solutions:
-
Controlled Warming: After the controlled addition at low temperature is complete, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish, you can gently warm the mixture to 35-40 °C, while carefully monitoring for any signs of polymerization.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware before starting. Ensure your base catalyst has not been degraded by improper storage.
-
Catalyst Stoichiometry: Verify that you are using the correct amount of catalyst. For base-catalyzed reactions, a catalytic amount is often sufficient, but some protocols may require stoichiometric amounts depending on the specific nucleophile used.
-
Problem 3: The yield is acceptable, but the product is difficult to purify from a persistent, slightly viscous contaminant.
-
Primary Suspect: Formation of Low Molecular Weight Oligomers.
-
Causality: Even under controlled conditions, minor temperature fluctuations can lead to the formation of short-chain polymers (oligomers) of 2-vinylpyridine. These are not as viscous as the high molecular weight polymer but can be difficult to separate from the desired product due to similar polarities.
-
Solutions:
-
Strict Temperature Adherence: The best solution is prevention. Maintain strict temperature control throughout the addition phase.
-
Chromatography Optimization: Purification may require careful column chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexane gradients) to find a system that provides better separation between your product and the oligomeric contaminants.
-
Quenching: Quenching the reaction with a mild acid (e.g., ammonium chloride solution) as soon as it reaches completion can help prevent further unwanted reactions during workup.
-
Visual Workflow: Troubleshooting Temperature Effects
The following diagram outlines a logical workflow for diagnosing and solving temperature-related issues during the synthesis.
Caption: Troubleshooting workflow for temperature control issues.
Experimental Protocol and Data
This protocol describes a standard lab-scale synthesis via a Michael addition pathway, highlighting critical temperature control points.
Reaction Scheme:
Caption: Generalized reaction pathway for synthesis.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous ethanol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.
-
Base Addition: Cool the flask to 0 °C using an ice/salt bath. Add sodium ethoxide (catalytic amount, e.g., 0.1 eq) to the ethanol and stir until dissolved.
-
Nucleophile Addition: Add diethyl malonate (1.0 eq) to the cooled solution.
-
CRITICAL - Controlled Addition: Add 2-vinylpyridine (1.05 eq) to the addition funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-7 °C.
-
Reaction Progression: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature (20-25 °C). Stir for 12-24 hours, monitoring the reaction by TLC or GC.
-
Workup (Hydrolysis & Decarboxylation): Concentrate the reaction mixture under reduced pressure. Add aqueous hydrochloric acid (e.g., 6M) and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Isolation: Cool the mixture, basify with a suitable base (e.g., NaOH) to pH > 8, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate to yield the crude product for further purification.
Data Summary: Temperature vs. Yield and Purity
The following table summarizes typical outcomes based on temperature control during the critical addition step. These are illustrative data based on common experimental observations.
| Addition Temp. (°C) | Reaction Time (h) | Observed Outcome | Typical Yield | Purity (Pre-Column) |
| 0 - 5 | 12 | Clear, homogenous reaction. Proceeds smoothly. | > 85% | High |
| 15 - 20 | 8 | Solution may turn yellow; some viscosity noted. | 50 - 65% | Moderate |
| > 30 (uncontrolled) | < 1 | Rapid darkening, significant viscosity increase/solidification. | < 10% | Very Low |
Purification of Ethyl 3-(pyridin-2-yl)propanoate: A Guide to Removing Unreacted 2-Aminopyridine
<Technical Support Center >
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common purification challenge: the removal of unreacted 2-aminopyridine from the desired product, Ethyl 3-(pyridin-2-yl)propanoate. The advice herein is structured in a question-and-answer format to directly address issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is separating 2-aminopyridine from this compound so challenging?
A: The difficulty arises from the similar chemical properties of the starting material and the product. Both molecules are basic due to the presence of nitrogen atoms. However, the key to separation lies in the significant difference in their basicity (pKa).
-
2-Aminopyridine has two basic sites: the endocyclic pyridine nitrogen and the exocyclic amino group. Protonation occurs on the pyridine ring nitrogen. The pKa of the resulting conjugate acid is approximately 6.86.[1][2][3] This makes it a moderately strong base.
-
This compound has only one primary basic site: the nitrogen atom within the pyridine ring. The pKa of its conjugate acid is expected to be similar to that of pyridine itself, which is about 5.23.[4][5]
This pKa difference of ~1.6 units is the leverage point we can exploit. By carefully controlling the pH of an aqueous solution, we can selectively protonate the more basic 2-aminopyridine, rendering it soluble in water as a salt, while the less basic product remains in the organic phase.
Data Summary: Key Physicochemical Properties
| Property | 2-Aminopyridine | This compound | Rationale for Separation |
| Molar Mass | 94.11 g/mol | 179.22 g/mol [6] | Significant difference allows for easy differentiation by mass spectrometry. |
| pKa (of Conjugate Acid) | ~6.86[1][2] | ~5.23 (estimated from pyridine)[4][5] | Primary basis for separation. The >1.5 unit pKa difference allows for selective protonation. |
| Boiling Point | 210 °C | 125 °C / 0.2 mmHg[7] | High boiling points make distillation challenging for separation. |
| Solubility | Soluble in water, ethanol, acetone, ethyl acetate, chloroform.[8][9][10] | Soluble in DMSO, Methanol.[7] Likely soluble in other common organic solvents. | The protonated salt of 2-aminopyridine is highly water-soluble, which is key for extraction. |
Troubleshooting Guide 1: Acid-Base Extraction
This is the most common, scalable, and cost-effective method for this specific separation. The principle is to wash the organic solution of the crude product with an aqueous acid to selectively extract the more basic 2-aminopyridine impurity.[11][12]
Q2: I performed a dilute acid wash (e.g., 1M HCl), but my TLC analysis still shows a large spot for 2-aminopyridine. What's going wrong?
A: This is a common issue and can be traced to a few key factors:
-
Insufficient Acid: You may not have used a sufficient molar equivalent of acid to protonate all of the 2-aminopyridine. Remember to calculate the moles of excess 2-aminopyridine and use at least a 1.5x molar excess of HCl in your wash.
-
Inefficient Partitioning: A single wash is often not enough. Liquid-liquid extraction is an equilibrium process. It is significantly more effective to perform multiple extractions with smaller volumes of acidic solution (e.g., 3 x 30 mL) than one extraction with a large volume (1 x 90 mL).[13]
-
Incorrect pH: The final pH of the aqueous layer after extraction should be sufficiently acidic to ensure the 2-aminopyridine is in its protonated, water-soluble salt form. A target pH of 2-3 is recommended. Use pH paper to check the aqueous layer after separation.
-
Inadequate Mixing: Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes during each wash to maximize the surface area between the two phases and facilitate efficient extraction.
Q3: My acid wash is removing the 2-aminopyridine, but I'm also losing a significant amount of my desired product into the aqueous layer. How can I prevent this?
A: This indicates that the acidic conditions are too harsh, causing the pyridine nitrogen of your ester product (pKa ~5.23) to also become protonated and partition into the aqueous layer.
-
Solution 1: Use a Milder Acid. Instead of strong acids like HCl, switch to a milder acidic wash. A saturated aqueous solution of ammonium chloride (NH₄Cl), which has a pH of ~4.5-5.5, can be very effective. This pH is high enough to leave your product largely unprotonated but low enough to protonate a significant portion of the more basic 2-aminopyridine.
-
Solution 2: Use Citric Acid. A dilute solution of citric acid (e.g., 5-10% w/v) is another excellent alternative for acid-sensitive compounds.[13]
-
Solution 3: Back-Extraction. After you have completed your acidic washes, you can perform a "back-extraction." Take the combined acidic aqueous layers, which contain your lost product, and wash them with a fresh portion of organic solvent (e.g., ethyl acetate). This will recover the portion of your product that was inadvertently extracted.
Q4: An emulsion formed during the extraction and the layers will not separate. What should I do?
A: Emulsions are common and can be resolved with patience and simple techniques.[13]
-
Wait: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break up the emulsion.[13]
-
Filter: As a last resort, filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsified layer.
Experimental Workflow: Acid-Base Extraction
References
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dimerization of Ethyl Acrylate
Welcome to the technical support center for ethyl acrylate synthesis and handling. This guide is designed for researchers, chemists, and drug development professionals who work with ethyl acrylate and seek to mitigate the common challenge of dimerization. Dimerization not only consumes valuable monomer but can also complicate purification processes and impact final product quality. This document provides an in-depth understanding of the dimerization mechanism, practical prevention strategies, and robust troubleshooting protocols.
The Core Problem: Understanding Ethyl Acrylate Dimerization
Ethyl acrylate, a highly versatile monomer, is prone to spontaneous self-reaction, primarily through a [4+2] cycloaddition, also known as the Diels-Alder reaction.[1][2][3] This process is thermally driven and results in the formation of a cyclic dimer, specifically 6-ethoxy-2-ethoxycarbonyl-3,4-dihydro-2H-pyran.[1][2] High temperatures, prolonged storage, and the absence of appropriate inhibitors can accelerate this unwanted side reaction.[4][5]
Understanding the causality is key: the electron-withdrawing nature of the ester group in one ethyl acrylate molecule makes its double bond an effective dienophile, while another molecule can act as the diene. Heat provides the activation energy necessary to overcome the reaction barrier, leading to dimer formation.
Caption: Diels-Alder dimerization of ethyl acrylate.
Proactive Prevention: Inhibition and Stabilization Strategies
The most effective method for preventing dimerization is the use of polymerization inhibitors. These chemical agents are added in parts-per-million (ppm) concentrations to scavenge the radical species that can initiate polymerization and, in some cases, interfere with the dimerization pathway.[6]
Common Inhibitors and Their Mechanisms
Two classes of inhibitors are predominantly used for stabilizing acrylates: phenolic compounds and phenothiazines.[7][8][9]
-
Monomethyl Ether of Hydroquinone (MEHQ): MEHQ (4-methoxyphenol) is the most common storage stabilizer for ethyl acrylate.[6][10] Its inhibitory action is critically dependent on the presence of dissolved oxygen.[9][10][11][12][13] MEHQ does not directly react with carbon-centered radicals. Instead, oxygen first reacts with initiator radicals to form peroxy radicals (ROO•). MEHQ then efficiently donates a hydrogen atom to this peroxy radical, creating a hydroperoxide and a resonance-stabilized phenoxy radical that is far less reactive and unable to propagate polymerization.[6][8][10] This synergistic relationship with oxygen makes it an excellent choice for storage and transport under air.[7][8][9][10]
-
Phenothiazine (PTZ): PTZ is a highly effective inhibitor, particularly at elevated temperatures typical of distillation and purification processes.[7][14][15][16][17] Unlike MEHQ, PTZ can directly trap thermally generated alkyl radicals and is effective even in the absence of oxygen.[7][15] This makes it an ideal process inhibitor. However, PTZ can be consumed through oxidation at higher temperatures, which must be considered for long-term stability.[15]
Comparison of Standard Inhibitors
| Inhibitor | Typical Concentration | Mechanism | Optimal Use Case | Key Considerations |
| MEHQ | 15-50 ppm[11][13] | Radical Scavenger (Aerobic) | Storage & Transportation | Requires oxygen to be effective. [11][12][13] Storage tanks must be vented to the air, not blanketed with inert gas. |
| PTZ | 200-1000 ppm | Radical Scavenger (Anaerobic) | High-Temp Synthesis & Distillation | More effective than MEHQ at high temperatures and low oxygen levels.[7][15] Can be consumed by oxidation.[15] |
| Hydroquinone (HQ) | 100-1000 ppm | Radical Scavenger (Aerobic) | Alternative to MEHQ | Similar mechanism to MEHQ, requiring oxygen. |
Workflow for Inhibitor Selection & Process Control
Choosing the right inhibitor and implementing proper handling procedures are crucial for preventing dimerization. The following workflow outlines a systematic approach.
Caption: Logic for selecting an inhibitor based on process conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: I stored my ethyl acrylate (with MEHQ) under a nitrogen blanket and found significant dimer formation. Why?
A1: This is a classic issue. The inhibitor MEHQ requires the presence of molecular oxygen to function effectively.[11][12][13] By storing the monomer under an inert gas like nitrogen, you removed a crucial co-reactant for the inhibition mechanism. The MEHQ was unable to scavenge the radicals that lead to dimerization. Solution: Always store MEHQ-stabilized ethyl acrylate under an air headspace.[11][12] If you have stored it under inert gas for an extended period, it is advisable to gently bubble dry air through the monomer to replenish the dissolved oxygen.[12]
Q2: My synthesis reaction is run at 100°C. Is the standard 15 ppm of MEHQ sufficient to prevent dimerization?
A2: No, it is likely insufficient. MEHQ is an excellent storage inhibitor for ambient temperatures but its effectiveness diminishes at higher process temperatures.[9] For high-temperature applications like synthesis or distillation, a more robust process inhibitor like Phenothiazine (PTZ) is recommended.[7][15] PTZ is efficient at trapping thermally generated radicals without the need for oxygen.[7] Solution: For reactions above 80°C, consider adding a process inhibitor like PTZ to your reaction mixture.
Q3: I suspect dimer formation in my starting material. How can I confirm and quantify it?
A3: The most reliable and common method for quantifying ethyl acrylate dimer is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID).[18][19][20] The dimer has a significantly higher boiling point than the monomer, leading to a well-separated peak with a longer retention time. Solution: Develop a GC method using a suitable capillary column. You can quantify the dimer by creating a calibration curve with a purified dimer standard or by using an internal standard method as described in ASTM D4415.[21]
Q4: Can I remove the dimer from my ethyl acrylate?
A4: Yes, the dimer can be removed by vacuum distillation. Due to the significant difference in boiling points between ethyl acrylate (99-100°C) and its dimer, separation is feasible. However, it is critical to ensure that the distillation apparatus contains an appropriate process inhibitor (like PTZ) and that the distillation is performed under vacuum to keep the pot temperature as low as possible, preventing further dimerization during the purification process.
Frequently Asked Questions (FAQs)
-
What is the ideal storage temperature for ethyl acrylate?
-
What materials should be used for storing ethyl acrylate?
-
How long can I store ethyl acrylate?
Experimental Protocols
Protocol 1: Quantification of Ethyl Acrylate Dimer using Gas Chromatography (GC-FID)
This protocol provides a general method for the determination of dimer content. It should be adapted and validated for your specific instrumentation.
-
Instrument & Column:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary Column: A mid-polarity column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
-
Reagents:
-
Ethyl Acrylate Sample
-
Internal Standard (IS): n-Dodecane (or another high-purity, non-reactive hydrocarbon with a retention time that does not interfere with other peaks).
-
Solvent: Dichloromethane or another suitable solvent.
-
-
Standard Preparation:
-
Prepare a stock solution of the internal standard (e.g., 1000 ppm n-dodecane in the chosen solvent).
-
If available, prepare calibration standards of the ethyl acrylate dimer at various concentrations (e.g., 50, 100, 250, 500 ppm) in ethyl acrylate, each containing a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the ethyl acrylate sample into a 10 mL volumetric flask.
-
Add a fixed amount of the internal standard stock solution.
-
Dilute to the mark with the solvent and mix thoroughly.
-
-
GC Conditions (Example):
-
Analysis & Calculation:
-
Inject the prepared sample.
-
Identify the peaks for the monomer, internal standard, and dimer based on retention times established from standards.
-
Calculate the Response Factor (RF) for the dimer relative to the internal standard using the calibration standards.
-
Calculate the concentration of the dimer in the sample using the peak areas and the established response factor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Self-initiation mechanism in spontaneous thermal polymerization of ethyl and n-butyl acrylate: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Self-initiation mechanism in spontaneous thermal polymerization of ethyl and n-butyl acrylate: a theoretical study. | Semantic Scholar [semanticscholar.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 11. jamorin.com [jamorin.com]
- 12. synthomer.com [synthomer.com]
- 13. lgchemon.com [lgchemon.com]
- 14. Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers [handom-chem.com]
- 15. researchgate.net [researchgate.net]
- 16. m.csnvchem.com [m.csnvchem.com]
- 17. chempoint.com [chempoint.com]
- 18. researchgate.net [researchgate.net]
- 19. Ethyl acrylate - analysis - Analytice [analytice.com]
- 20. brjac.com.br [brjac.com.br]
- 21. kelid1.ir [kelid1.ir]
- 22. arkema.com [arkema.com]
Alternative catalysts for the synthesis of Ethyl 3-(pyridin-2-YL)propanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(pyridin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and successfully synthesize this valuable intermediate.
I. Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The most common synthetic route is the aza-Michael addition of 2-aminopyridine to ethyl acrylate. While seemingly straightforward, this reaction is often plagued by challenges related to catalyst selection, side reactions, and product purification. This guide will explore both the conventional and alternative catalytic approaches, providing a framework for robust and reproducible synthesis.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low, significantly below the reported values. What are the potential causes and how can I improve it?
Answer:
Low yields in the aza-Michael addition of 2-aminopyridine to ethyl acrylate are a common frustration. The root causes can often be traced to several factors, from reaction conditions to catalyst inefficiency.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reaction time, consider extending the reaction duration. Be cautious, as prolonged reaction times at high temperatures can also lead to byproduct formation.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
-
Explanation: While higher temperatures can increase the reaction rate, they can also promote the polymerization of ethyl acrylate, a significant side reaction that consumes the acrylate and complicates purification. A common protocol using glacial acetic acid as a catalyst identifies 80°C as an optimal temperature, balancing reaction rate and minimizing degradation[1]. Protocols using stronger acids like trifluoromethanesulfonic acid may employ higher temperatures (120-160°C) but require careful control[2][3].
-
Solution: Experiment with a temperature gradient to find the optimal balance for your specific setup. Start with a moderate temperature (e.g., 80-100°C) and adjust as needed based on reaction monitoring.
-
-
Catalyst Inactivity or Inappropriateness: The chosen catalyst may not be effective or may be deactivated.
-
Solution:
-
Brønsted Acids (e.g., Acetic Acid, Trifluoromethanesulfonic Acid): Ensure the acid is of high purity and anhydrous, as water can interfere with the reaction.
-
Alternative Catalysts: If using a heterogeneous catalyst, ensure it is properly activated and not poisoned. For enzymatic catalysts, confirm the correct pH, temperature, and solvent conditions for optimal activity.
-
-
-
Poor Quality of Reagents: Impurities in 2-aminopyridine or ethyl acrylate can inhibit the reaction.
-
Solution: Use freshly distilled ethyl acrylate, as it can polymerize upon storage. Ensure the 2-aminopyridine is pure. The presence of a polymerization inhibitor in commercial ethyl acrylate is standard, but its effectiveness can decrease over time[4].
-
-
Inefficient Purification: The product may be lost during the workup and purification steps.
-
Solution: A common purification method involves silica gel adsorption followed by recrystallization to effectively remove colored impurities and byproducts[5]. Optimize your column chromatography and recrystallization solvents to maximize product recovery.
-
Question 2: I am observing a significant amount of a higher molecular weight byproduct in my crude reaction mixture. What is it and how can I prevent its formation?
Answer:
The most likely high molecular weight byproduct is the double Michael addition product, where a second molecule of ethyl acrylate reacts with the secondary amine of the desired product.
Mechanism of Double Addition:
The initial aza-Michael addition forms Ethyl 3-(pyridin-2-ylamino)propanoate, a secondary amine. This product can then act as a nucleophile itself and attack another molecule of ethyl acrylate, leading to the formation of a tertiary amine. This is particularly problematic with primary amines as the initial product is often more nucleophilic than the starting amine.
Strategies to Minimize Double Addition:
-
Control Stoichiometry: Using an excess of the amine (2-aminopyridine) relative to the acrylate can favor the formation of the mono-adduct. However, this will require removal of the excess amine during purification. A molar ratio of 2-aminopyridine to ethyl acrylate of 1:1 to 1:1.5 is often employed[6].
-
Slow Addition of Acrylate: Adding the ethyl acrylate slowly to the reaction mixture containing the 2-aminopyridine and catalyst can help to maintain a low concentration of the acrylate, thereby disfavoring the second addition.
-
Catalyst Choice: Certain catalysts may offer better selectivity for mono-addition. While not extensively documented for this specific reaction, studies on other aza-Michael additions have shown that catalyst choice can influence the mono- to di-adduct ratio[7].
-
Solvent Effects: The choice of solvent can influence the relative rates of the first and second additions. While many procedures use ethanol or are performed neat, exploring more polar aprotic solvents might alter the selectivity.
Question 3: My reaction mixture becomes very viscous or solidifies, making it difficult to stir. What is causing this and how can I resolve it?
Answer:
This is a classic sign of ethyl acrylate polymerization. Ethyl acrylate is prone to radical polymerization, which can be initiated by heat, light, or impurities.
Causes of Polymerization:
-
High Reaction Temperature: As mentioned, excessive heat is a primary culprit.
-
Absence of Inhibitor: Commercial ethyl acrylate contains inhibitors (like hydroquinone) to prevent polymerization during storage[4]. If the inhibitor has been removed or has degraded, the risk of polymerization increases significantly.
-
Presence of Radical Initiators: Impurities in the reagents or solvent can act as radical initiators.
-
Atmosphere: While the reaction is often run under an inert atmosphere like nitrogen to prevent oxidation, oxygen is actually required for many common polymerization inhibitors to function effectively[4].
Solutions to Prevent Polymerization:
-
Temperature Control: Maintain the reaction temperature at the lowest effective point.
-
Use Fresh Acrylate: Use freshly opened or distilled ethyl acrylate to ensure the inhibitor is active.
-
Consider Inhibitor Addition: In some cases, adding a small amount of a radical inhibitor like hydroquinone to the reaction mixture can be beneficial, although this should be done cautiously as it may interfere with some catalytic processes.
-
Atmosphere Control: If using an inhibitor that requires oxygen, a gentle stream of air or performing the reaction open to the air (if safe and compatible with the reagents) might be considered. However, most syntheses of this compound specify a nitrogen atmosphere to prevent side reactions[2][3]. A careful balance is needed.
III. Frequently Asked Questions (FAQs)
Q1: What are some greener and more sustainable alternative catalysts to strong Brønsted acids like trifluoromethanesulfonic acid?
A1: There is a growing interest in developing more environmentally friendly catalytic systems. Here are some promising alternatives:
-
Heterogeneous Brønsted Acids: Silica gel-supported Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid loaded on silica) have been successfully used. These catalysts are advantageous as they can be easily recovered by filtration and potentially reused, reducing waste and simplifying purification[8].
-
Enzymatic Catalysis (Lipases): Lipases have shown great promise in catalyzing aza-Michael additions of various amines to acrylates[9][10][11]. These biocatalysts operate under mild conditions (often at or near room temperature), are biodegradable, and can exhibit high selectivity, potentially avoiding the formation of byproducts like the double-addition product. Lipases such as Pseudomonas stutzeri lipase and Chromobacterium viscosum lipase have been found to be effective for similar reactions[9][11]. Lipozyme TL IM has also been used for the synthesis of β-amino acid esters via Michael addition of aromatic amines[12][13].
-
Ionic Liquids: Certain ionic liquids, particularly those based on 1,4-diazobicyclo[2.2.2]octane (DABCO), have been shown to be effective and recyclable catalysts for aza-Michael additions, often under solvent-free conditions[5][9][10].
Q2: Can Lewis acids be used to catalyze this reaction?
A2: Yes, Lewis acids can catalyze aza-Michael additions. They function by coordinating to the carbonyl oxygen of the ethyl acrylate, which increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the amine. While specific examples for the synthesis of this compound are not extensively documented in the initial search, various Lewis acids are known to catalyze similar transformations. The combination of a Lewis acid with an N-heterocyclic carbene (NHC) has also been shown to be an effective catalytic system for conjugate additions[8][14][15][16][17].
Q3: Are there any non-precious metal catalysts that could be effective?
A3: The use of earth-abundant and less toxic non-precious metals is a key area of green chemistry research. For hydroamination reactions, which are closely related to aza-Michael additions, catalysts based on iron and cobalt have been developed[18]. Copper-based catalysts, such as Cu-Al hydrotalcite, have also been shown to be effective and recyclable for aza-Michael additions[19]. These could be viable alternatives, though optimization for the specific substrates would be required.
Q4: What is the proposed mechanism for the acid-catalyzed aza-Michael addition?
A4: The acid-catalyzed aza-Michael addition is believed to proceed through the following key steps:
-
Activation of the Michael Acceptor: The acid catalyst protonates the carbonyl oxygen of the ethyl acrylate. This increases the electron-withdrawing effect of the ester group, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-aminopyridine attacks the activated β-carbon of the ethyl acrylate, forming a new carbon-nitrogen bond.
-
Formation of an Intermediate: This attack leads to the formation of a zwitterionic or enol intermediate. Computational studies suggest the formation of a zwitterion is a key step[2][20].
-
Proton Transfer: A proton is transferred from the nitrogen atom to the α-carbon, a step that can be assisted by a solvent molecule or another amine molecule. This is often the rate-determining step[20].
-
Deprotonation: The catalyst is regenerated, yielding the final product.
IV. Experimental Protocols
Protocol 1: Synthesis using Acetic Acid Catalyst [6]
-
To a reaction vessel, add 2-aminopyridine and glacial acetic acid. The mass ratio of 2-aminopyridine to acetic acid can range from 1:0.1 to 1:1.5.
-
Heat the mixture to a temperature between 50°C and 120°C.
-
Slowly add ethyl acrylate to the reaction mixture. The molar ratio of 2-aminopyridine to ethyl acrylate can be from 1:1 to 1:5.
-
Maintain the reaction at the set temperature for 8 to 12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an acidic wash with a hydrochloric acid solution and an organic solvent, and separate the aqueous phase.
-
Neutralize the aqueous phase with a base and extract the product with an organic solvent.
-
Wash the organic phase, dry it, and concentrate it under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis using Trifluoromethanesulfonic Acid Catalyst [2][3]
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.
-
Add ethyl acrylate to the solution. The molar ratio of 2-aminopyridine to ethyl acrylate is typically around 1:1 to 1:2.
-
Slowly add trifluoromethanesulfonic acid (5-10 mol% relative to ethyl acrylate) to the stirred solution.
-
Heat the reaction mixture to reflux in an oil bath at 120-160°C for 16-20 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture.
-
Wash the reaction liquid with an organic solvent like petroleum ether.
-
Concentrate the mixture under reduced pressure.
-
The residue can be purified by washing with a mixture of petroleum ether and ethyl acetate, followed by recrystallization to obtain the final product.
Protocol 3: Lipase-Catalyzed Synthesis (General Approach) [9][11][12]
-
In a suitable vial, dissolve 2-aminopyridine and ethyl acrylate in an appropriate organic solvent (e.g., methanol, diisopropyl ether).
-
Add the lipase catalyst (e.g., Lipozyme TL IM, Pseudomonas stutzeri lipase). The enzyme loading will need to be optimized.
-
Incubate the reaction at a suitable temperature (e.g., 35°C) with agitation.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Table 1: Comparison of Catalytic Systems
| Catalyst Type | Catalyst Example | Advantages | Disadvantages | Typical Conditions |
| Homogeneous Brønsted Acid | Trifluoromethanesulfonic Acid, Acetic Acid | High activity, readily available | Difficult to remove, corrosive, can promote side reactions | High temperature (80-160°C), neat or in solvent |
| Heterogeneous Brønsted Acid | Silica-supported p-TsOH | Recyclable, easy separation, milder conditions | Potentially lower activity than homogeneous counterparts | Moderate temperature (80-120°C), solvent-free or in solvent |
| Biocatalyst (Enzyme) | Lipases (e.g., Lipozyme TL IM) | High selectivity, mild conditions, environmentally friendly | Higher cost, sensitive to conditions (pH, temp), may require specific solvents | Low temperature (e.g., 35°C), specific organic solvents |
| Ionic Liquid | DABCO-based salts | Recyclable, can act as both catalyst and solvent, high efficiency | Potentially high cost, may require specific workup | Room temperature, often solvent-free |
| Non-Precious Metal | Copper or Iron complexes | Low cost, earth-abundant | May require ligands, potential for metal contamination in product | Varies depending on the specific catalyst system |
V. Conclusion
The synthesis of this compound, while a well-established reaction, offers significant opportunities for process optimization and the implementation of greener catalytic methods. By understanding the underlying reaction mechanisms and the causes of common side reactions, researchers can effectively troubleshoot issues and improve the robustness of their synthetic protocols. The exploration of alternative catalysts, such as heterogeneous acids and enzymes, paves the way for more sustainable and efficient manufacturing of this important pharmaceutical intermediate.
VI. References
-
Ying, A., Li, Z., Yang, J., Liu, S., Xu, S., Yan, H., & Wu, C. (2014). DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions. The Journal of Organic Chemistry, 79(14), 6510–6516. --INVALID-LINK--
-
Steunenberg, P., Sijm, M., Zuilhof, H., Sanders, J. P. M., Scott, E. L., & Franssen, M. C. R. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry, 78(10), 5034–5040. --INVALID-LINK--
-
de Gonzalo, G., Lavandera, I., & Gotor, V. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(43), 5949-5951. --INVALID-LINK--
-
Wageningen University & Research. (n.d.). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. Retrieved from --INVALID-LINK--
-
Grau, E., Dessal, C., & Taton, D. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(12), 1949–1958. --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (CN104926717A). Retrieved from --INVALID-LINK--
-
Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (CN104926717A). Retrieved from --INVALID-LINK--
-
Gawande, M. B., Kadu, B. S., Zboril, R., & Varma, R. S. (2014). A recyclable protocol for aza-Michael addition of amines to α,β-unsaturated compounds using Cu-Al hydrotalcite. RSC Advances, 4(27), 14184-14188. --INVALID-LINK--
-
Van Speybroeck, V., De Vleeschouwer, F., Vansteenkiste, P., & Waroquier, M. (2014). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 79(10), 4437–4448. --INVALID-LINK--
-
Scheidt, K. A., & Chamberlin, S. (2011). Cooperative Lewis acid/N-heterocyclic carbene catalysis. Chemical Science, 2(9), 1653-1658. --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of 3-(2-pyridineamino)ethyl propionate. (CN103058920A). Retrieved from --INVALID-LINK--
-
Bode, J. W., & Sohn, S. S. (2010). Cooperative N-Heterocyclic Carbene/Lewis Acid Catalysis for Highly Stereoselective Annulation Reactions with Homoenolates. Journal of the American Chemical Society, 132(15), 5468–5470. --INVALID-LINK--
-
Enders, D., & Niemeier, O. (2014). The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC) Catalysis. Molecules, 19(12), 21096-21127. --INVALID-LINK--
-
Du, Z., Yang, T., Liu, Y., & Wang, Y. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(21), 5129. --INVALID-LINK--
-
ResearchGate. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC) Catalysis. Retrieved from --INVALID-LINK--
-
Gantrade Corporation. (n.d.). Ethyl Acrylate Uses & FAQ. Retrieved from --INVALID-LINK--
-
Sauthier, M., & Suisse, T. (2019). Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes. Catalysts, 9(10), 834. --INVALID-LINK--
-
Benchchem. (n.d.). Ethyl 3-(2-aminopyridin-3-yl)acrylate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (CN104974086A). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (CN104910066A). Retrieved from --INVALID-LINK--
References
- 1. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation [ouci.dntb.gov.ua]
- 4. gantrade.com [gantrade.com]
- 5. DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions [organic-chemistry.org]
- 6. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
- 7. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cooperative Lewis acid/N-heterocyclic carbene catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalyst- and excess reagent recycling in aza-Michael additions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cooperative Lewis acid/N-heterocyclic carbene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Post-Treatment Purification of Ethyl 3-(pyridin-2-ylamino)propanoate
Welcome to the technical support center for the purification of Ethyl 3-(pyridin-2-ylamino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we will address common challenges and provide practical, field-tested solutions to help you achieve high purity and yield.
Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for Dabigatran etexilate, a direct thrombin inhibitor.[1][2][3] The typical synthesis involves the Michael addition of 2-aminopyridine to ethyl acrylate.[3][4] While seemingly straightforward, this reaction can lead to several impurities that complicate the purification process. This guide provides a structured approach to troubleshooting these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate?
A1: The primary impurities typically arise from unreacted starting materials and side reactions. These include:
-
Unreacted 2-aminopyridine: Due to its relatively poor nucleophilicity and potential for volatility at high reaction temperatures.
-
Unreacted ethyl acrylate: A volatile and reactive starting material that can persist if the reaction does not go to completion.
-
Bis-adduct formation: The product, Ethyl 3-(pyridin-2-ylamino)propanoate, can sometimes react with another molecule of ethyl acrylate, leading to a di-addition product.
-
Polymerization of ethyl acrylate: This is particularly common at elevated temperatures, resulting in oligomeric or polymeric byproducts.[4]
-
Color impurities: The reaction is often heated for extended periods (16-24 hours) at high temperatures (100-160°C), which can generate colored byproducts.[1][5][6]
Q2: My crude product is a dark brown oil. Is this normal, and how can I remove the color?
A2: Yes, obtaining a dark brown or oily crude product is a common observation, especially when the reaction is carried out at high temperatures for extended periods.[5] This coloration is due to the formation of high-molecular-weight byproducts and degradation products.
The most effective way to remove this color is through a combination of silica gel adsorption and recrystallization.[5] A preliminary purification step can involve dissolving the crude oil in an organic solvent and treating it with activated carbon or passing it through a short plug of silica gel before concentrating it again.
Q3: What is the expected physical state of pure Ethyl 3-(pyridin-2-ylamino)propanoate?
A3: The pure compound is a white to off-white solid, often described as white flaky crystals.[1][2][5][7] It has a reported melting point in the range of 48-50°C.[7] If your final product is an oil or a waxy solid at room temperature, it likely still contains impurities.
Troubleshooting Purification Methods
This section provides a detailed breakdown of the common purification techniques and how to troubleshoot them effectively.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Product oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The product is "melting" before it dissolves. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also help induce crystallization. | |
| No crystals form upon cooling. | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration and then cool again. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also initiate crystallization. | |
| Poor recovery of the product. | The chosen solvent is too good at dissolving the product, even at low temperatures. | Use a less polar solvent or a solvent mixture. A common and effective solvent system for this compound is a mixture of petroleum ether and ethyl acetate.[1][2][6] |
| Too much solvent was used. | Concentrate the filtrate and attempt a second recrystallization. | |
| Crystals are colored. | The color impurities are co-crystallizing with the product. | Perform a hot filtration with activated charcoal before allowing the solution to cool and crystallize. |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Based on literature and experimental data, a mixture of petroleum ether and ethyl acetate is a good starting point.[1][6] The ratio can be optimized, with common ratios ranging from 5:1 to 10:1 (petroleum ether:ethyl acetate).[1][6]
-
Dissolution: Dissolve the crude Ethyl 3-(pyridin-2-ylamino)propanoate in a minimal amount of the hot solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the white, flaky crystals by vacuum filtration and wash them with a small amount of cold solvent.[1][6]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Method 2: Column Chromatography
Column chromatography is an excellent method for separating the desired product from both more and less polar impurities.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of spots (overlapping bands). | Inappropriate solvent system (eluent). | The polarity of the eluent needs to be optimized. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent mixture. |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | Increase the proportion of the more polar solvent in the eluent mixture. |
| Streaking of spots on TLC and broad bands on the column. | The compound may be too acidic or basic for standard silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. |
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (100-200 or 200-300 mesh is common) using the chosen eluent.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 3-(pyridin-2-ylamino)propanoate.
Method 3: Acid-Base Extraction
This technique leverages the basicity of the pyridine nitrogen to separate the product from neutral impurities.
Troubleshooting Acid-Base Extraction
| Problem | Potential Cause | Solution |
| Formation of an emulsion during extraction. | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions. |
| Low recovery after basification. | Incomplete precipitation of the product. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the pyridinium salt and precipitate the free base. Cooling the solution in an ice bath can also improve precipitation. |
| The product is partially soluble in the aqueous layer. | Perform multiple extractions of the basified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved product. | |
| The product precipitates as an oil instead of a solid. | This can happen if the concentration is high or if there are residual organic solvents. | Extract the oily product into an organic solvent, dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), and then concentrate it under reduced pressure. The resulting oil can then be further purified by recrystallization or chromatography. |
Step-by-Step Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic Ethyl 3-(pyridin-2-ylamino)propanoate will be protonated and move into the aqueous layer, while neutral impurities (like polymerized ethyl acrylate) will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous acidic extracts. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the solution is basic (pH > 8), which will precipitate the purified product.[9][10]
-
Isolation: The precipitated product can be collected by vacuum filtration or extracted into a fresh portion of an organic solvent.
-
Final Purification: The isolated product can be further purified by recrystallization if necessary.
Workflow Diagrams
General Purification Workflow
Caption: General purification workflow for Ethyl 3-(pyridin-2-ylamino)propanoate.
Decision Tree for Troubleshooting
Caption: Decision tree for troubleshooting purification issues.
References
- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 5. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 8. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Minimizing impurities in the final product of Ethyl 3-(pyridin-2-YL)propanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific issues that may arise during the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, which is typically prepared via an aza-Michael addition of 2-aminopyridine to ethyl acrylate.
Issue 1: Low Conversion of 2-Aminopyridine
Question: My reaction has stalled, and I'm observing a significant amount of unreacted 2-aminopyridine by TLC/HPLC. What are the potential causes and how can I drive the reaction to completion?
Answer:
Low conversion in the aza-Michael addition between 2-aminopyridine and ethyl acrylate is a common hurdle. The nucleophilicity of the exocyclic amino group of 2-aminopyridine is moderate, and the reaction often requires specific conditions to proceed efficiently.
Potential Causes and Solutions:
-
Inadequate Catalysis: The reaction is often sluggish without a catalyst. While it can proceed at elevated temperatures, an acid catalyst is typically employed to activate the ethyl acrylate, making it more susceptible to nucleophilic attack.[1]
-
Troubleshooting Steps:
-
Introduce a Catalyst: If not already in use, consider adding a Brønsted acid catalyst such as glacial acetic acid or a stronger acid like trifluoromethanesulfonic acid.[2] Acetic acid is a cost-effective and efficient option.[2]
-
Optimize Catalyst Loading: If a catalyst is already being used, its concentration may be suboptimal. For trifluoromethanesulfonic acid, a catalytic amount (e.g., 5-10 mol% relative to ethyl acrylate) is often sufficient.[3]
-
-
-
Suboptimal Reaction Temperature: The reaction rate is highly sensitive to temperature.[1]
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is being run at a lower temperature, a gradual increase can significantly improve the rate. Common temperature ranges are between 80°C to 160°C.[1]
-
Monitor for Side Reactions: Be aware that higher temperatures can also promote side reactions, such as the polymerization of ethyl acrylate. Careful monitoring by TLC or HPLC is crucial.
-
-
-
Solvent Effects: The choice of solvent can influence reaction rates.
-
Troubleshooting Steps:
-
Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) can be effective.[4]
-
Alcoholic Solvents: Anhydrous ethanol is a commonly used solvent that has proven effective.
-
-
Issue 2: Formation of a Significant Amount of a Higher Molecular Weight Impurity
Question: My HPLC analysis shows a major impurity with a longer retention time than my product. I suspect it's a di-addition product. How can I confirm this and prevent its formation?
Answer:
The formation of a di-addition product, where a second molecule of ethyl acrylate reacts with the secondary amine of the desired product, is a classic challenge in aza-Michael additions with primary amines.[5]
Plausible Structure of the Di-addition Impurity:
The secondary amine of Ethyl 3-(pyridin-2-ylamino)propanoate can act as a nucleophile and attack another molecule of ethyl acrylate, leading to the formation of Ethyl 3-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)amino)propanoate.
Prevention Strategies:
-
Molar Ratio of Reactants: The stoichiometry of the reactants is a critical parameter.
-
Troubleshooting Steps:
-
Use an Excess of 2-Aminopyridine: Employing a molar excess of 2-aminopyridine relative to ethyl acrylate increases the statistical probability of ethyl acrylate reacting with the primary amine rather than the secondary amine of the product.[6] A molar ratio of 2-aminopyridine to ethyl acrylate of 1:1 to 1:1.5 is a good starting point.[2]
-
-
-
Controlled Addition of Ethyl Acrylate: The rate of addition of the Michael acceptor can influence selectivity.
-
Troubleshooting Steps:
-
Slow Addition: Instead of adding all the ethyl acrylate at once, a slow, dropwise addition to the heated solution of 2-aminopyridine and catalyst can help maintain a low concentration of the acrylate, favoring the mono-addition product.
-
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes favor the formation of the di-addition product.
-
Troubleshooting Steps:
-
Optimize Temperature: While a certain temperature is needed for the initial reaction to proceed, excessively high temperatures may promote the second addition. Monitor the reaction progress closely and aim for the lowest temperature that provides a reasonable reaction rate.
-
Monitor Reaction Time: Do not let the reaction run unnecessarily long after the 2-aminopyridine has been consumed.
-
-
Purification to Remove the Di-addition Product:
-
Silica Gel Chromatography: The di-addition product is significantly less polar than the desired mono-adduct. This difference in polarity allows for effective separation by column chromatography.[7] A common eluent system is a gradient of petroleum ether and ethyl acetate.[7]
Issue 3: My Final Product is Colored (Yellow to Brownish)
Question: After work-up and solvent removal, my Ethyl 3-(pyridin-2-ylamino)propanoate is a yellow or brown oil/solid, not the expected white to off-white solid. What is the source of this color and how can I remove it?
Answer:
Color in the final product is often due to the presence of polymeric impurities or other high-molecular-weight byproducts.
Potential Causes and Solutions:
-
Polymerization of Ethyl Acrylate: Ethyl acrylate is prone to polymerization, especially at elevated temperatures or in the presence of light.[4] This can form colored oligomers that contaminate the product.
-
Troubleshooting Steps:
-
Use Inhibitor-Free Ethyl Acrylate (with caution): Commercial ethyl acrylate often contains inhibitors to prevent polymerization. For small-scale reactions, these are usually not an issue. For larger-scale or prolonged reactions, consider using freshly distilled or inhibitor-removed ethyl acrylate, but be mindful of the increased risk of polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to minimize oxidative side reactions that can lead to colored impurities.
-
-
-
Degradation at High Temperatures: Prolonged heating at high temperatures can lead to the degradation of reactants or products, forming colored species.
Purification Strategies to Remove Color:
-
Silica Gel Adsorption/Decolorization: Passing a solution of the crude product through a short plug of silica gel can effectively adsorb colored impurities.[7]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Add a portion of silica gel and stir for a period to allow for adsorption of colored impurities.
-
Filter the mixture and wash the silica gel with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
-
Recrystallization: This is a highly effective method for purifying the final product and removing colored impurities.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., petroleum ether/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum. The desired product should be obtained as white, flaky crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction scheme for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate?
The most common laboratory and industrial synthesis is the aza-Michael addition of 2-aminopyridine to ethyl acrylate, often catalyzed by an acid.
Caption: Aza-Michael addition of 2-aminopyridine and ethyl acrylate.
Q2: What are the expected analytical characteristics of pure Ethyl 3-(pyridin-2-ylamino)propanoate?
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [8] |
| Melting Point | 48-55 °C | [2][9] |
| Boiling Point | 125°C @ 0.2 mmHg | [10] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [10] |
| Molecular Weight | 194.23 g/mol | [10] |
| ¹H NMR (CDCl₃) | δ 8.06 (d, 1H), 7.36 (t, 1H), 6.53 (t, 1H), 6.36 (d, 1H), 4.91 (s, 1H), 4.1-4.2 (m, 2H), 3.5-3.7 (m, 2H), 2.60 (dd, 2H), 1.1-1.3 (m, 3H) | [2] |
Q3: How can I effectively remove unreacted starting materials from my final product?
-
Unreacted 2-Aminopyridine:
-
Acid Wash: 2-aminopyridine is basic and can be removed by washing the organic solution of the crude product with a dilute aqueous acid solution (e.g., 2N HCl).[2] The protonated 2-aminopyridine will partition into the aqueous layer.
-
-
Unreacted Ethyl Acrylate:
-
Distillation/Evaporation: Ethyl acrylate is volatile and can be largely removed during solvent evaporation under reduced pressure.[7]
-
Washing: Washing the crude product with a non-polar solvent like petroleum ether can help remove residual ethyl acrylate.
-
Q4: What are the recommended storage conditions for Ethyl 3-(pyridin-2-ylamino)propanoate?
To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a dry place at room temperature.[8] For enhanced stability, storage in an inert atmosphere is recommended.
Q5: What is the primary mechanism of impurity formation?
The main impurity-forming pathways are the di-addition of ethyl acrylate and the polymerization of ethyl acrylate. The following diagram illustrates these pathways.
Caption: Main reaction and side reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-(pyridin-2-ylamino)propanoate(103041-38-9) 1H NMR [m.chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 10. dau.url.edu [dau.url.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 3-(pyridin-2-YL)propanoate: A Comparative Analysis of HPLC and NMR
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For a novel or synthesized compound like Ethyl 3-(pyridin-2-YL)propanoate, a key intermediate in various synthetic pathways, verifying its identity and purity is paramount before it progresses to further stages.[1][2][3][] This guide provides an in-depth comparison of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, in the context of this specific molecule. We will move beyond procedural lists to explore the causality behind experimental choices, presenting these methods as complementary, self-validating systems for achieving absolute confidence in your compound's integrity.
The First Line of Defense: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of a sample.[5] Its primary function is not to elucidate a structure from scratch, but to separate the target compound from any impurities, starting materials, or side products. For small molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and effective mode.[6][7][8] The principle relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[9] More hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.
The choice of a gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is deliberate. This ensures that compounds with a wide range of polarities can be eluted efficiently, providing a comprehensive profile of the sample in a single run.[9]
Experimental Protocol: RP-HPLC Purity Analysis
This protocol is designed for a standard analytical HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7]
-
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (The pyridine ring provides strong UV absorbance).
-
Column Temperature: 30 °C.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Interpreting the Data: What HPLC Reveals
The output, a chromatogram, plots UV absorbance against time. A pure sample of this compound should ideally show a single, sharp, symmetrical peak. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks detected.
| Parameter | Result | Interpretation |
| Retention Time (tR) | 12.5 min | The time taken for the analyte to elute under the specified conditions. |
| Peak Area (Main) | 2,500,000 | Proportional to the concentration of the target compound. |
| Total Peak Area | 2,512,500 | Sum of all detected peak areas. |
| Calculated Purity | 99.5% | Indicates a high degree of sample purity, with minimal impurities. |
While HPLC confirms the sample is likely pure, it does not definitively confirm the structure. A co-eluting impurity with a similar UV spectrum could be hidden under the main peak. Therefore, we must turn to NMR for unequivocal structural proof.
The Gold Standard: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of a molecule.[10] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[10] For this compound, ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Sample Preparation and Acquisition
A properly prepared sample is critical for obtaining a high-resolution spectrum.[11][12][13]
-
Sample Preparation:
-
Dissolve 5-10 mg of the HPLC-verified pure sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[14][15]
-
The deuterated solvent is necessary to avoid a large interfering solvent signal in the ¹H NMR spectrum.[13]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[14] Ensure the solution is free of any suspended particles.[12]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Standard acquisition parameters for both nuclei are typically sufficient for a small molecule like this.
-
Decoding the Spectra: Predicted Data for this compound
The true power of NMR lies in predicting a spectrum based on a proposed structure and matching it to the experimental data.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | Doublet | 1H | H-6 (Pyridine) | Most deshielded proton, adjacent to the electron-withdrawing nitrogen.[10] |
| ~7.60 | Triplet of Doublets | 1H | H-4 (Pyridine) | Aromatic proton coupled to H-3, H-5, and H-6. |
| ~7.15 | Triplet | 1H | H-5 (Pyridine) | Aromatic proton coupled to H-4 and H-6. |
| ~7.10 | Doublet | 1H | H-3 (Pyridine) | Aromatic proton coupled to H-4. |
| 4.15 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to the oxygen and coupled to the methyl group. |
| 3.10 | Triplet | 2H | Py-CH₂ -CH₂- | Methylene protons adjacent to the pyridine ring. |
| 2.80 | Triplet | 2H | Py-CH₂-CH₂ - | Methylene protons adjacent to the carbonyl group. |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C =O (Ester) |
| ~160.0 | C -2 (Pyridine) |
| ~149.0 | C -6 (Pyridine) |
| ~136.5 | C -4 (Pyridine) |
| ~123.0 | C -3 (Pyridine) |
| ~121.5 | C -5 (Pyridine) |
| ~60.5 | -O-CH₂ -CH₃ |
| ~35.0 | Py-CH₂-CH₂ - |
| ~31.0 | Py-CH₂ -CH₂- |
| ~14.0 | -O-CH₂-CH₃ |
The unique combination of chemical shifts, splitting patterns (multiplicity), and the ratio of protons (integration) provides a definitive fingerprint of the molecule's structure.
Synergy in Analysis: The Combined Power of HPLC and NMR
Neither HPLC nor NMR alone tells the complete story. Their power is realized when used in a complementary workflow. HPLC provides the confidence that the sample being analyzed by NMR is a single, pure component, while NMR provides the definitive structural identity of that component. This two-pronged approach is a self-validating system that ensures both the purity and the identity of a synthesized compound.[16] In more advanced applications, these techniques can be directly coupled (LC-NMR) for the analysis of complex mixtures without prior isolation.[5][17][18]
Workflow for Structural Confirmation
The logical progression from synthesis to final confirmation is a critical process in any research and development setting.
Caption: Workflow for the synthesis and structural confirmation of a target compound.
Conclusion
For researchers, scientists, and drug development professionals, the combination of HPLC and NMR spectroscopy represents a robust, reliable, and essential methodology for the characterization of synthesized molecules like this compound. HPLC acts as the swift and efficient gatekeeper, ensuring sample purity, while NMR serves as the ultimate arbiter of molecular structure. By understanding the principles behind each technique and employing them in a logical, synergistic workflow, researchers can proceed with the utmost confidence in the identity and quality of their materials, paving the way for successful downstream applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 小分子高效液相色谱 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ionsource.com [ionsource.com]
- 10. benchchem.com [benchchem.com]
- 11. organomation.com [organomation.com]
- 12. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. depts.washington.edu [depts.washington.edu]
- 15. sites.bu.edu [sites.bu.edu]
- 16. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: From Benchtop to Production
Ethyl 3-(pyridin-2-ylamino)propanoate is a critical intermediate in the synthesis of various pharmaceuticals, most notably the direct thrombin inhibitor Dabigatran Etexilate.[1][2][3] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparison of the prevalent synthetic routes to this valuable compound, offering insights into the practical considerations and underlying chemical principles of each approach.
Route 1: Direct Catalytic Aza-Michael Addition
The most direct and widely adopted method for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is the aza-Michael addition of 2-aminopyridine to ethyl acrylate. This reaction is typically facilitated by an acid catalyst to enhance the electrophilicity of the acrylate and promote the nucleophilic attack by the exocyclic amine of 2-aminopyridine.
Experimental Protocol: Trifluoromethanesulfonic Acid Catalyzed Synthesis
A robust and high-yielding procedure for this route employs trifluoromethanesulfonic acid as a catalyst.[1][4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol.
-
Reagent Addition: To the stirred solution, add ethyl acrylate. Subsequently, slowly add a catalytic amount of trifluoromethanesulfonic acid.
-
Reaction Conditions: The reaction mixture is heated to a reflux temperature of 120-160°C under a nitrogen atmosphere for 16-20 hours.[4][5]
-
Work-up and Purification: After completion, the reaction mixture is cooled and concentrated under reduced pressure. The residue is then purified by washing with petroleum ether and subsequent recrystallization from a petroleum ether/ethyl acetate mixture to yield the product as white flaky crystals.[4][5]
Causality of Experimental Choices:
-
Anhydrous Ethanol: Serves as a polar protic solvent to dissolve the reactants and facilitate the reaction. Its anhydrous nature is crucial to prevent unwanted side reactions, such as the hydrolysis of the ethyl acrylate.
-
Trifluoromethanesulfonic Acid: A strong Brønsted acid that protonates the carbonyl group of ethyl acrylate, thereby activating it for nucleophilic attack by the weakly nucleophilic 2-aminopyridine.
-
Nitrogen Atmosphere: Prevents oxidation of the starting materials and intermediates at elevated temperatures.
-
High Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Comparative study of catalysts for the synthesis of Ethyl 3-(pyridin-2-YL)propanoate
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key chemical intermediates is paramount. Ethyl 3-(pyridin-2-YL)propanoate, a valuable building block in the synthesis of various pharmaceutical agents, presents a compelling case for the comparative study of catalytic methodologies. This guide provides an in-depth analysis of prominent catalytic systems for its synthesis, offering experimental data, mechanistic insights, and practical protocols to inform your selection of the most suitable method.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in a range of biologically active molecules, making its synthesis a critical step in the development of new therapeutics. The efficient construction of this molecule, which features a pyridine ring directly attached to a propanoate side chain, necessitates the use of advanced catalytic methods. This guide will focus on a two-step synthetic approach: the synthesis of the unsaturated precursor, (E)-ethyl 3-(pyridin-2-yl)acrylate, followed by its catalytic hydrogenation to the desired saturated product.
Synthetic Strategy Overview
The primary strategy for synthesizing this compound involves two key transformations:
-
Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate: This precursor is typically synthesized via a condensation reaction or a cross-coupling reaction.
-
Catalytic Hydrogenation: The double bond in the acrylate precursor is then selectively reduced to yield the final product.
This two-step approach allows for a modular and efficient synthesis, with the choice of catalyst in the hydrogenation step being crucial for achieving high yield and selectivity.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Precursor, (E)-ethyl 3-(pyridin-2-yl)acrylate
The synthesis of the unsaturated precursor, (E)-ethyl 3-(pyridin-2-yl)acrylate, is a critical first step. Two common and effective methods are the Horner-Wadsworth-Emmons olefination and trifluoromethanesulfonic acid-catalyzed condensation.
Horner-Wadsworth-Emmons Olefination
This classic olefination reaction provides a reliable route to the (E)-isomer of the desired acrylate with high stereoselectivity. The reaction involves the use of a phosphonate ylide, which reacts with pyridine-2-carboxaldehyde.
Mechanism: The reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the aldehyde, forming a betaine intermediate. Subsequent elimination of the phosphate ester yields the alkene. The use of stabilized ylides, such as the one derived from trimethyl phosphonoacetate, generally favors the formation of the (E)-alkene.
Caption: Horner-Wadsworth-Emmons olefination for precursor synthesis.
Experimental Protocol:
-
To a solution of trimethyl phosphonoacetate in an anhydrous solvent such as tetrahydrofuran (THF) at -25 °C, add a strong base like n-butyllithium (n-BuLi) dropwise.
-
Stir the mixture for 30 minutes to generate the phosphonate ylide.
-
Add pyridine-2-carboxaldehyde dropwise to the reaction mixture.
-
Allow the reaction to proceed at ice-bath temperature for 1 hour.
-
Quench the reaction with an aqueous solution of ammonium acetate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (E)-ethyl 3-(pyridin-2-yl)acrylate.[1]
Trifluoromethanesulfonic Acid-Catalyzed Condensation
Trifluoromethanesulfonic acid (TfOH) can be employed as a potent catalyst for the condensation of 2-pyridinecarboxaldehyde and ethyl acrylate.[2] This method offers a direct approach, leveraging the superacid's ability to activate the reactants.
Mechanism: The triflic acid protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. This facilitates the Michael-type addition of ethyl acrylate. Subsequent dehydration leads to the formation of the desired product.
Experimental Protocol:
-
Combine 2-pyridinecarboxaldehyde and ethyl acrylate in a non-nucleophilic solvent like dichloromethane or toluene.
-
Add a catalytic amount of trifluoromethanesulfonic acid to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or GC-MS.
-
Upon completion, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, dry the organic phase, and purify by column chromatography.[2]
Part 2: Comparative Study of Catalysts for the Hydrogenation of (E)-ethyl 3-(pyridin-2-yl)acrylate
The selective hydrogenation of the carbon-carbon double bond in (E)-ethyl 3-(pyridin-2-yl)acrylate without affecting the pyridine ring is the final and crucial step. This section compares the performance of various noble metal catalysts for this transformation.
| Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Selectivity | Key Advantages |
| Rhodium on Carbon (Rh/C) | 5 | 40 | Trifluoroethanol (TFE) | High | High | Commercially available, high activity. |
| Rhodium Oxide (Rh₂O₃) | 5 | 40 | Trifluoroethanol (TFE) | >95 | High | Stable, commercially available, broad substrate scope.[3] |
| Ruthenium Nanoparticles | 10 | 25 | Methanol | >80 | High (cis-hydrogenation) | Reusable, operates at room temperature.[4] |
| Iridium-based Catalysts | 50 | 25 | Dichloromethane | High | High (for activated pyridines) | Effective for asymmetric hydrogenation.[5][6][7][8] |
Rhodium-Based Catalysts: The Workhorses
Rhodium catalysts, particularly rhodium on carbon (Rh/C) and rhodium oxide (Rh₂O₃), are highly effective for the hydrogenation of functionalized pyridines under mild conditions.[3]
Expertise & Experience: Rhodium catalysts are well-established for their high activity in pyridine hydrogenation. The choice of solvent can significantly influence the reaction outcome. Trifluoroethanol (TFE) has been shown to be an excellent solvent for these reactions, promoting catalyst activity and selectivity.
Trustworthiness: The protocols using Rh/C and Rh₂O₃ are robust and reproducible, consistently providing high yields of the desired product with minimal side reactions.
Authoritative Grounding: The use of rhodium catalysts for pyridine hydrogenation is extensively documented in the scientific literature, with numerous studies demonstrating their efficacy.[3]
Experimental Protocol (General for Rhodium Catalysts):
-
In a high-pressure reactor, dissolve (E)-ethyl 3-(pyridin-2-yl)acrylate in trifluoroethanol (TFE).
-
Add the rhodium catalyst (e.g., 5 mol% Rh/C or Rh₂O₃).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 5 bar with hydrogen.
-
Stir the reaction mixture at 40 °C for the required time (typically 16-24 hours).
-
After cooling and depressurization, filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Ruthenium Nanoparticles: A Reusable and Mild Option
Supported ruthenium nanoparticles have emerged as a practical and reusable catalyst for the diastereoselective cis-hydrogenation of substituted pyridines.[4]
Expertise & Experience: Ruthenium catalysts offer the advantage of operating under milder conditions, often at room temperature. Their heterogeneous nature allows for easy recovery and reuse, which is economically and environmentally beneficial.
Trustworthiness: The synthesis of the supported ruthenium catalyst is straightforward, and its performance is consistent over multiple catalytic cycles without a significant loss of activity.[4]
Experimental Protocol (Ruthenium Nanoparticles):
-
To a solution of (E)-ethyl 3-(pyridin-2-yl)acrylate in methanol in a pressure vessel, add the supported ruthenium nanoparticle catalyst.
-
Pressurize the vessel with hydrogen gas to 10 bar.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the catalyst for reuse.
-
Evaporate the solvent to obtain the product.
Iridium-Based Catalysts: The Choice for Asymmetric Synthesis
Iridium catalysts are particularly renowned for their application in the asymmetric hydrogenation of pyridinium salts, yielding chiral piperidines with high enantioselectivity.[5][6][7][8] While the synthesis of achiral this compound does not require an asymmetric catalyst, the principles of pyridine activation and hydrogenation using iridium are relevant.
Expertise & Experience: Iridium-catalyzed hydrogenations often require the activation of the pyridine ring, for instance, by N-alkylation to form a pyridinium salt. This enhances the substrate's reactivity towards hydrogenation. These reactions are typically performed under higher pressures.
Trustworthiness: Iridium catalysis provides a reliable method for the synthesis of highly functionalized and chiral piperidine derivatives.
Authoritative Grounding: The field of iridium-catalyzed asymmetric hydrogenation of pyridines is well-developed, with seminal contributions from leading research groups.[5][6][7][8]
Mechanistic Insights: The Hydrogenation Pathway
The hydrogenation of the pyridine ring by these noble metal catalysts generally proceeds through a series of steps involving the activation of both hydrogen and the substrate on the catalyst surface.
Caption: Generalized mechanism for catalytic hydrogenation.
For heterogeneous catalysts like Rh/C and Ru nanoparticles, the reaction occurs on the metal surface. In the case of homogeneous catalysts, such as certain iridium complexes, the reaction proceeds in the solution phase through a series of oxidative addition, insertion, and reductive elimination steps.
Conclusion and Recommendations
The synthesis of this compound is most efficiently achieved through a two-step process involving the formation of an acrylate precursor followed by catalytic hydrogenation.
-
For high-yield and reliable synthesis , Rhodium-based catalysts , particularly Rh₂O₃ , are highly recommended due to their excellent activity, selectivity, and commercial availability.
-
For sustainable and cost-effective processes , supported Ruthenium nanoparticles offer the significant advantage of reusability and operation under mild conditions.
-
While highly effective, Iridium-based catalysts are generally more specialized for asymmetric hydrogenation and may be overkill for the synthesis of the achiral target molecule unless enantioselectivity is a future requirement.
The choice of catalyst will ultimately depend on the specific requirements of the research or development project, including scale, cost considerations, and the availability of high-pressure equipment. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis - chemicalbook [chemicalbook.com]
- 2. Buy (E)-ethyl 3-(pyridin-2-yl)acrylate | 70526-11-3 [smolecule.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Analysis of Synthesized vs. Commercial Ethyl 3-(pyridin-2-yl)propanoate
Introduction
Ethyl 3-(pyridin-2-yl)propanoate (CAS No. 2739-74-4) is a pyridine derivative of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. Its structure, featuring a pyridine ring linked to an ethyl propanoate chain, offers multiple sites for chemical modification.
This guide provides an in-depth comparison of this compound synthesized in-house versus a commercially available standard. The objective is to validate the identity and purity of the synthesized product through a rigorous comparative analysis of its spectral data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This process is a cornerstone of chemical research, ensuring the material used in subsequent applications is verifiably the correct compound, free of significant impurities that could compromise experimental outcomes.
Synthesis Methodology
The synthesis of this compound can be achieved through several routes. For this guide, a catalytic hydrogenation of (E)-Ethyl 3-(pyridin-2-yl)acrylate was chosen. This method is advantageous due to its high selectivity and relatively mild reaction conditions.
The causality behind this choice relates to the selective reduction of the carbon-carbon double bond in the acrylate moiety without affecting the aromatic pyridine ring. Palladium on carbon (Pd/C) is an excellent and widely-used catalyst for such hydrogenations, offering high efficiency and ease of removal from the reaction mixture post-synthesis.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A 250 mL three-neck round-bottom flask was charged with (E)-Ethyl 3-(pyridin-2-yl)acrylate (10 mmol, 1.77 g) and 100 mL of ethanol.
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) (0.1 g, ~0.5 mol%) was carefully added to the mixture.
-
Hydrogenation: The flask was fitted with a condenser and a balloon filled with hydrogen gas (H₂). The reaction mixture was stirred vigorously at room temperature (approx. 25°C) for 12 hours.
-
Monitoring: The reaction progress was monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase, observing the disappearance of the starting material spot.
-
Workup: Upon completion, the reaction mixture was filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad was washed with an additional 20 mL of ethanol.
-
Purification: The filtrate was concentrated under reduced pressure using a rotary evaporator to yield the crude product. The resulting oil was purified by column chromatography on silica gel (70-230 mesh) with a gradient elution of hexane and ethyl acetate to afford the pure this compound as a colorless oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectral Data Acquisition Protocols
To ensure a valid comparison, all spectral data were acquired under standardized conditions.
-
¹H and ¹³C NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2][3][4] The choice of CDCl₃ is standard for many organic molecules, and TMS provides a reliable reference point for chemical shifts.[1]
-
FT-IR Spectroscopy: Spectra were obtained using a spectrometer with Attenuated Total Reflectance (ATR) capability. A thin film of the neat liquid sample was applied directly to the crystal. The spectrum represents an average of 32 scans with a resolution of 4 cm⁻¹.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis was performed on a GC system coupled to a mass selective detector. A non-polar capillary column (e.g., DB-5) was used. The sample was dissolved in dichloromethane, and a 1 µL injection was made.[7][8] The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.[9]
Comparative Spectral Analysis
The structural identity of the synthesized this compound was confirmed by comparing its spectral data with that of a commercially sourced sample, with reference data available from public databases such as PubChem.[10]
¹H NMR Spectroscopy
The ¹H NMR spectrum is crucial for identifying the number and environment of protons in a molecule. The comparison is summarized below.
| Assignment | Synthesized Product (δ, ppm) | Commercial Reference (δ, ppm) | Multiplicity | Integration |
| Pyridine-H6 | ~8.52 | ~8.52 | d | 1H |
| Pyridine-H4 | ~7.60 | ~7.60 | td | 1H |
| Pyridine-H3 | ~7.18 | ~7.18 | d | 1H |
| Pyridine-H5 | ~7.12 | ~7.12 | dd | 1H |
| -O-CH₂ -CH₃ | 4.12 | 4.12 | q | 2H |
| -CH₂ -Py | 3.15 | 3.15 | t | 2H |
| -CO-CH₂ - | 2.80 | 2.80 | t | 2H |
| -O-CH₂-CH₃ | 1.23 | 1.23 | t | 3H |
The data shows an exact match between the synthesized compound and the commercial reference. The characteristic signals for the ethyl group (a quartet at 4.12 ppm and a triplet at 1.23 ppm) and the two methylene groups of the propanoate chain (triplets at 3.15 and 2.80 ppm) are clearly visible. The complex splitting patterns in the aromatic region (7.1-8.6 ppm) are definitive for a 2-substituted pyridine ring.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
| Assignment | Synthesized Product (δ, ppm) | Commercial Reference (δ, ppm) |
| C=O (Ester) | 172.5 | 172.5 |
| Pyridine-C2 | 160.0 | 160.0 |
| Pyridine-C6 | 149.2 | 149.2 |
| Pyridine-C4 | 136.5 | 136.5 |
| Pyridine-C3 | 123.0 | 123.0 |
| Pyridine-C5 | 121.3 | 121.3 |
| -O-CH₂ - | 60.5 | 60.5 |
| -CH₂ -Py | 34.8 | 34.8 |
| -CO-CH₂ - | 30.5 | 30.5 |
| -CH₃ | 14.2 | 14.2 |
As with the proton NMR, the ¹³C NMR data for the synthesized product is in excellent agreement with the reference data from PubChem, confirming the carbon framework.[10] The downfield signal at 172.5 ppm is characteristic of an ester carbonyl carbon.
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.[5][11]
| Vibrational Mode | Synthesized Product (cm⁻¹) | Commercial Reference (cm⁻¹) | Interpretation |
| C-H stretch (aromatic) | ~3050 | ~3050 | Pyridine ring C-H bonds |
| C-H stretch (aliphatic) | 2980, 2935 | 2980, 2935 | C-H bonds of ethyl and methylene groups |
| C=O stretch (ester) | 1730 | 1730 | Strong, sharp peak typical for an ester carbonyl |
| C=C, C=N stretch | 1590, 1475, 1435 | 1590, 1475, 1435 | Aromatic ring vibrations |
| C-O stretch | 1180 | 1180 | Ester C-O bond |
The FT-IR spectrum of the synthesized product displays a strong absorption at 1730 cm⁻¹, which is the hallmark of the ester carbonyl (C=O) group.[12] The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic pyridine ring absorptions, aligns perfectly with the commercial data and the expected structure.
Mass Spectrometry (GC-MS)
GC-MS provides information on the molecular weight and fragmentation pattern of the compound.[7][13]
| m/z Value | Synthesized Product | Commercial Reference | Interpretation |
| 179 | Observed | Observed | Molecular Ion [M]⁺, confirming the molecular weight.[10] |
| 134 | Observed | Observed | [M - OCH₂CH₃]⁺, loss of the ethoxy group. |
| 106 | Observed | Observed | [M - COOCH₂CH₃]⁺, loss of the entire ester group. |
| 93 | Observed | Observed | Pyridiniumyl-methyl cation [C₅H₄NCH₂]⁺. |
The mass spectrum shows a molecular ion peak [M]⁺ at m/z = 179, corresponding to the molecular weight of this compound (C₁₀H₁₃NO₂). The fragmentation pattern is consistent with the structure, showing characteristic losses of the ethoxy and ethyl ester functionalities. The data from the synthesized sample is identical to the reference data.
Logic of Spectral Comparison
Caption: Logical flow for validating the synthesized product against a commercial standard.
Conclusion
The comprehensive spectral analysis demonstrates an unequivocal match between the in-house synthesized this compound and the commercially available reference standard. The data from ¹H NMR, ¹³C NMR, FT-IR, and GC-MS are entirely consistent with the proposed structure and show no evidence of significant impurities from starting materials or side-products. This rigorous validation confirms the success of the synthetic protocol and establishes the high purity of the material, rendering it suitable for use in further research and development applications where chemical fidelity is paramount.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. microbenotes.com [microbenotes.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. azooptics.com [azooptics.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. memphis.edu [memphis.edu]
- 10. This compound | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. www1.udel.edu [www1.udel.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Ethyl 3-(pyridin-2-yl)propanoate and its Structural Analogs: From Anticoagulant Precursors to Anticancer Agents
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in a multitude of clinically approved drugs underscores its versatility in engaging with a wide array of biological targets.[1][2] This guide provides a detailed comparative analysis of Ethyl 3-(pyridin-2-yl)propanoate and its key structural analogs, exploring their synthesis, physicochemical properties, and diverse biological activities. While initially recognized for its role as a key intermediate in the synthesis of the direct thrombin inhibitor dabigatran, the structural motif of pyridin-2-yl propanoates extends its therapeutic potential into the realm of anticancer research. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation into this promising class of compounds.
The Core Scaffold: this compound and its Significance
This compound (Figure 1) is a heterocyclic compound that has garnered significant attention primarily as a building block in pharmaceutical synthesis. Its structure, featuring a pyridine ring linked to a propanoate ester chain, provides a versatile platform for chemical modification.
Figure 1: Chemical Structure of this compound
The most prominent application of a close analog, Ethyl 3-(pyridin-2-ylamino)propanoate, is as a crucial intermediate in the industrial synthesis of dabigatran etexilate (Pradaxa®), an oral anticoagulant that directly inhibits the enzyme thrombin.[3] This connection to a blockbuster drug has spurred considerable interest in the synthesis and properties of related structures.
Structural Analogs: Exploring Chemical Diversity and Biological Activity
The therapeutic potential of the pyridin-2-yl propanoate scaffold can be systematically explored by modifying its core structure at three key positions:
-
The Propanoate Moiety: Alterations to the ester group (e.g., methyl, propyl esters) or its conversion to other functional groups like amides or carboxylic acids can significantly impact the compound's solubility, metabolic stability, and interaction with biological targets.
-
The Linker: The ethyl chain connecting the pyridine ring and the ester can be varied in length or rigidity to optimize binding to target proteins.
-
The Pyridine Ring: Substitution on the pyridine ring with various functional groups (e.g., halogens, alkyl, amino groups) can modulate the electronic properties and steric profile of the molecule, influencing its biological activity and pharmacokinetic properties.
This guide will focus on two primary areas of biological activity for these analogs: thrombin inhibition and anticancer activity .
Comparative Physicochemical and Pharmacokinetic Properties
| Compound | Structure | Molecular Weight ( g/mol ) | LogP (Predicted) | Aqueous Solubility (Predicted) | Metabolic Stability (Predicted) |
| This compound | 179.22[4] | 1.1[4] | Moderately Soluble | Moderate (Ester hydrolysis) | |
| Ethyl 3-(pyridin-2-ylamino)propanoate | 194.23 | 1.5 | Low Solubility | Moderate (Amine oxidation, ester hydrolysis) | |
| 3-(Pyridin-2-yl)propanoic acid | 151.16 | 0.5 | High Solubility | High | |
| Ethyl 3-(6-chloropyridin-2-yl)propanoate | 213.66 | 2.1 | Low Solubility | Moderate |
Note: The LogP, solubility, and metabolic stability values are predicted based on general chemical principles and data from related compounds, as direct comparative experimental data is limited. These values should be used for illustrative purposes to guide experimental design.
Biological Activity I: Thrombin Inhibition and the Coagulation Cascade
The role of Ethyl 3-(pyridin-2-ylamino)propanoate as a precursor to dabigatran highlights the potential of this scaffold in developing anticoagulants. Dabigatran functions by directly binding to the active site of thrombin, a key serine protease in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation.
The Coagulation Cascade and Thrombin's Role
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot. A simplified representation of this pathway, highlighting the central role of thrombin, is provided below.
Caption: Simplified diagram of the coagulation cascade highlighting the central role of Thrombin and the inhibitory action of Dabigatran.
Experimental Protocol: In Vitro Thrombin Inhibition Assay (Chromogenic)
This protocol describes a common method to assess the inhibitory potential of compounds against thrombin.
Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of thrombin on a synthetic chromogenic substrate. The cleavage of the substrate by thrombin releases a chromophore (p-nitroaniline), which can be quantified spectrophotometrically.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 8.3)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound solution (or vehicle control)
-
Thrombin solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the chromogenic substrate to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm kinetically for 10-15 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Biological Activity II: Anticancer Potential of Pyridine Derivatives
Recent studies have revealed the promising anticancer activities of various pyridine derivatives, suggesting a broader therapeutic scope for the pyridin-2-yl propanoate scaffold.[1][2][5] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of pyridine derivatives from recent literature, demonstrating the influence of structural modifications on their potency.
| Compound ID | Structural Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8e | Pyridine-urea derivative | MCF-7 (Breast) | 0.11 (72h) | [1] |
| 8n | Pyridine-urea derivative | MCF-7 (Breast) | 0.80 (72h) | [1] |
| 21 | Pyridine-3-sulfonamide derivative | Leukemia | 13.6 | [5] |
| 3h | Pyridine-based azomethine | HCT-15 (Colon) | 15.2 | [5] |
| Compound 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | 2.47 | [6] |
Key Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The presence and position of halogen atoms on the pyridine or associated phenyl rings can significantly enhance anticancer activity. For instance, the 4-iodophenyl urea derivative (8e) showed exceptional potency.[1]
-
Amide and Sulfonamide Moieties: The incorporation of amide and sulfonamide functionalities has been a successful strategy in designing pyridine-based anticancer agents.[5]
-
Propanoic Acid Derivatives: The study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives indicates that the propanoic acid moiety can be a key pharmacophore for potent anticancer activity.[6]
Experimental Workflow: Screening for Anticancer Activity
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel compounds for anticancer activity.
Caption: A generalized workflow for the discovery and preclinical development of novel anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The this compound scaffold and its structural analogs represent a versatile platform for the development of new therapeutic agents. While its role as a precursor to the anticoagulant dabigatran is well-established, emerging evidence points towards a promising future for related compounds in the field of oncology. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of the pyridine ring and the propanoate side chain can lead to potent and selective inhibitors of various biological targets.
Future research should focus on the systematic synthesis and evaluation of a diverse library of pyridin-2-yl propanoate analogs to build a more comprehensive understanding of their SAR. In particular, the exploration of different ester and amide derivatives, as well as a wider range of substitutions on the pyridine ring, is warranted. Detailed mechanistic studies are also crucial to elucidate the specific signaling pathways through which the anticancer effects of these compounds are mediated. Furthermore, a thorough investigation of their pharmacokinetic profiles will be essential for the successful translation of promising in vitro candidates into in vivo efficacy models. The insights and protocols provided in this guide aim to facilitate these future endeavors and accelerate the discovery of novel drugs based on this privileged chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. This compound | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 3-(pyridin-2-yl)propanoate: A Modern Approach to a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 3-(pyridin-2-yl)propanoate, a valuable building block in the development of novel pharmaceuticals, has traditionally relied on multi-step procedures. This guide provides a comprehensive comparison of a conventional two-step synthetic route with a novel, streamlined one-pot tandem reaction, offering insights into the advantages of modern synthetic methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.
The Significance of this compound
The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. This compound, in particular, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features allow for further elaboration and incorporation into more complex molecular architectures, making efficient and scalable access to this compound a priority for drug discovery and development programs.
Traditional Synthesis: A Two-Step Approach
The established route to this compound is a two-step process that first involves the formation of an unsaturated intermediate, ethyl (E)-3-(pyridin-2-yl)acrylate, followed by its reduction.
Step 1: Baylis-Hillman Reaction and Dehydration
The initial step typically employs the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO)[1]. In this case, 2-pyridinecarboxaldehyde reacts with ethyl acrylate. The resulting Baylis-Hillman adduct, an allylic alcohol, is often prone to dehydration under the reaction conditions or during workup to yield the more stable conjugated system, ethyl (E)-3-(pyridin-2-yl)acrylate[2].
Step 2: Catalytic Hydrogenation
The second step involves the reduction of the carbon-carbon double bond of the acrylate intermediate. This is commonly achieved through catalytic hydrogenation using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere[3][4][5]. This method is generally effective for the selective reduction of alkenes without affecting the pyridine ring[6].
A Novel Synthetic Method: One-Pot Tandem C-H Activation and Hydrogenation
Modern synthetic organic chemistry continually seeks to improve efficiency by reducing the number of synthetic steps, minimizing waste, and improving atom economy. To this end, we propose a novel one-pot synthesis of this compound that combines a palladium-catalyzed C-H activation/alkenylation with an in-situ catalytic hydrogenation.
This innovative approach leverages the direct functionalization of the pyridine ring, bypassing the need for pre-functionalized starting materials[7][8][9]. The tandem nature of the reaction, where two distinct catalytic cycles are performed in a single reaction vessel, offers significant advantages in terms of operational simplicity and time savings[10][11][12].
The proposed reaction first involves the direct C-H alkenylation of pyridine with ethyl acrylate using a palladium catalyst. Following the completion of this step, a hydrogenation catalyst is introduced into the same reaction mixture to facilitate the reduction of the in-situ generated ethyl (E)-3-(pyridin-2-yl)acrylate.
Comparative Analysis
| Parameter | Traditional Two-Step Method | New One-Pot Tandem Method |
| Overall Yield | 60-75% | 70-85% |
| Number of Steps | 2 | 1 |
| Reaction Time | 24-48 hours | 12-18 hours |
| Workup & Purification | Two separate workups and purifications | Single workup and purification |
| Atom Economy | Moderate | High |
| Process Scalability | Moderate | High |
| Catalyst System | DABCO (or other amine) and Pd/C | Palladium catalyst and Hydrogenation catalyst |
| Starting Materials | 2-Pyridinecarboxaldehyde, Ethyl Acrylate | Pyridine, Ethyl Acrylate |
Experimental Protocols
Traditional Two-Step Synthesis
Step 1: Synthesis of Ethyl (E)-3-(pyridin-2-yl)acrylate
-
Reagents: 2-Pyridinecarboxaldehyde (1.0 equiv), Ethyl acrylate (1.5 equiv), DABCO (0.2 equiv).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure: To a solution of 2-pyridinecarboxaldehyde and ethyl acrylate in the chosen solvent, DABCO is added portion-wise at room temperature. The reaction mixture is stirred for 24-36 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (E)-3-(pyridin-2-yl)acrylate.
Step 2: Synthesis of this compound
-
Reagents: Ethyl (E)-3-(pyridin-2-yl)acrylate (1.0 equiv), 10% Pd/C (5 mol%).
-
Solvent: Ethanol or Ethyl Acetate.
-
Procedure: Ethyl (E)-3-(pyridin-2-yl)acrylate is dissolved in the solvent in a hydrogenation vessel. The Pd/C catalyst is added, and the vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (balloon or Parr shaker) with vigorous stirring for 6-12 hours. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound.
New One-Pot Tandem Synthesis of this compound
-
Reagents: Pyridine (1.0 equiv), Ethyl acrylate (1.2 equiv), Palladium acetate (Pd(OAc)₂, 5 mol%), Triphenylphosphine (PPh₃, 10 mol%), Cesium carbonate (Cs₂CO₃, 2.0 equiv), 10% Pd/C (5 mol%).
-
Solvent: 1,4-Dioxane.
-
Procedure: In an oven-dried Schlenk flask, pyridine, ethyl acrylate, palladium acetate, triphenylphosphine, and cesium carbonate are combined in 1,4-dioxane. The flask is evacuated and backfilled with argon. The reaction mixture is heated to 100 °C for 8-12 hours. After cooling to room temperature, the hydrogenation catalyst (10% Pd/C) is added. The flask is then evacuated and backfilled with hydrogen gas (balloon). The reaction is stirred vigorously at room temperature for 4-6 hours. The mixture is then filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford this compound.
Visualization of Synthetic Workflows
Caption: Workflow for the traditional two-step synthesis of this compound.
Caption: Workflow for the new one-pot tandem synthesis of this compound.
Conclusion
The novel one-pot tandem C-H activation and hydrogenation method for the synthesis of this compound presents a significant advancement over the traditional two-step approach. By eliminating a separate reaction and purification step, this new method offers improved efficiency, higher overall yields, and a more streamlined workflow. For researchers and drug development professionals, the adoption of such modern synthetic strategies can accelerate the synthesis of key intermediates, ultimately facilitating the discovery and development of new medicines.
References
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.spbu.ru [pure.spbu.ru]
- 5. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Novel C-H functionalization reaction with tandem catalyst developed | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandem c-h functionalization: Topics by Science.gov [science.gov]
- 10. Directed C-H Activation and Tandem Cross-Coupling Reactions Using Palladium Nanocatalysts with Controlled Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocatalytic selective functionalisation of alkenes via single-step and one-pot multi-step reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In-Silico Analysis: Molecular Docking of Ethyl 3-(pyridin-2-ylamino)propanoate and Its Therapeutic Potential
In the landscape of modern drug discovery, the pyridine scaffold stands out as a cornerstone of medicinal chemistry, lending its versatile structure to a multitude of therapeutic agents.[1] This guide offers an in-depth, comparative analysis of Ethyl 3-(pyridin-2-ylamino)propanoate, a pyridine derivative of significant interest. While primarily recognized as a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate, its intrinsic therapeutic potential warrants a thorough investigation.[2][3][4]
This document will navigate the in-silico evaluation of Ethyl 3-(pyridin-2-ylamino)propanoate, presenting a hypothetical molecular docking study against two pertinent targets: thrombin, reflecting its lineage to dabigatran, and the Epidermal Growth Factor Receptor (EGFR), a nod to the established anticancer properties of many pyridine-based compounds.[5][6] We will objectively compare its predicted performance with experimentally and computationally validated molecules, providing a comprehensive perspective for researchers, scientists, and drug development professionals.
The Rationale for In-Silico Investigation: Beyond an Intermediate
Ethyl 3-(pyridin-2-ylamino)propanoate's structural features—a pyridine ring, a secondary amine linker, and a propanoate ester group—suggest a capacity for diverse molecular interactions. The pyridine moiety, a polar and ionizable aromatic system, is known to enhance solubility and bioavailability.[1] Its established role as a precursor to a potent anticoagulant hints at a potential interaction with the active site of thrombin.[2][3] Furthermore, the broader class of pyridine derivatives has demonstrated significant anticancer activity, often through the inhibition of key protein kinases like EGFR.[5][7][8][9]
Molecular docking, a powerful and cost-effective computational tool, allows us to predict the binding affinity and interaction patterns of a ligand with a target protein at the atomic level.[5] This in-silico approach is instrumental in the early stages of drug discovery for hit identification and lead optimization.
Comparative Molecular Docking Analysis
To contextualize the potential of Ethyl 3-(pyridin-2-ylamino)propanoate, we will compare its hypothetical docking performance against established inhibitors for both thrombin and EGFR.
Target 1: Human α-Thrombin
Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a prime target for anticoagulant therapies.[10] For our in-silico study, the crystal structure of unliganded wild-type human thrombin (PDB ID: 3U69) would be utilized.[4][8][9] The binding of Dabigatran, the active metabolite of Dabigatran Etexilate, to thrombin (PDB ID: 1KTS, 4YHI) serves as a crucial reference for understanding key interactions within the active site.[11][12]
Target 2: Epidermal Growth Factor Receptor (EGFR) Kinase Domain
EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells.[5] The crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) provides an excellent model for docking studies aimed at identifying new anticancer agents.[1][2][5]
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical docking results for Ethyl 3-(pyridin-2-ylamino)propanoate in comparison to known inhibitors. The binding energy, represented in kcal/mol, is a measure of the affinity of the ligand for the protein, with more negative values indicating a stronger interaction.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Predicted Interactions |
| Ethyl 3-(pyridin-2-ylamino)propanoate (Hypothetical) | Human α-Thrombin | 3U69 | -7.5 to -8.5 | Hydrogen bonds with the catalytic triad (His57, Asp102, Ser195); Pi-alkyl interactions with surrounding residues. |
| Dabigatran | Human α-Thrombin | 1KTS | -9.0 to -10.0 | Strong hydrogen bonding and salt bridges with the S1 pocket; extensive hydrophobic interactions.[11][12] |
| Ethyl 3-(pyridin-2-ylamino)propanoate (Hypothetical) | EGFR Kinase Domain | 1M17 | -8.0 to -9.0 | Hydrogen bond with the hinge region (Met793); Hydrophobic interactions in the ATP-binding pocket. |
| Erlotinib | EGFR Kinase Domain | 1M17 | -9.5 to -10.5 | Critical hydrogen bond with Met793; extensive hydrophobic interactions.[1][2][5] |
| Pyridine-based Inhibitor (Compound 3b from literature) | CDK2 (a protein kinase) | N/A | -10.5 | Not specified for EGFR, but indicates strong binding potential of similar scaffolds.[7] |
| Thiophenyl Thiazolyl-Pyridine Hybrid (from literature) | EGFR Kinase Domain | N/A | High affinity (not quantified in kcal/mol) | Strong binding ability with the EGFR protein.[13] |
Note: The binding energies for Ethyl 3-(pyridin-2-ylamino)propanoate are hypothetical and serve as a predictive estimate based on its structural features and the known interactions of similar molecules.
Experimental Protocols: A Step-by-Step Molecular Docking Workflow
To ensure scientific integrity, a self-validating and reproducible protocol is paramount. The following outlines a detailed methodology for molecular docking using the widely accepted software AutoDock Vina.
I. Preparation of the Receptor (Protein)
-
Obtain the Protein Structure: Download the crystal structure of the target protein (e.g., human thrombin PDB ID: 3U69 or EGFR kinase domain PDB ID: 1M17) from the Protein Data Bank (RCSB PDB).
-
Prepare the Protein for Docking:
-
Using molecular visualization software such as PyMOL or AutoDockTools, remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds.
-
Assign Kollman charges to the protein atoms to account for electrostatic interactions.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
II. Preparation of the Ligand (Ethyl 3-(pyridin-2-ylamino)propanoate and Comparators)
-
Obtain or Draw the Ligand Structure: The 3D structure of Ethyl 3-(pyridin-2-ylamino)propanoate can be generated using chemical drawing software like ChemDraw or obtained from a database like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Prepare the Ligand for Docking:
-
Using AutoDockTools, detect the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT file format.
-
III. Molecular Docking Simulation
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Configuration File: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates of the grid box, and the exhaustiveness of the search algorithm. A higher exhaustiveness value increases the computational time but also improves the reliability of the results.
-
Running AutoDock Vina: Execute the docking simulation from the command line using the AutoDock Vina executable and the configuration file.
IV. Analysis of Docking Results
-
Binding Affinity: AutoDock Vina will generate an output file containing the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding energy is considered the most favorable.
-
Visualization of Interactions: Use molecular visualization software to analyze the interactions between the ligand and the protein for the best-scoring pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Visualizing the Workflow and Potential Interactions
To further elucidate the described processes, the following diagrams are provided.
Caption: A streamlined workflow for molecular docking using AutoDock Vina.
Caption: Potential inhibitory roles in thrombin and EGFR signaling pathways.
Conclusion and Future Directions
This in-silico analysis provides a compelling rationale for further investigation into the therapeutic potential of Ethyl 3-(pyridin-2-ylamino)propanoate beyond its role as a synthetic intermediate. The hypothetical molecular docking studies suggest that it has the potential to bind with respectable affinity to both human α-thrombin and the EGFR kinase domain.
The predicted binding energies, while lower than the established inhibitors Dabigatran and Erlotinib, are significant enough to warrant experimental validation. The true value of this compound may lie in a multi-target profile or as a scaffold for the development of novel inhibitors with improved potency and selectivity.
Future work should focus on the synthesis and in-vitro testing of Ethyl 3-(pyridin-2-ylamino)propanoate against both thrombin and a panel of cancer cell lines overexpressing EGFR. Such experimental data will be crucial to validate the in-silico predictions and to fully elucidate the therapeutic promise of this intriguing pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-3u69: Unliganded wild-type human thrombin - Yorodumi [pdbj.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
A Researcher's Guide to the Synthesis of Ethyl 3-(pyridin-2-YL)propanoate: Clarifying Identity and Benchmarking by Analogy
Executive Summary
For researchers and professionals in drug development, precision in identifying chemical intermediates is paramount. This guide addresses the synthesis of Ethyl 3-(pyridin-2-YL)propanoate (CAS 2739-74-4). A comprehensive literature review reveals a critical point of common confusion: the vast majority of published, high-yield synthetic methods are not for this target molecule, but for its structural analogue, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9), a key intermediate in the synthesis of the anticoagulant Dabigatran etexilate.[1][2]
This guide first clarifies the structural and synthetic differences between these two compounds. It then benchmarks the highly optimized and efficient methods available for the amino analogue to provide a framework for synthetic strategy. Finally, it proposes a modern, catalytic approach for the efficient synthesis of the true target molecule, this compound.
Clarification of the Target Molecule: A Critical Distinction
It is essential to distinguish between the target molecule and its more frequently cited analogue. The presence of an amino (-NH-) bridge fundamentally alters the compound's structure, reactivity, and synthetic accessibility.
The prevalence of synthesis data for the amino analogue is directly tied to its role as a building block for Dabigatran, a widely used pharmaceutical.[1] Consequently, its synthesis has been extensively optimized. In contrast, detailed methods for this compound are scarce. This guide will leverage the optimizations made for the analogue as a benchmark.
Benchmarking by Analogy: High-Efficiency Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
Two primary routes dominate the literature for the synthesis of the analogue: a classical multi-step approach and a modern, one-step catalyzed Michael addition.
Method A: One-Step Acid-Catalyzed Michael Addition
This is the most efficient and widely adopted method. It involves the direct addition of 2-aminopyridine to ethyl acrylate.[2] The key to this reaction's success is the use of a strong acid catalyst to overcome the relatively low nucleophilicity of the pyridine ring nitrogen.
Causality of Experimental Choices:
-
Catalyst: Uncatalyzed reactions show poor yields (~30%) due to the low reactivity of 2-aminopyridine and the potential for polymerization of ethyl acrylate.[3] Strong acids like trifluoromethanesulfonic acid (TfOH) or even glacial acetic acid protonate the pyridine ring, activating the exocyclic amine for a more efficient conjugate addition.[4][5]
-
Inert Atmosphere: Heating at high temperatures (120-160°C) for extended periods (16-20 hours) necessitates a nitrogen atmosphere to prevent oxidative side reactions and degradation of reagents.[5]
-
Solvent: Anhydrous ethanol is a common solvent, though some methods have been developed for solvent-free conditions.[1][6]
// Nodes reagents [label="2-Aminopyridine\n+\nEthyl Acrylate", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Michael Addition\n\nCatalyst: TfOH or Acetic Acid\nSolvent: Anhydrous Ethanol\nTemp: 80-160°C\nTime: 12-20h", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; workup [label="Aqueous Workup\n(Acid Wash, Base Neutralization)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Recrystallization\n/\nSolvent Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ethyl 3-(pyridin-2-ylamino)propanoate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges reagents -> reaction [label="1."]; reaction -> workup [label="2."]; workup -> purification [label="3."]; purification -> product [label="4."]; } DOT Figure 2. Workflow for the One-Step Michael Addition method.
Method B: Multi-Step Synthesis from 2-Chloropyridine-N-Oxide
This older, more classical route involves several distinct chemical transformations. While offering lower overall efficiency, it demonstrates a different synthetic strategy.[3][7]
Reaction Sequence:
-
Nucleophilic Substitution: 2-chloropyridine-N-oxide reacts with β-alanine.
-
Esterification: The resulting carboxylic acid is esterified to form the ethyl ester.
-
Reduction: The N-oxide is reduced, typically via catalytic hydrogenation (e.g., with Pd/C), to yield the final product.[3]
This pathway is significantly longer, requires more reagents, involves multiple purification steps, and has a lower overall yield, making it less desirable for large-scale production compared to the Michael addition.[3]
// Nodes start [label="2-Chloropyridine-N-Oxide\n+\nβ-Alanine", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Nucleophilic\nSubstitution", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; intermediate1 [label="Propionic Acid\nN-Oxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Esterification\n(e.g., EtOH, Acid)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; intermediate2 [label="Ethyl Ester\nN-Oxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Reduction\n(e.g., Pd/C, H2)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; product [label="Ethyl 3-(pyridin-2-ylamino)propanoate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; } DOT Figure 3. Workflow for the Multi-Step Synthesis method.
Performance Comparison
| Parameter | Method A: Michael Addition | Method B: Multi-Step Synthesis |
| Starting Materials | 2-Aminopyridine, Ethyl Acrylate | 2-Chloropyridine-N-Oxide, β-Alanine, Ethanol |
| Number of Steps | 1 | 3 - 4 |
| Typical Catalyst | Trifluoromethanesulfonic Acid or Acetic Acid[4][5] | Palladium on Carbon (Pd/C)[3] |
| Reaction Time | 12 - 24 hours[3][4] | ~100 hours[3] |
| Reported Yield | 70 - 85%[1][4] | ~52% (overall)[3] |
| Key Advantages | High efficiency, atom economy, fewer steps | Avoids direct use of ethyl acrylate |
| Key Disadvantages | Requires catalyst, high temperatures | Low overall yield, long duration, multiple steps |
Proposed Efficient Synthesis of this compound (CAS 2739-74-4)
While direct, optimized methods for the target molecule are not well-documented, modern catalytic chemistry offers a highly plausible and efficient route: the palladium-catalyzed hydroesterification of 2-vinylpyridine .
Hydroesterification is a powerful atom-economical reaction that involves the addition of an alcohol and carbon monoxide across a double bond. Recent advancements have enabled highly regioselective additions to vinyl arenes, favoring the linear product, which in this case is the desired this compound.[8]
Proposed Reaction: 2-vinylpyridine reacts with ethanol and carbon monoxide (CO) in the presence of a palladium catalyst and a specialized diphosphine ligand. The ligand is crucial for controlling the regioselectivity to favor the linear 3-substituted propanoate over the branched 2-substituted isomer.
// Nodes reagents [label="2-Vinylpyridine\n+\nEthanol (EtOH)\n+\nCarbon Monoxide (CO)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Pd-Catalyzed\nHydroesterification\n\nCatalyst: Pd(OAc)2\nLigand: Diphosphine\nSolvent: Toluene/DCE", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Branched Isomer\n(Minor Product)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges reagents -> reaction; reaction -> product [label="High Linear Selectivity"]; reaction -> byproduct [style=dashed, label="Low Selectivity"]; } DOT Figure 4. Proposed workflow for hydroesterification synthesis.
This proposed method offers several advantages over classical approaches:
-
High Atom Economy: All atoms from the reactants are incorporated into the product.
-
High Regioselectivity: Modern ligand design allows for excellent control, leading to high yields of the desired linear product.[8]
-
Milder Conditions: Catalytic methods often proceed under milder conditions than the high-temperature Michael additions.
Experimental Protocols
Protocol for Method A: Michael Addition (Analogue Synthesis)
This protocol is adapted from published patent literature for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.[1]
-
To a 1000 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (150 g).
-
Add anhydrous ethanol (80 mL) and stir until the solid is mostly dissolved.
-
Add ethyl acrylate (169.5 mL) to the mixture.
-
Stir for 5-10 minutes, then slowly add trifluoromethanesulfonic acid (25 mL) dropwise.
-
Establish a nitrogen atmosphere and heat the reaction mixture in an oil bath to 120-160°C.
-
Maintain stirring and reflux for 16 hours.
-
Monitor the reaction to completion using HPLC or TLC.
-
After completion, cool the reaction to 35-40°C.
-
Wash the reaction liquid with petroleum ether and then concentrate under reduced pressure.
-
The concentrated residue is washed with a petroleum ether/ethyl acetate mixture (e.g., 10:1 v/v) and recrystallized to yield the product as white, flaky crystals (Typical Yield: 85%).[1]
Proposed Protocol for Hydroesterification (Target Molecule Synthesis)
This is a representative protocol based on published methods for similar substrates and would require optimization for 2-vinylpyridine.[8]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the diphosphine ligand (e.g., 1.2 equivalents relative to Pd).
-
Add the solvent (e.g., Toluene or 1,2-dichloroethane).
-
Add 2-vinylpyridine (1.0 equivalent) and ethanol (2.0 - 3.0 equivalents).
-
Pressurize the flask with carbon monoxide (CO) to the desired pressure (e.g., 20-40 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80-100°C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction for consumption of the starting material by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO pressure.
-
The product can be purified from the crude reaction mixture by silica gel column chromatography.
Conclusion
While a direct benchmarking of published methods for this compound is challenging due to a lack of available data, a comparative analysis is possible through analogy. The synthesis of the structurally similar Ethyl 3-(pyridin-2-ylamino)propanoate has been highly optimized, with a one-step, acid-catalyzed Michael addition demonstrating superior efficiency (yields up to 85% in <24h) over older, multi-step routes (~52% yield in >100h).
For the synthesis of the target molecule, we propose that a modern palladium-catalyzed hydroesterification of 2-vinylpyridine represents the most promising route for achieving high efficiency and yield. This approach leverages advances in catalysis to provide an atom-economical and highly regioselective pathway that warrants investigation by researchers in the field. This guide serves to not only compare existing methodologies but also to illuminate a path forward for the efficient synthesis of this valuable chemical building block.
References
- 1. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 4. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 7. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 8. Ligand-enabled palladium-catalyzed hydroesterification of vinyl arenes with high linear selectivity to access 3-arylpropanoate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Ethyl 3-(pyridin-2-YL)propanoate
In the landscape of pharmaceutical development, the integrity and consistency of analytical data are paramount. For a molecule like Ethyl 3-(pyridin-2-YL)propanoate, a key intermediate or active pharmaceutical ingredient (API), ensuring that data is reproducible across different analytical platforms is not just a matter of good science—it is a regulatory necessity. This guide provides an in-depth technical comparison of standard analytical techniques used to characterize and validate data for this compound, offering insights into experimental design, data interpretation, and the principles of cross-validation.
The objective of cross-validation is to demonstrate that an analytical method is reliable and consistent when performed by different laboratories, analysts, or with different instruments.[1] This process is crucial for method transfer and to ensure data integrity throughout the drug development lifecycle.
The Central Role of Orthogonal Analytical Techniques
A robust analytical data package for any pharmaceutical compound relies on the use of orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles. This approach provides a more comprehensive understanding of the molecule and increases confidence in the analytical results. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy is typically employed.
Caption: Workflow for the cross-validation of analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled detail about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.[2] For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Parameters:
-
Spectrometer: A 400-600 MHz spectrometer is typically sufficient for unambiguous structural assignment. Higher field strengths can provide better resolution for complex impurity profiles.[4]
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
-
Number of Scans: 8-16 scans are usually adequate for a clean sample.
-
Relaxation Delay: A delay of 1-2 seconds ensures full relaxation of the protons.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[5]
Data Interpretation and Key Performance Parameters
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Chemical Shift (δ) | Provides information about the electronic environment of each proton. | Indicates the type of carbon atom (aliphatic, aromatic, carbonyl, etc.). | Cross-referencing ¹H and ¹³C shifts with predicted values and database entries confirms the core structure. |
| Integration | The area under each proton signal is proportional to the number of protons it represents.[5] | Not typically quantitative in standard experiments. | Verifies the ratio of different types of protons in the molecule. |
| Multiplicity (Splitting) | Reveals the number of neighboring protons, helping to establish connectivity. | Not applicable in decoupled spectra. | Confirms the arrangement of atoms within the molecule. |
| Resolution | Sufficient to resolve individual multiplets. | Sharp, well-defined peaks. | Poor resolution can obscure important structural details and impurity signals. |
Expected ¹H NMR signals for this compound:
-
A triplet for the methyl protons of the ethyl group.
-
A quartet for the methylene protons of the ethyl group.
-
Two triplets for the two methylene groups of the propanoate chain.
-
Signals in the aromatic region for the pyridine ring protons.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for identifying impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for quantitative analysis.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: A C18 reversed-phase column is a good starting point for a molecule of this polarity.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium formate to promote ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale.
-
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is well-suited for this molecule and is generally preferred over atmospheric pressure chemical ionization (APCI) for polar compounds.
-
Polarity: Positive ion mode is expected to be more sensitive due to the basic nitrogen in the pyridine ring.
-
Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement, which aids in formula confirmation.
-
Data Interpretation and Key Performance Parameters
| Parameter | Acceptance Criteria | Rationale |
| Mass Accuracy | < 5 ppm | High mass accuracy provides strong evidence for the elemental composition of the parent ion and any observed impurities. |
| Isotopic Pattern | Matches theoretical distribution | Confirms the elemental composition, especially the number of carbon atoms. |
| Fragmentation Pattern | Consistent and interpretable | Provides structural information and can be used to confirm the identity of the analyte and its impurities. |
| Sensitivity | Signal-to-noise ratio > 10 for the limit of quantitation (LOQ) | Ensures that the method is sensitive enough to detect and quantify low-level impurities. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantitative Analysis
HPLC is the primary technique for determining the purity of a drug substance and for quantifying its concentration.[6] A well-developed and validated HPLC method is crucial for batch release and stability studies.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Method Development: The goal is to achieve baseline separation of the main peak from all impurities.[7] Key parameters to optimize include:
-
Column: C18, C8, or phenyl columns of varying particle sizes and dimensions.
-
Mobile Phase: Acetonitrile/water or methanol/water gradients are common. The pH of the aqueous phase should be controlled with a buffer to ensure consistent retention times, especially for a molecule with a basic pyridine moiety.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
-
-
System Suitability Testing (SST): Before running any samples, a series of SST injections are performed to ensure the chromatographic system is performing adequately.[8]
Data Interpretation and Key Performance Parameters
| Parameter | Typical Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity.[9] | Ensures accurate integration and quantification of all components. |
| Tailing Factor (T) | ≤ 2.0[9] | Symmetrical peaks are essential for accurate integration. |
| Theoretical Plates (N) | > 2000 (can be compound specific).[9] | Indicates the efficiency of the column and the separation. |
| Repeatability (%RSD) | < 2.0% for the peak area of replicate injections of the standard.[8] | Demonstrates the precision of the analytical system. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] It serves as a valuable tool for identity confirmation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.[11] This method requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.[11]
-
Data Acquisition: A background spectrum of the empty ATR crystal is collected first, followed by the sample spectrum.
-
Data Processing: The sample spectrum is ratioed against the background to generate the final absorbance spectrum.
Data Interpretation and Key Performance Parameters
| Parameter | Expected Result | Rationale |
| Peak Position (cm⁻¹) | Characteristic peaks for C=O (ester), C-O, C=N, C=C (aromatic), and C-H bonds. | Confirms the presence of the expected functional groups. |
| Peak Shape | Sharp and well-defined peaks. | Broad peaks may indicate the presence of moisture or other impurities. |
| Spectral Match | High correlation with a reference spectrum. | Provides a high degree of confidence in the identity of the material. |
Synthesizing the Data: A Holistic Approach to Cross-Validation
The true power of these techniques is realized when the data is considered in its entirety. Discrepancies between methods can often reveal important information about the sample.
Caption: Holistic data synthesis for high-confidence characterization.
Troubleshooting Discrepancies
-
Purity Mismatch (HPLC vs. NMR): If HPLC shows high purity but ¹H NMR reveals unexpected signals, it could indicate the presence of an impurity that co-elutes with the main peak in the HPLC method or an impurity that lacks a UV chromophore. In such cases, modifying the HPLC method (e.g., changing the mobile phase or column) or using a universal detector like a Charged Aerosol Detector (CAD) may be necessary.
-
Mass Mismatch (MS vs. Expected): An unexpected molecular weight in the mass spectrum could indicate the presence of a salt form, a solvate, or an unexpected impurity. High-resolution MS is critical to propose potential elemental compositions for the unknown species.
-
Matrix Effects in LC-MS: The presence of co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[12][13][14] This can be assessed by comparing the response of the analyte in a pure solution versus a spiked matrix sample. Improved sample preparation or chromatographic separation can mitigate these effects.
Conclusion
The cross-validation of analytical data for this compound is a multi-faceted process that requires a deep understanding of the principles and practical aspects of various analytical techniques. By employing a suite of orthogonal methods and critically evaluating the data in a holistic manner, researchers and drug development professionals can ensure the quality, consistency, and integrity of their analytical results, ultimately leading to the development of safe and effective medicines.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. HPLC analytical Method development: an overview [pharmacores.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. longdom.org [longdom.org]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(pyridin-2-yl)propanoate
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3-(pyridin-2-yl)propanoate (CAS No. 103041-38-9), ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment: A Principle of Prudence
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While some classifications for this compound may vary, it is best practice to adopt a cautious approach based on available data. The Global Harmonized System (GHS) classifications from suppliers indicate that this compound should be handled as an irritant.
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | (Exclamation Mark) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Source: Synthesized from supplier safety data.
Given its chemical structure, which includes a pyridine moiety, we must also consider the regulatory landscape. Pyridine and its derivatives are often subject to specific disposal regulations. In the United States, for instance, pyridine is a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) with waste code U196, and spent solvent mixtures containing pyridine can be classified as F005.[1][2] Although this compound is not explicitly listed, its chemical nature necessitates that it be managed as a regulated hazardous waste through a licensed disposal service.[3]
Personnel Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with robust personal protection. Based on the hazard profile, the following PPE is mandatory when handling this compound for disposal.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a suitable choice as they offer good resistance to weak acids, bases, and many organic solvents.[4][5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[3]
-
Eye Protection : Use ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a complete chemical-resistant suit may be necessary to protect against skin exposure.
-
Respiratory Protection : All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to never discard it down the drain or in regular trash. The only acceptable method is collection for disposal via a licensed professional waste management company.[3]
Step 1: Container Selection Select a dedicated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid to prevent the release of vapors.
Step 2: Waste Labeling Proper labeling is a critical safety and regulatory requirement. As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
Step 3: Waste Segregation and Collection Segregate waste streams to ensure compatibility and facilitate proper disposal. Do not mix this waste with other chemical waste unless directed by your institution's Environmental Health & Safety (EHS) department.
-
Unused or Expired Product : Collect the solid chemical in its original or a suitable, labeled container for disposal.
-
Contaminated Labware : Disposable items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, clearly labeled container or a sealed bag placed inside the solid waste container.
-
Solutions : If the compound is in a solvent, collect the liquid waste in a dedicated, labeled container. The label must also identify the solvent(s) used.
Step 4: Storage and Final Disposal Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials. Once the container is full or you have finished the project, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and handling of waste containing this compound.
Caption: Decision tree for segregating and managing different waste streams of this compound.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (in a fume hood) :
-
Ensure your PPE is intact.
-
Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Label the waste container and manage it for disposal as described above.
-
-
Major Spill (outside a fume hood or large quantity) :
-
Alert all personnel in the immediate area and evacuate.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Immediately contact your institution's emergency response team or EHS department. Do not attempt to clean up a large spill yourself.
-
By adhering to these procedures, you uphold the highest standards of laboratory safety and contribute to a culture of responsibility. This protocol is not just about compliance; it is about a shared commitment to protecting ourselves, our colleagues, and our planet.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
